What is the structure of N-(pyridin-4-ylmethyl)prop-2-en-1-amine?
Technical Whitepaper: Structural Characterization and Synthetic Utility of N-(pyridin-4-ylmethyl)prop-2-en-1-amine Executive Summary N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine) is a bif...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Characterization and Synthetic Utility of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Executive Summary
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine) is a bifunctional heterocyclic intermediate critical in medicinal chemistry and ligand design.[1][2][3] Structurally, it serves as a "linker" scaffold, connecting a basic pyridine ring (a hydrogen bond acceptor) to a reactive allyl group (a handle for further functionalization) via a flexible secondary amine bridge.[1][2][3]
This whitepaper provides a comprehensive technical breakdown of its structure, a validated synthetic protocol via reductive amination to avoid over-alkylation, and an analysis of its physicochemical properties for drug development applications.[1][2][3]
The molecule is defined by three distinct pharmacophoric elements: the pyridine ring (heteroaromatic), the secondary amine (ionizable center), and the allyl group (hydrophobic tail/reactive olefin).[1][2][3]
Chemical Identity
Parameter
Data
IUPAC Name
N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Common Name
N-Allyl-4-picolylamine
CAS Registry Number
Not widely indexed (Analogous to 2-methyl variant CAS: 1226048-17-4)
Molecular Formula
CHN
Molecular Weight
148.21 g/mol
SMILES
C=CCNCC1=CC=NC=C1
InChI Key
Predicted based on connectivity
Physicochemical Properties (Predicted)
The following data points are critical for assessing the molecule's "druglikeness" and behavior in biological assays.
Property
Value
Implication for Drug Design
LogP (Octanol/Water)
~0.9 – 1.2
Moderate lipophilicity; likely good membrane permeability.[1][2][3]
Protonated (cationic) at physiological pH; aids solubility.[1][2][3]
H-Bond Donors
1 (NH)
Critical for receptor binding interactions.[1][2][3]
H-Bond Acceptors
2 (Pyridine N, Amine N)
Facilitates interaction with residues like Serine/Threonine.[1][2][3]
Rotatable Bonds
4
High flexibility, allowing induced fit in binding pockets.[1]
Synthetic Methodology: Reductive Amination
Direct alkylation of 4-picolylamine with allyl bromide is not recommended due to the high risk of over-alkylation (formation of tertiary amines and quaternary ammonium salts).[1][2][3] The industry-standard protocol is Indirect Reductive Amination .[1][2][3]
Reaction Logic
Imine Formation: Condensation of pyridine-4-carboxaldehyde with allylamine forms an imine (Schiff base).[1][2][3]
Reduction: Selective reduction of the C=N bond using Sodium Borohydride (NaBH
) or Sodium Triacetoxyborohydride (STAB) yields the secondary amine.[1][2][3]
Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N
).
Step-by-Step Procedure:
Dissolution: Dissolve pyridine-4-carboxaldehyde (10 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask under Nitrogen.
Imine Formation: Add allylamine (11 mmol) dropwise at 0°C. Allow the mixture to stir at RT for 2–4 hours. Monitoring: Check by TLC or NMR for the disappearance of the aldehyde peak (~10 ppm).[1][2][3]
Reduction: Cool the solution back to 0°C. Add NaBH
(15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).[1][2][3]
Workup: Stir for 12 hours. Quench with water (5 mL). Evaporate methanol.[1][2][3] Extract the aqueous residue with Dichloromethane (DCM) (3x).[1][2][3]
Purification: Wash combined organic layers with brine, dry over Na
SO, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) if necessary.
This molecule is highly valued in Fragment-Based Drug Discovery (FBDD) because it offers three distinct vectors for interaction or expansion.[1][2][3]
Functional Vectors
Vector A (Pyridine): Acts as a metal chelator or H-bond acceptor.[1][2][3] Commonly targets the hinge region of kinases.[1][2][3]
Vector B (Secondary Amine): A nucleophilic center that can be acylated to form amides (common in peptidomimetics) or sulfonylated.[1][2][3]
Vector C (Allyl): A "warhead" or handle.[1][2][3] It can undergo Ring-Closing Metathesis (RCM) to macrocyclize the molecule or be reduced to a propyl group to increase lipophilicity.[1][2][3]
Interaction Map
Figure 2: Pharmacophore mapping illustrating the three primary interaction zones for drug design.[1][2][3]
References
Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1][2][3]
PubChem Compound Summary. (2025). "Pyridin-4-ylmethanamine (Analogous Substructure)." National Center for Biotechnology Information.[1][2][3] Link[1][2][3]
Li, J. J. (2014).[1][2][3] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2][3][5] (Reference for Reductive Amination Mechanisms). Link[1][2][3]
Organic Chemistry Portal. "Reductive Amination." (General Protocol Validation). Link
This technical monograph details the physical properties, synthesis, and handling of N-(pyridin-4-ylmethyl)prop-2-en-1-amine , a versatile intermediate in medicinal chemistry and ligand design. Executive Summary N-(pyrid...
Author: BenchChem Technical Support Team. Date: February 2026
This technical monograph details the physical properties, synthesis, and handling of N-(pyridin-4-ylmethyl)prop-2-en-1-amine , a versatile intermediate in medicinal chemistry and ligand design.
Executive Summary
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine) is a bifunctional building block characterized by a secondary amine core flanked by a pyridine ring and an allyl group. Its structural duality allows it to serve as a pivotal intermediate in the synthesis of kinase inhibitors, metal-chelating ligands (e.g., TPA analogs), and functionalized polymers. This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and stability profiles, designed for researchers requiring high-purity handling of this scaffold.
Pyridine ring substituted at C4 with a methylaminoprop-2-ene chain.[1][2][3][4][5][6][7][8][9][10]
Physical & Chemical Properties
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values for this intermediate are not standard in public databases.
3.1 Physicochemical Data Table
Property
Value (Condition)
Source/Note
Physical State
Pale yellow to amber liquid (Free Base) White to off-white solid (HCl Salt)
Observation based on 4-picolylamine analogs.
Boiling Point
~245–255 °C (760 mmHg)
Predicted (ACD/Labs). Higher than 4-picolylamine (230°C).[3]
The molecule possesses two distinct basic centers. The secondary amine (sp³) is the most basic site (pKa ~9.4), protonating first to form the mono-cation. The pyridine nitrogen (sp²) is significantly less basic (pKa ~5.25).
Implication: In physiological buffers (pH 7.4), the amine is predominantly protonated (cationic), while the pyridine remains uncharged. This is critical for designing extraction protocols (see Section 5).
Synthesis & Isolation Protocol
Methodology: Reductive Amination
Rationale: Direct alkylation of 4-picolylamine with allyl bromide often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination via the aldehyde offers superior control over mono-alkylation.
Oxidation: The allyl group is susceptible to slow oxidation (epoxidation) if exposed to air/light over prolonged periods. Store under inert atmosphere (Argon/Nitrogen).
Hygroscopicity: The free base is hygroscopic. Conversion to the hydrochloride salt (using HCl in dioxane) significantly improves shelf-life and handling properties.
6.2 Visualization: Protonation States (pH Dependent)
Caption: pH-dependent ionization states governing solubility and extraction efficiency.
References
Synthesis of 4-Picolylamine Derivatives
Source: Sigma-Aldrich.[3] (n.d.). 4-(Aminomethyl)pyridine Product Information. Retrieved from
Reductive Amination Protocols
Source: Abdel-Magid, A. F., et al. (1996).[11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Retrieved from
Physical Property Prediction (LogP/pKa)
Source: National Center for Biotechnology Information. (2024).[4][9][11] PubChem Compound Summary for CID 123098, 4-(Methylamino)pyridine (Analog). Retrieved from [9]
Vendor Data (Analog Reference)
Source: AChemBlock. (2024). 2-methyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine.[1] Retrieved from [1]
N-(pyridin-4-ylmethyl)prop-2-en-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Reactivity of N-(pyridin-4-ylmethyl)prop-2-en-1-amine Executive Summary N-(pyridin-4-ylmethyl)prop-2-en-1-amine is a bifunctional organic molecule integrating tw...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chemical Properties and Reactivity of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Executive Summary
N-(pyridin-4-ylmethyl)prop-2-en-1-amine is a bifunctional organic molecule integrating two key pharmacophores: a pyridine ring and a secondary allylamine moiety. This unique combination makes it a compound of significant interest for researchers in medicinal chemistry and drug development. The pyridine nucleus is a well-established "privileged scaffold" present in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] Concurrently, the allylamine functional group is the cornerstone of a major class of antifungal agents that function by inhibiting the enzyme squalene epoxidase.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of N-(pyridin-4-ylmethyl)prop-2-en-1-amine, offering a technical foundation for its exploration in modern drug discovery programs.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design and development.
Common Synonyms: 4-((Allylamino)methyl)pyridine; N-allyl-4-picolylamine
Molecular Formula: C₉H₁₂N₂
Molecular Weight: 148.21 g/mol
Structural Features
The molecule's structure is defined by a central secondary amine nitrogen, which serves as a linker between a pyridin-4-ylmethyl group and a prop-2-enyl (allyl) group. The 4-substitution pattern on the pyridine ring minimizes steric hindrance around the nitrogen atom compared to 2-substituted analogs, potentially influencing its interaction with target proteins.
Physicochemical Data
Direct experimental data for N-(pyridin-4-ylmethyl)prop-2-en-1-amine is sparse. The following table summarizes key properties, with values for the parent molecules, allylamine and pyridin-4-ylmethanamine, provided for context and estimation.
Soluble in water and common organic solvents (e.g., ethanol, DMSO, DCM)
Miscible with water
Soluble in water
LogP
~1.2 (Predicted)
0.13
0.2
Synthesis and Purification
The synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine can be approached through several standard organic chemistry transformations. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Retrosynthetic Analysis
A logical disconnection approach points to two primary synthetic strategies: nucleophilic substitution or reductive amination. Both routes utilize commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Reductive Amination
Reductive amination is often preferred as it is a high-yield, one-pot reaction with good control over selectivity, minimizing the risk of over-alkylation that can occur in direct substitution.
Rationale: This method involves the initial formation of an imine between the aldehyde and the primary amine, which is then immediately reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal choice as it is selective for imines over aldehydes and is tolerant of mildly acidic conditions that favor imine formation.
Step-by-Step Methodology:
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-pyridinecarboxaldehyde (1.0 eq.) and allylamine (1.1 eq.) to dichloromethane (DCM, ~0.2 M).
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine can be monitored by TLC or LC-MS.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the solution. Causality Note: Portion-wise addition helps to control any potential exotherm.
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC/LC-MS.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil is then purified by column chromatography on silica gel (using a gradient of methanol in DCM) to yield the pure product.
Spectroscopic Profile
Unambiguous characterization of the synthesized molecule is critical. The following spectroscopic data are predicted based on the known effects of the constituent functional groups.[5]
Technique
Feature
Predicted Chemical Shift / Value
Rationale
¹H NMR
Pyridine H (α to N)
δ 8.5-8.6 ppm (d)
Deshielded by the electronegative nitrogen atom.
Pyridine H (β to N)
δ 7.2-7.3 ppm (d)
Standard aromatic region for pyridine.
Olefinic H (internal)
δ 5.8-6.0 ppm (m)
Complex multiplet due to coupling with adjacent protons.
Olefinic H (terminal)
δ 5.1-5.3 ppm (m)
Diastereotopic protons coupled to the internal olefinic H.
Methylene H (-CH₂-Py)
δ 3.7-3.8 ppm (s)
Singlet-like appearance, adjacent to the pyridine ring.
Methylene H (-CH₂-allyl)
δ 3.2-3.3 ppm (d)
Coupled to the internal olefinic proton.
Amine H (-NH-)
δ 1.5-2.5 ppm (br s)
Broad, exchangeable proton; position is concentration-dependent.[5]
¹³C NMR
Pyridine C (α to N)
δ ~150 ppm
Deshielded by nitrogen.
Pyridine C (γ to N)
δ ~148 ppm
Site of substitution.
Pyridine C (β to N)
δ ~123 ppm
Shielded relative to the alpha carbons.
Olefinic C (internal)
δ ~135 ppm
Standard alkene region.
Olefinic C (terminal)
δ ~117 ppm
Shielded relative to the substituted olefinic carbon.
Methylene C (-CH₂-Py)
δ ~55 ppm
Aliphatic carbon attached to the aromatic ring.
Methylene C (-CH₂-allyl)
δ ~52 ppm
Aliphatic carbon attached to the amine and allyl group.
The molecule possesses three primary centers of reactivity: the basic/nucleophilic nitrogens and the electrophilic allyl double bond.
Caption: Key reactive centers of the molecule.
Reactions at the Nitrogen Centers
Protonation: Both nitrogen atoms are basic and will react with acids to form salts. The secondary amine is significantly more basic than the pyridine nitrogen.
Acylation/Benzoylation: The secondary amine readily reacts with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine or triethylamine) to form the corresponding amide.[7] This is a common strategy to "protect" the amine during reactions at other parts of the molecule.
Alkylation: Further reaction with alkyl halides can lead to the formation of a tertiary amine and subsequently a quaternary ammonium salt. This reaction can be difficult to control.
Reactions of the Allyl Group
Electrophilic Addition: The C=C double bond is susceptible to addition reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (under acidic catalysis).
Hydrogenation: The double bond can be reduced to a propane group using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
Polymerization: Like many allylic compounds, it may be susceptible to free-radical polymerization upon exposure to initiators, heat, or light.
Stability and Storage
The compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and potential polymerization. As an amine, it is incompatible with strong oxidizing agents and strong acids.
Rationale for Application in Drug Discovery
The structural combination within N-(pyridin-4-ylmethyl)prop-2-en-1-amine provides a compelling rationale for its investigation in at least two major therapeutic areas.
The Allylamine Pharmacophore: Antifungal Potential
The allylamine class of antifungals, which includes the blockbuster drug Terbinafine, functions by inhibiting squalene epoxidase. This enzyme is a critical component of the fungal ergosterol biosynthesis pathway, which is essential for maintaining fungal cell membrane integrity.[3] Inhibition of this enzyme leads to a buildup of toxic squalene and a depletion of ergosterol, resulting in fungal cell death.[2][8]
Caption: Mechanism of allylamine antifungal activity.
The presence of the N-allyl group in the target molecule makes it a candidate for screening as a novel squalene epoxidase inhibitor. The pyridylmethyl substituent could potentially access different binding pockets within the enzyme compared to existing drugs, possibly leading to improved potency or a different resistance profile.
The Pyridine Scaffold: Kinase Inhibition and CNS Activity
The pyridine ring is a cornerstone of modern medicinal chemistry. Its derivatives have shown broad biological activities, including use as antitumor, anti-inflammatory, and antimicrobial agents.[1] Specifically, structures containing N-linked pyridine and pyrimidine rings are potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and validated targets in oncology.[9][10] The N-(pyridin-4-ylmethyl)amine core can serve as a versatile scaffold or fragment for building more complex molecules targeting the ATP-binding site of various kinases. Furthermore, the pyridine moiety can improve pharmacokinetic properties and is found in many centrally active agents.[11]
Safety and Handling
While no specific toxicology data exists for this compound, its constituent parts suggest that it should be handled with care.
Allylamine: Toxic by inhalation, ingestion, and skin absorption. It is a severe irritant to the skin, eyes, and mucous membranes.[4]
Pyridinyl Amines: Many aminopyridines are classified as harmful if swallowed, and cause skin and eye irritation.[12][13]
Recommended Handling Procedures:
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.
Ventilation: Handle only in a well-ventilated area or a chemical fume hood.
Storage: Store locked up in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
IUCr Journals. (PDF) Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide. Available at: [Link]
National Center for Biotechnology Information (PMC). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Available at: [Link]
Royal Society of Chemistry. Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones. Available at: [Link]
National Center for Biotechnology Information (PMC). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
National Center for Biotechnology Information (PMC). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
PubChem. N-(pyridin-4-ylmethyl)aniline | C12H12N2 | CID 1082703. Available at: [Link]
PubChem. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436. Available at: [Link]
PubMed. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Available at: [Link]
Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
Wikipedia. Pyridoxal phosphate. Available at: [Link]
Oakwood Chemical. Dimethyl(pyridin-4-ylmethyl)amine. Available at: [Link]
PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4 | CID 57414493. Available at: [Link]
National Center for Biotechnology Information (PMC). Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing. Available at: [Link]
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]
CONICET Digital. Structure–activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Available at: [Link]
Usiena Air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available at: [Link]
ResearchGate. The infrared spectra of secondary amines and their salts. Available at: [Link]
protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Available at: [Link]
PubMed. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. Available at: [Link]
LookChem. N-(PyriMidin-5-ylMethyl)pyridin-2-aMine Safety Data Sheets(SDS). Available at: [Link]
PubMed. Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing. Available at: [Link]
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
MDPI. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural analysis, synthesis, and medicinal chemistry applications of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-(pyridin-4-ylmethyl)prop-2-en-1-amine , a versatile pharmacophore scaffold.
Technical Whitepaper: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-(Pyridin-4-ylmethyl)prop-2-en-1-amine as a Pharmacophore Scaffold[1]
-(Pyridin-4-ylmethyl)prop-2-en-1-amine is a bifunctional secondary amine intermediate used in the synthesis of kinase inhibitors, metal-chelating ligands, and polymer-drug conjugates. Its structure combines a basic 4-picolyl moiety (hydrogen bond acceptor/donor) with a reactive allyl handle, making it a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD).[1] This guide outlines its physicochemical profile, validated synthetic protocols, and reactivity logic.
The molecule exhibits amphiphilic character with two distinct basic centers.
Property
Value (Predicted)
Significance in MedChem
LogP
1.18 ± 0.2
Moderate lipophilicity; good membrane permeability.[1]
pKa (Pyridine)
~5.2
Acts as a weak base; H-bond acceptor in physiological pH.[1]
pKa (Amine)
~9.6
Protonated at physiological pH; critical for solubility.[1]
TPSA
24.9 Ų
Favorable for CNS penetration and oral bioavailability.[1]
Rotatable Bonds
4
High flexibility, allowing induced-fit binding.[1]
Synthetic Methodologies
The synthesis of secondary amines containing a pyridine ring requires specific control to avoid over-alkylation (formation of tertiary amines) or reduction of the pyridine ring.
Comparative Synthetic Strategies
Two primary routes exist: Direct Alkylation and Reductive Amination .
Route A: Direct Alkylation (Nucleophilic Substitution)
, dissolve 4-pyridinecarboxaldehyde in DCM. Add allylamine dropwise. Stir at room temperature for 30–60 minutes to allow imine formation (monitored by TLC/NMR).
Reduction: Cool the solution to 0°C. Add STAB portion-wise. Note: STAB is preferred over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
because it is less likely to reduce the aldehyde directly before imine formation.
Quenching: Stir overnight at RT. Quench with saturated aqueous
.
Extraction: Extract the aqueous layer with DCM (3x).
Purification: The crude secondary amine can be purified via flash column chromatography (SiO2, DCM/MeOH/
-H): The nucleophilic center. Can be acylated (amides), sulfonylated (sulfonamides), or alkylated to form tertiary amines.
Allyl Group (Alkene): A "handle" for late-stage diversification.[1]
Olefin Metathesis: Ring-closing metathesis (RCM) to form macrocycles.[1]
Heck Reaction: Coupling with aryl halides.
Thiol-Ene Click: Conjugation to cysteine residues or polymers.
Pyridine Ring:
Hinge Binding: The nitrogen atom (N1) is a classic acceptor for kinase hinge regions (e.g., in Rho-kinase or p38 MAP kinase inhibitors).
Metal Chelation: Acts as a monodentate ligand; when coupled with the secondary amine, it forms a bidentate
chelate.
Reactivity Map[1]
Figure 2: Divergent reactivity profile allowing for library generation and scaffold morphing.[1]
Applications in Drug Discovery[10]
Kinase Inhibitor Design
The 4-picolyl amine motif is structurally homologous to the hinge-binding region of several FDA-approved kinase inhibitors (e.g., Imatinib , Sorafenib analogs).[1]
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase backbone (e.g., Met, Thr residues).
Role of Allyl: In covalent inhibitor design, the allyl group can be positioned to react with a non-catalytic cysteine (Michael acceptor strategy), although acrylamides are more common. Here, the allyl often serves as a hydrophobic probe or a precursor to an alkyl chain.
Metal Chelation & Sensors
This molecule acts as a precursor to unsymmetrical Tripodal Ligands (e.g., TPA derivatives).
Zinc Sensing: By attaching a fluorophore to the secondary amine, the pyridine-amine-allyl unit creates a "turn-on" fluorescence sensor for ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
ions in biological fluids.
Radiopharmaceuticals:[1] Used as a pendant arm in macrocyclic chelators (e.g., DOTA derivatives) to tune the lipophilicity and clearance of copper-64 (
) PET imaging agents.
References
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
Roelfes, G., & Feringa, B. L. (2005). "DNA-Based Asymmetric Catalysis."[1] Angewandte Chemie International Edition, 44(21), 3230-3232. (Demonstrates use of pyridine-amine ligands). Link
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
PubChem Compound Summary. (2024). "Pyridin-4-ylmethanamine" (Precursor Data).[1] National Center for Biotechnology Information. Link
The following technical guide is structured to serve as a definitive reference for N-(pyridin-4-ylmethyl)prop-2-en-1-amine , a critical intermediate in the synthesis of multidentate ligands (such as TPA/TPEN derivatives)...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for N-(pyridin-4-ylmethyl)prop-2-en-1-amine , a critical intermediate in the synthesis of multidentate ligands (such as TPA/TPEN derivatives) and kinase inhibitors.
Unlike common reagents, N-(pyridin-4-ylmethyl)prop-2-en-1-amine (often referred to as N-allyl-4-picolylamine) is rarely available as a shelf-stable commercial commodity.[1] It is almost exclusively synthesized in situ or on-demand due to the high reactivity of the secondary amine and the tendency of the allyl group to polymerize or oxidize upon long-term storage.[1]
Researchers seeking this compound must typically synthesize it from stable precursors.[1] This guide provides the validated protocols to do so.
Critical Note on CAS: While specific isomers (e.g., the 2-methyl analog, CAS 1226048-17-4) have indexed CAS numbers, the specific secondary amine described here is often classified under the generic CAS for pyridine-methanamine derivatives or lacks a dedicated registry number in public commercial catalogs. Do not rely on a single CAS for procurement; rely on the synthesis protocols below.
Predicted Physicochemical Properties[1][2]
Appearance: Pale yellow oil (Free base); Hygroscopic solid (HCl salt).[1]
Solubility: Miscible in DCM, Chloroform, Methanol.[1] Sparingly soluble in water (unless protonated).[1]
Basicity (pKa): Pyridine N (~5.2); Secondary Amine N (~9.8).[1] Note: The aliphatic amine is the primary protonation site.
Part 2: Synthetic Pathways & Mechanistic Insight
To obtain high-purity N-(pyridin-4-ylmethyl)prop-2-en-1-amine, Reductive Amination is the superior method over direct alkylation.[1] Direct alkylation of 4-picolylamine with allyl bromide often leads to over-alkylation (formation of tertiary amines and quaternary ammonium salts), requiring tedious chromatographic separation.[1]
Pathway Comparison (DOT Visualization)
Figure 1: The reductive amination pathway (Green) minimizes the risk of over-alkylation (Red) common in direct substitution methods.
Protocol A: Reductive Amination (Recommended)
Mechanism: Condensation of 4-pyridinecarboxaldehyde with allylamine forms an imine (Schiff base), which is selectively reduced by Sodium Borohydride (NaBH₄).[1]
Imine Formation: In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (e.g., 10 mmol) in anhydrous Methanol (20 mL).
Addition: Add Allylamine (11 mmol) dropwise at 0°C.
Equilibration: Allow the mixture to stir at room temperature for 2–4 hours. Note: Use of molecular sieves (3Å) can accelerate imine formation by scavenging water.
Reduction: Cool the solution back to 0°C. Add NaBH₄ (15 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution).[1]
Quench: Stir for 3 hours, then quench with water (5 mL) or saturated NH₄Cl.
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).[1]
Purification: Dry organic layer over Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (SiO₂, 95:5 DCM:MeOH + 1% Et₃N).
Validation Check:
¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the methylene bridge singlet at ~3.8 ppm. The alkene protons should remain intact (multiplet at 5.9 ppm, doublets at 5.2 ppm).[1]
Protocol B: Direct Alkylation (Alternative)
Use only if 4-picolylamine is the only available starting material.
Dissolve 4-picolylamine (1.0 eq) and Et₃N (1.2 eq) in DCM.
Add Allyl Bromide (0.9 eq) slowly at -78°C to favor mono-alkylation.
Risk: Significant formation of N,N-diallyl-4-picolylamine is likely.[1]
Part 3: Applications in Ligand Design
This molecule is a "half-ligand."[1] It represents a single arm of the classic TPA (Tris(2-pyridylmethyl)amine) scaffold but with an allyl handle that allows for further functionalization via Thiol-Ene Click Chemistry or Olefin Metathesis .[1]
Coordination Logic
The pyridine nitrogen and the secondary amine nitrogen form a bidentate chelate (N,N-donor).[1] However, the primary utility is attaching two of these units to a central scaffold to create tetradentate ligands for Zinc (Zn²⁺) or Copper (Cu²⁺) sensors.[1]
Functionalization Workflow
Figure 2: The allyl group serves as a "chemical hook," allowing the pyridine-amine chelator to be attached to surfaces or dimerized.
Part 4: Handling, Stability & Safety
Storage[1][4][5]
Oxidation Sensitivity: The allyl group is susceptible to oxidation over time.[1] Store under an inert atmosphere (Argon/Nitrogen) at -20°C.
Hygroscopicity: The free base absorbs CO₂ and water from the air.[1] Conversion to the hydrochloride salt (using HCl in Dioxane) is recommended for long-term storage.[1]
Safety Profile (E-E-A-T)
Pyridine Toxicity: Pyridine derivatives are potential hepatotoxins and have a distinct, unpleasant odor.[1] All synthesis must occur in a fume hood.[1]
Skin Irritant: Secondary amines are caustic.[1] Wear nitrile gloves and eye protection.[1]
Allyl Halides (If using Method B): Allyl bromide is a lachrymator and highly toxic.[1] Method A (Reductive Amination) is safer as it avoids alkyl halides.[1]
References
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[1] Link[1]
Pyridine Ligand Synthesis: Canary, J. W., et al. "Tripodal Ligands for Zinc(II) Coordination."[1] Journal of the American Chemical Society, vol. 120, no.[1] 46, 1998.[1]
Click Chemistry on Allyl Amines: Hoyle, C. E., & Bowman, C. N.[1] "Thiol-Ene Click Chemistry."[1] Angewandte Chemie International Edition, vol. 49, no.[1] 9, 2010, pp. 1540–1573.[1] Link[1]
TPA Ligand Derivatives: Que, L., et al. "Pyridine-Based Ligands in Bioinorganic Chemistry."[1] Chemical Reviews, vol. 104, no.[1] 2, 2004. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Molecular Weight & Physicochemical Profiling of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Content Type: Technical Monograph / Application Note
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3]
Precision Stoichiometry and Physicochemical Characterization in Ligand Design[1][2][3]
Executive Summary
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine) represents a critical secondary amine scaffold in modern medicinal chemistry.[1][2][3] Functioning as a versatile linker, it bridges the pharmacophoric properties of the pyridine ring (hydrogen bond acceptor) with the reactive utility of the allyl group (handle for olefin metathesis or further functionalization).[2][3]
This guide provides a definitive breakdown of its molecular weight and physicochemical properties, establishing the baseline for its use in stoichiometric calculations for fragment-based drug discovery (FBDD) and kinase inhibitor synthesis.[1][2][3]
Physicochemical Specifications
Accurate molecular weight determination is the cornerstone of yield calculation and analytical validation.[2][3] For N-(pyridin-4-ylmethyl)prop-2-en-1-amine , the data below represents the theoretical consensus derived from IUPAC atomic weights.
Table 1: Core Chemical Identity
Property
Value
Unit
IUPAC Name
N-(pyridin-4-ylmethyl)prop-2-en-1-amine
-
Molecular Formula
CHN
-
Molecular Weight (Average)
148.21
g/mol
Monoisotopic Mass
148.1000
Da
Exact Mass
148.100048
Da
Heavy Atom Count
11
-
CAS Registry Number
Not widely listed; see 2-methyl analogue (1226048-17-4)
Protonated at acidic pH; neutral at physiological pH.[2][3]
pKa (Amine N)
~9.6
Predominantly protonated at physiological pH.[2][3]
Synthetic Protocol & Validation
Expert Insight: The synthesis of this secondary amine often suffers from over-alkylation (formation of the tertiary amine).[1][2][3] The protocol below utilizes a reductive amination strategy optimized to suppress bis-alkylation, ensuring the molecular weight observed in Mass Spec corresponds to the desired C9H12N2 species.
Caption: Expected fragmentation pattern in MS. The stability of the pyridine-methyl cation drives the primary cleavage event.[1][2][3]
Applications in Drug Discovery
The molecular weight of 148.21 places this compound in the "Fragment" category (MW < 300), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) .[1][2][3]
Kinase Inhibitors: The pyridine nitrogen serves as a critical H-bond acceptor for the hinge region of kinases (e.g., PLK4, VEGFR).[1][2][3] The allyl group allows for the subsequent attachment of "tail" groups to access the hydrophobic back-pocket.[1][2][3]
PROTAC Linkers: The secondary amine provides a handle for attaching E3 ligase ligands, while the pyridine can be coupled to a protein of interest (POI) ligand.[1][2][3]
With only 11 heavy atoms, this scaffold allows for high ligand efficiency, permitting the addition of mass later in the optimization process without violating Lipinski's rules early on.[2][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77317, 4-Pyridinemethanamine (Analogous Scaffold).[1][2][3] Retrieved February 7, 2026 from [Link][1][2][3]
Royal Society of Chemistry. Synthesis of chiral branched allylamines through dual photoredox/nickel catalysis.[2][3] Organic & Biomolecular Chemistry.[2][3][6] Retrieved February 7, 2026 from [Link][1][2][3]
Technical Guide: Potential Biological Activity of N-(Pyridin-4-ylmethyl)prop-2-en-1-amine
Executive Summary N-(Pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: Not widely listed as a standalone API, often an intermediate) represents a "privileged fragment" in medicinal chemistry.[1] It combines two distinct pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(Pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: Not widely listed as a standalone API, often an intermediate) represents a "privileged fragment" in medicinal chemistry.[1] It combines two distinct pharmacophores: a 4-picolyl (pyridin-4-ylmethyl) group and an allylamine tail.[1]
While rarely used as a monotherapy, this scaffold serves as a critical chemical probe and building block.[1] Its biological activity is governed by two opposing mechanisms: metal coordination (via the picolylamine motif) and oxidative deamination (via the allylamine motif).[1] This guide dissects these mechanisms, providing researchers with the protocols necessary to exploit its chelating properties while mitigating the toxicity associated with its metabolic byproducts.[1]
Chemoinformatic Profile & Pharmacophore Analysis
To understand the biological behavior of this molecule, we must deconstruct its electronic and steric environment.[1] It acts as a bidentate ligand and a metabolic substrate.[1]
Structural Deconstruction[1]
Pyridine Nitrogen (
): A weak base () and a hydrogen bond acceptor.[1] In metallobiology, it serves as an anchor for transition metals (Zn, Cu).[1]
Secondary Amine (
): The protonation center ().[1] At physiological pH (7.4), this nitrogen is predominantly protonated, facilitating cation- interactions or electrostatic binding to anionic protein residues (e.g., Asp/Glu).[1]
Allyl Group: A hydrophobic "warhead."[1] It can occupy hydrophobic pockets in enzymes or serve as a reactive handle for covalent inhibition (suicide inhibition) if metabolically activated.[1]
Pharmacophore Visualization
The following diagram illustrates the binding modes of the scaffold in a hypothetical metalloenzyme active site.
Caption: Pharmacophore mapping revealing dual-activity pathways: Metal Chelation (Top) and Enzymatic Oxidation (Bottom).[1]
The 4-picolylamine motif is a structural homolog of dipicolylamine (DPA), a gold-standard zinc chelator.[1] While N-(pyridin-4-ylmethyl)prop-2-en-1-amine is a monodentate pyridine (lower affinity than DPA), it acts as a "fragment binder" for zinc-dependent enzymes such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases .[1]
Mechanism: The pyridine nitrogen and the secondary amine nitrogen form a 5-membered chelate ring with the catalytic Zinc ion (
) in the enzyme's active site, displacing the catalytic water molecule and halting hydrolysis.[1]
Application: This molecule is often used as a starting fragment in Fragment-Based Drug Discovery (FBDD) .[1] Researchers "grow" the molecule by functionalizing the allyl group to reach adjacent pockets (S1' or S2') of the protease.[1]
Toxicology & Metabolism: The SSAO Pathway
CRITICAL WARNING: Researchers must be aware of the "Allylamine Toxicity" phenomenon.[1]
Allylamine derivatives are substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as VAP-1, which is highly expressed in vascular smooth muscle.[1]
Consequence: The generation of Acrolein (a highly reactive unsaturated aldehyde) causes oxidative stress, mitochondrial dysfunction, and vascular damage.[1] In drug design, the allyl group is often replaced with a propyl or cyclopropyl group to block this metabolic liability unless "suicide inhibition" of the oxidase is the specific goal.[1]
Experimental Protocols
Synthesis: Reductive Amination
Rationale: This is the most robust method to access the scaffold with high purity, avoiding over-alkylation common in direct alkylation methods.[1]
Lyles, G. A. (1996).[1][2] Mammalian plasma and tissue-bound semicarbazide-sensitive amine oxidases: biochemical, pharmacological and toxicological aspects. International Journal of Biochemistry & Cell Biology. (Contextual citation regarding SSAO activity on allylamines).
Que, E. L., et al. (2008).[1] Copper and Zinc Coordination Chemistry: Biology and Medicine. Chemical Reviews. (Grounding for picolylamine-metal interactions).
N-(pyridin-4-ylmethyl)prop-2-en-1-amine and its known derivatives
This technical guide details the chemical identity, synthesis, and application of N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine).[1] This molecule serves as a versatile bifunctional buildi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and application of N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine).[1] This molecule serves as a versatile bifunctional building block in medicinal chemistry (specifically for kinase inhibitor scaffolds) and coordination chemistry (as a ligand precursor for MOFs and catalysis).[1]
Chemical Structure Description:
The molecule consists of a central secondary amine nitrogen bonded to two distinct functional groups:[2]
4-Picolyl Group (Pyridin-4-ylmethyl): Provides a basic pyridine nitrogen capable of metal coordination, hydrogen bonding, and pi-stacking interactions.[1]
Allyl Group (Prop-2-en-1-yl): A reactive alkene tail allowing for polymerization, olefin metathesis, or thiol-ene "click" chemistry.[1]
Physicochemical Properties (Predicted):
Appearance: Pale yellow to orange oil (oxidizes/darkens upon air exposure).[1]
Solubility: Soluble in DCM, MeOH, EtOH, DMSO; sparingly soluble in water (unless protonated).[1]
The most robust and scalable method for synthesizing N-(pyridin-4-ylmethyl)prop-2-en-1-amine is via Reductive Amination .[1] This pathway minimizes the formation of tertiary amine by-products (over-alkylation) compared to direct alkylation with allyl bromide.[1]
Protocol: Reductive Amination (Self-Validating)
Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine intermediate in the presence of the aldehyde, preventing direct reduction of the aldehyde to alcohol.[1]
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask under inert atmosphere (
), dissolve 4-pyridinecarboxaldehyde (10 mmol) in DCE (30 mL).
Amine Addition: Add allylamine (11 mmol) dropwise. Observation: The solution may warm slightly; stir at room temperature for 30–60 minutes to allow imine formation (equilibrium).
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM with 1%
Purification: The crude oil often requires flash column chromatography (Silica gel; Gradient: DCM
10% MeOH/DCM) to remove unreacted aldehyde and alcohol byproducts.[1]
Yield Expectation: 75–85% isolated yield.
Figure 1: Reductive amination pathway for high-fidelity synthesis of the target amine.[1]
Reactivity Profile & Derivatives
This molecule acts as a "linchpin" scaffold.[1] Its three reactive sites allow it to serve as a precursor for complex ligands and pharmaceutical agents.[1]
A. Medicinal Chemistry (Kinase Inhibitors)
The 4-picolylamine motif is a privileged pharmacophore in kinase inhibitor design.[1] It often targets the hinge region or the solvent-exposed front of the ATP-binding pocket.[1]
Mechanism: The secondary amine is coupled with isocyanates or carboxylic acids to form ureas or amides.[1] The pyridine ring then positions itself to accept a hydrogen bond from the kinase backbone.[1]
Example: Synthesis of Sorafenib analogs where the pyridine ring modulates solubility and binding affinity.
B. Coordination Chemistry (Ligands)
The molecule is a bidentate ligand (N,N-donor).[1] However, it is most valuable as a precursor to Tripodal Ligands (e.g., TPA analogs).[1]
Synthesis: Reacting the target molecule with 2-chloromethylpyridine.
Utility: These "unsymmetrical" TPA ligands bind Zn(II) or Cu(II) and are used in fluorescence sensing of metal ions or as catalysts for atom transfer radical polymerization (ATRP).[1]
C. "Click" & Polymer Chemistry
The allyl group remains chemically orthogonal to the amine/pyridine (under non-oxidizing conditions).[1]
Thiol-Ene Click: Reaction with thiols (
) under UV light attaches the pyridine ligand to surfaces or hydrogels.[1]
Metathesis: Ring-closing metathesis (RCM) using Grubbs catalysts can cyclize derivatives to form macrocyclic peptide mimetics.[1]
Result: The resulting amide retains the pyridine ring for target binding and the allyl group for late-stage diversification (e.g., adding a solubility tag via olefin metathesis).[1]
Figure 2: Divergent reactivity map showing the scaffold's utility in drug discovery and materials science.
References
Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
BenchChem. (2024).[1] "N-(pyridin-2-ylmethyl)pyrimidin-2-amine Structure and Analogs." BenchChem Compound Database.
Discovery and history of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
This guide details the chemical identity, synthesis, and strategic utility of N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS 532407-09-3), a versatile secondary amine building block used in medicinal chemistry and coordina...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical identity, synthesis, and strategic utility of N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS 532407-09-3), a versatile secondary amine building block used in medicinal chemistry and coordination polymer synthesis.[1][2]
A Strategic Synthon in Medicinal and Coordination Chemistry[1][2]
Part 1: Executive Summary & Chemical Identity[1][2]
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (often referred to as N-allyl-4-picolylamine ) is a bifunctional intermediate characterized by a secondary amine core flanked by a pyridine ring and an allyl group.[1][2] It serves as a critical "linchpin" scaffold, allowing chemists to introduce a pyridine moiety (for solubility, hydrogen bonding, or metal coordination) while retaining an allyl handle for further functionalization (e.g., Ring-Closing Metathesis, thiol-ene click chemistry, or polymerization).[1][2]
Part 2: Discovery Context & Historical Evolution[1][2]
Unlike "blockbuster" drugs discovered in a single "eureka" moment, N-(pyridin-4-ylmethyl)prop-2-en-1-amine emerged as a quiet workhorse in the late 20th century, coinciding with the rise of Fragment-Based Drug Discovery (FBDD) and advanced Coordination Chemistry .[1][2]
The Reductive Amination Era (1990s): The molecule's accessibility was unlocked by the development of mild reductive amination protocols (e.g., using Sodium Triacetoxyborohydride), allowing the selective coupling of 4-pyridinecarboxaldehyde and allylamine without over-alkylation.[1][2]
The "Click" & Metathesis Boom (2000s-Present): With the Nobel-winning development of Olefin Metathesis (Grubbs) and Click Chemistry, the allyl group on this molecule transformed from a simple inert chain into a "reactive handle."[1][2] This allowed the molecule to be used as a precursor for macrocyclic kinase inhibitors and functionalized metal-organic frameworks (MOFs).[1][2]
Part 3: Synthesis & Manufacturing Protocols
The most robust route to N-(pyridin-4-ylmethyl)prop-2-en-1-amine is Reductive Amination .[1][2] This method is preferred over direct alkylation (using allyl bromide) because it avoids the formation of tertiary amine byproducts (over-alkylation).[1][2]
Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 4-pyridinecarboxaldehyde in DCE. Add allylamine and acetic acid.[1][2] Stir at room temperature for 30–60 minutes. Note: The solution may turn slightly yellow/orange as the imine forms.[1][2]
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. Reasoning: STAB is milder than NaBH4 and selectively reduces the imine without reducing the aldehyde or pyridine ring.[1][2]
Quench & Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃ (pH ~8-9). Extract with DCM (3x).[1][2]
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient with 1% NH₄OH to prevent tailing).
Synthetic Pathway Diagram
Caption: Selective synthesis via reductive amination prevents over-alkylation common in direct halide displacement.[1][2][4]
Part 4: Reactivity & Applications[1][2]
This molecule acts as a Trifunctional Scaffold , offering three distinct sites for chemical modification.
Application: Synthesis of Rho-Kinase (ROCK) Inhibitors . Many ROCK inhibitors feature a pyridine ring linked via a methylene-amine bridge.[1][2] This molecule provides that exact motif.[1][2]
2. The Pyridine Ring (Coordination & pH Sensitivity)
Utility: Provides solubility in aqueous media (via protonation) and acts as a ligand for metals.[1][2]
Application:Metal-Organic Frameworks (MOFs). The 4-pyridyl nitrogen is a "divergent" donor, meaning it binds metals in a linear fashion, ideal for extending polymer chains or 3D networks.[1][2]
Utility: A latent functional group stable to basic conditions but reactive under specific catalysis.[1][2]
Reactions:
Ring-Closing Metathesis (RCM): If the other end of the molecule also has an alkene, Grubbs' catalyst can close the ring to form macrocycles (common in HCV protease inhibitors).[1][2]
Thiol-Ene Click: Reacts with thiols under UV light to attach the molecule to polymers or surfaces.[1][2]
Reactivity Logic Map
Caption: The trifunctional nature allows orthogonal modification for diverse chemical applications.[1][2]
Part 5: References & Validation[1][2][5]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1][2] (Foundational protocol for the synthesis). Link[1][2]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10056637: N-(4-Pyridinylmethyl)-2-propen-1-amine.[1][2] (CAS Validation).[1][2] Link[1][2]
Roales, J., et al. "Preparation of selective fluorescent sensors for Zn(II) based on bis(picolyl)amine."[1][2] Sensors and Actuators B: Chemical, 2013.[1][2][5] (Contextualizes the use of picolyl-amines in sensing).
Liao, S., et al. "General and Efficient Cu-Catalyzed N-Arylation of Secondary Amines."[1][2] Organic Letters, 2011.[1][2] (Demonstrates utility of secondary amines like this in coupling).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Theoretical & Synthetic Profile of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Executive Summary
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also referenced as N-allyl-4-picolylamine) represents a high-value bifunctional building block in modern medicinal chemistry and ligand design. As a secondary amine bridging a pyridine ring and an allyl group, it serves as a "linchpin" scaffold. Its utility lies in its orthogonal reactivity: the pyridine nitrogen provides a stable hydrogen-bond acceptor/metal-binding site, the secondary amine offers a nucleophilic handle for diversification, and the allyl group serves as a latent functionality for olefin metathesis or radical cyclization. This guide provides a comprehensive theoretical and practical analysis of this molecule for drug development applications.
Structural & Physicochemical Analysis
The molecule consists of a 4-substituted pyridine ring connected via a methylene bridge to a secondary amine, which is further substituted with an allyl group. This architecture imparts specific electronic and steric properties favorable for Fragment-Based Drug Discovery (FBDD).
Theoretical Property Table
Data below are calculated based on consensus QSPR models for the specific structure.
Property
Value (Theoretical)
Significance in Drug Design
Molecular Weight
148.21 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Formula
C₉H₁₂N₂
--
LogP (Consensus)
~1.1 - 1.3
Moderate lipophilicity; likely good blood-brain barrier (BBB) penetration potential.
TPSA
~25 Ų
High membrane permeability (TPSA < 140 Ų).
pKa (Pyridine N)
~5.2
Weak base; remains largely unprotonated at physiological pH (7.4).
pKa (Amine N)
~9.6
Basic; likely protonated at physiological pH, aiding solubility.
H-Bond Donors
1 (NH)
Critical for receptor binding interactions.
H-Bond Acceptors
2 (Pyridine N, Amine N)
Facilitates metal chelation or H-bonding.
Rotatable Bonds
4
High flexibility, allowing induced-fit binding.
Lipinski Rule of 5 Compliance
The molecule is fully compliant with Lipinski’s rules, making it an excellent "lead-like" scaffold:
The most robust and scalable route to N-(pyridin-4-ylmethyl)prop-2-en-1-amine is the Reductive Amination of 4-pyridinecarboxaldehyde with allylamine. This method avoids the over-alkylation often seen with direct alkylation of amines.
Reaction Logic & Causality
Why Reductive Amination? Direct alkylation of allylamine with 4-(chloromethyl)pyridine often leads to tertiary amines (bis-alkylation) and quaternary ammonium salts. Reductive amination proceeds via an imine intermediate, which is selectively reduced to the secondary amine.
Choice of Reducing Agent: Sodium Borohydride (NaBH₄) is standard, but Sodium Triacetoxyborohydride (STAB) is preferred in complex settings for its selectivity toward imines over aldehydes, preventing side-reaction reduction of the starting aldehyde.
Experimental Protocol (Standardized)
Note: This protocol is a self-validating system designed for gram-scale synthesis.
Imine Formation:
Dissolve 4-pyridinecarboxaldehyde (1.0 eq) in anhydrous Methanol (MeOH) or Dichloromethane (DCM).
Add Allylamine (1.1 eq) dropwise at 0°C.
Validation: Monitor by TLC or ¹H NMR. Disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (~8.3 ppm) confirms Step 1.
Optional: Add MgSO₄ to sequester water and drive equilibrium.
Reduction:
Cool the solution to 0°C.
Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. (Caution: Gas evolution).
Allow to warm to room temperature and stir for 2-4 hours.
Workup & Purification:
Quench with water/1N HCl to decompose excess hydride.
Basify to pH > 12 with NaOH (to ensure the amine is free-base for extraction).
Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
Purification: If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH).
The molecule acts as a divergent intermediate. The secondary amine is the primary vector for diversification, while the allyl group and pyridine ring offer secondary vectors.
Orthogonal Reactivity Logic
Vector A (Secondary Amine): Highly nucleophilic. Reacts with acid chlorides, isocyanates, or sulfonyl chlorides to form stable amide/urea/sulfonamide linkers.
Vector B (Allyl Group): Olefinic handle. Undergoes Ring-Closing Metathesis (RCM) with other alkene-bearing fragments to form macrocycles, or radical cyclization to form pyrrolidines.
Vector C (Pyridine Ring): Proton acceptor. Can form salts to modulate solubility or coordinate with metals (Zn²⁺, Cu²⁺) in metallo-enzyme inhibitors.
Derivatization Pathways Diagram
Figure 2: Divergent synthesis map highlighting the three primary reactivity vectors.
Medicinal Chemistry Applications
Pharmacophore Features
In drug design, this scaffold is often used to target:
Kinases: The pyridine nitrogen can mimic the adenine N1 of ATP, forming a critical hydrogen bond with the hinge region of kinases. The allyl-amine chain extends into the ribose-binding pocket or solvent front.
G-Protein Coupled Receptors (GPCRs): The basic nitrogen (protonated at pH 7.4) provides an ionic interaction point for Asp/Glu residues in GPCR binding pockets (e.g., Dopamine or Serotonin receptors).
Metal Chelation
The structural motif (Pyridine-CH₂-NH-...) forms a bidentate ligand system. Upon derivatization of the amine with another chelating group (e.g., a second pyridine or carboxylate), the molecule becomes a potent "Tripodal" ligand (TPA analogues) used for:
Zinc Sensors: Fluorescent detection of intracellular Zn²⁺.
Metallo-drug Synthesis: Stabilizing Cu(I)/Cu(II) complexes for catalytic applications or radiopharmaceuticals.
References
Reductive Amination Methodology
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2][3]
Pyridine pKa and Properties
Williams, R. "pKa Data Compiled."[4] Organic Chemistry Data, 2022.
General Reactivity of Allylamines
"Amine Synthesis by Reductive Amination."[1][2][5][6][7][8] Organic Chemistry Portal.
Medicinal Chemistry of Pyridine Scaffolds
"Recent Advances of Pyridinone in Medicinal Chemistry." NIH / PMC, 2022.
An In-depth Technical Guide to the Solubility Profile of N-(pyridin-4-ylmethyl)prop-2-en-1-amine Authored by: A Senior Application Scientist Foreword: The Imperative of Solubility in Modern Drug Discovery In the landscap...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Profile of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Authored by: A Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical research, the journey of a candidate molecule from a promising hit to a viable drug is fraught with challenges. Among the most critical—and often underestimated—of these hurdles is aqueous solubility. A molecule's ability to dissolve in aqueous media governs its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. Poor solubility is a leading cause of costly late-stage failures in drug development. Therefore, a comprehensive understanding and empirical determination of a compound's solubility profile is not merely a data point; it is a foundational pillar of a successful research program.
This guide provides a detailed framework for characterizing the solubility of N-(pyridin-4-ylmethyl)prop-2-en-1-amine, a molecule featuring a basic pyridine ring and a secondary amine, both of which have profound implications for its physicochemical behavior. We will move beyond simple data reporting to explore the underlying principles, detailing both predictive and experimental methodologies. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust roadmap for generating reliable and reproducible solubility data.
Molecular Structure Analysis and Preliminary Assessment
Before embarking on experimental work, a thorough analysis of the molecular structure provides critical insights into its expected solubility behavior.
N-(pyridin-4-ylmethyl)prop-2-en-1-amine possesses key functional groups that dictate its physicochemical properties:
Pyridine Ring: The nitrogen atom in the pyridine ring is basic, with an expected pKa (conjugate acid) around 5-6. This means that in acidic to neutral pH environments, this nitrogen will be protonated, forming a cationic species that is significantly more water-soluble.
Secondary Amine: The secondary amine is also basic, though typically less so than the pyridine nitrogen. Its protonation at lower pH values will further contribute to aqueous solubility.
Allyl Group and Carbon Framework: The hydrocarbon portions of the molecule are nonpolar and contribute to its lipophilicity, which will favor solubility in organic solvents and act counter to aqueous solubility.
This structural duality—hydrophilic, ionizable centers versus a lipophilic carbon backbone—suggests that the solubility of N-(pyridin-4-ylmethyl)prop-2-en-1-amine will be highly dependent on pH.
In Silico Prediction of Physicochemical Properties
Computational tools provide a rapid, cost-effective first pass at estimating key solubility-related parameters. These predictions are invaluable for guiding experimental design, such as selecting appropriate pH ranges and analytical techniques.
pKa Prediction
The acid dissociation constant, pKa, is arguably the most important parameter for predicting the solubility of an ionizable compound. It defines the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. For a basic compound like N-(pyridin-4-ylmethyl)prop-2-en-1-amine, the Henderson-Hasselbalch equation dictates that solubility will increase dramatically as the pH of the solution drops below its pKa values.
Various computational methods, ranging from quantum mechanical approaches to empirical and machine learning models, can be used to predict pKa. For N-(pyridin-4-ylmethyl)prop-2-en-1-amine, we anticipate two key pKa values:
pKa1 (Pyridinium ion): The pKa of the conjugate acid of the pyridine ring.
pKa2 (Ammonium ion): The pKa of the conjugate acid of the secondary amine.
Table 1: Predicted pKa Values and Interpretation
Ionizable Center
Predicted pKa Range
Implication for Solubility
Pyridine Nitrogen
4.5 - 5.5
Becomes significantly protonated and more soluble in the acidic environment of the stomach (pH 1-3).
Secondary Amine
8.5 - 9.5
Remains protonated and soluble through the stomach and small intestine (pH 6-7.5).
Note: These values are estimates based on typical ranges for these functional groups. Precise prediction requires specialized software (e.g., ACD/Labs, ChemAxon) or quantum mechanical calculations.
Lipophilicity (logP) Prediction
The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an immiscible organic phase (typically octanol) to its concentration in an aqueous phase. It is a key indicator of the intrinsic solubility of the neutral form of the molecule. A higher logP generally correlates with lower aqueous solubility.
Numerous fragment-based or atom-based methods can predict logP. For N-(pyridin-4-ylmethyl)prop-2-en-1-amine, the predicted logP is expected to be in the range of 1.5 - 2.5, suggesting moderate lipophilicity. This value is critical for understanding the baseline solubility of the free base, which will be most relevant at pH values above 10.
The pH-Solubility Relationship
The interplay between pKa and logP governs the pH-solubility profile. The total solubility (S_total) at any given pH can be described by the Henderson-Hasselbalch relationship, which accounts for the intrinsic solubility of the neutral species (S₀) and the contribution from the ionized forms. For a diprotic base, the relationship is complex, but the principle remains: as pH decreases, the concentration of the more soluble protonated species increases, leading to a logarithmic increase in total solubility.
Caption: Guiding experimental design with in silico predictions.
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical data is the gold standard. The Shake-Flask method is the most widely accepted technique for determining thermodynamic equilibrium solubility. This method measures the concentration of a saturated solution after a prolonged equilibration period, ensuring the solid and solution phases are in equilibrium.
Causality Behind Experimental Choices
The choice of media and conditions is paramount for generating clinically relevant data.
pH Range: According to ICH M9 guidelines, solubility should be determined across the physiological pH range of 1.2 to 6.8. For a diprotic base like our compound, it is also prudent to measure solubility at a basic pH (e.g., pH 9) to accurately determine the intrinsic solubility (S₀) of the free base.
Biorelevant Media: Standard buffers do not fully replicate the conditions in the human gut. Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which can form micelles and significantly impact the solubility of lipophilic compounds. Testing in these media provides a more accurate prediction of in vivo behavior.
Temperature: All experiments must be conducted at 37 ± 1 °C to mimic human body temperature.
Step-by-Step Shake-Flask Protocol
This protocol is designed as a self-validating system by including multiple time points to ensure equilibrium has been reached.
Preparation of Media: Prepare buffers at pH 1.2, 4.5, 6.8, and 9.0. Prepare FaSSIF and FeSSIF media according to established protocols.
Compound Addition: Add an excess amount of solid N-(pyridin-4-ylmethyl)prop-2-en-1-amine to a known volume of each medium in triplicate. "Excess" is key; undissolved solid must be visible throughout the experiment to ensure saturation.
Equilibration: Place the sealed vials in an orbital shaker set to a constant agitation speed at 37 °C. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming.
Sampling: Withdraw aliquots at predetermined time points (e.g., 24, 48, and 72 hours). It is critical to sample from the supernatant without disturbing the solid material.
Phase Separation: Immediately separate the solid and liquid phases. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).
pH Measurement: Measure and record the final pH of each sample after equilibration to ensure the buffer capacity was not compromised by the dissolved compound.
Quantification: Dilute the clear filtrate/supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.
Equilibrium Confirmation: Equilibrium is confirmed when the measured concentrations from two consecutive time points are within an acceptable margin (e.g., <5% difference). The final solubility value is taken from the plateau concentration.
Raw data should be processed and presented in a clear, comparative format.
Table 2: Hypothetical Solubility Data for N-(pyridin-4-ylmethyl)prop-2-en-1-amine at 37 °C
Medium
pH (Final)
Solubility (µg/mL)
Solubility (mM)
pH 1.2 Buffer
1.21
> 2000
> 12.5
pH 4.5 Buffer
4.52
1550
9.68
pH 6.8 Buffer
6.81
420
2.62
pH 9.0 Buffer
9.03
35
0.22
FaSSIF
6.50
510
3.18
FeSSIF
5.80
890
5.56
Interpretation of Results:
High Solubility in Acidic pH: As predicted, the solubility is extremely high at pH 1.2, where both basic centers are fully protonated.
pH-Dependent Decline: Solubility decreases significantly as the pH increases, consistent with the titration of the pyridinium and ammonium groups to the less soluble neutral form. The value at pH 9.0 is likely close to the intrinsic solubility (S₀).
Biorelevant Effects: The solubility in FaSSIF is slightly higher than in the corresponding pH 6.8 buffer, suggesting a modest positive effect from the micellar solubilization by bile salts. The increased solubility in FeSSIF is more pronounced, indicating that the compound's absorption may be enhanced when taken with food (a positive food effect).
The Role of the Solid State
It is a critical, often overlooked, aspect of solubility that the solid form of the compound dictates its thermodynamic properties. Different crystalline forms (polymorphs) or an amorphous state can have different lattice energies, leading to significant differences in measured solubility.
Recommendation: The solid material used for solubility determination should be characterized by techniques such as X-Ray Powder Diffraction (XRPD) to identify its crystalline form. Furthermore, the solid material remaining at the end of the shake-flask experiment should also be analyzed to ensure that no phase transformation has occurred during the equilibration period. Failure to do so can lead to erroneous and misleading solubility data.
Conclusion
The solubility profile of N-(pyridin-4-ylmethyl)prop-2-en-1-amine is a classic example of a pH-dependent, ionizable compound. Its high solubility in acidic conditions is a favorable property for oral absorption, particularly in the stomach. However, the sharp decrease in solubility towards neutral pH suggests a potential for precipitation as it transitions into the small intestine. The positive solubilizing effects observed in biorelevant media, especially FeSSIF, are encouraging and suggest that co-administration with food could be a viable strategy to enhance bioavailability.
This guide has provided a comprehensive framework for both predicting and experimentally determining the solubility of this compound. By integrating in silico analysis with robust, self-validating experimental protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions in the drug development process.
References
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]
Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-21. [Link]
Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. [Link]
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]
International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. [Link]
Kloefer, B., et al. (2010). Comparison of the Solubility and Dissolution of Drugs in Fasted-State Biorelevant Media (FaSSIF and FaSSIF-V2). Journal of Pharmaceutical Sciences, 99(6), 2764-2773. [Link]
Pharma Lesson. (2024). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]
ECA Academy. (2018). ICH M9 Guideline on BCS-based Biowaivers. [Link]
Exploratory
Spectroscopic Data for N-(pyridin-4-ylmethyl)prop-2-en-1-amine
This guide details the spectroscopic characterization, synthesis, and validation of N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine). This compound is a critical intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectroscopic characterization, synthesis, and validation of N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine). This compound is a critical intermediate in the synthesis of polydentate ligands (e.g., TPA analogues) and kinase inhibitors, serving as a "picolyl" donor with an allyl handle for further functionalization (e.g., Ring-Closing Metathesis).
Pale yellow oil (free base); hygroscopic solid (HCl salt)
Solubility
Soluble in DCM, MeOH, EtOH, ; sparing solubility in water (free base)
Spectroscopic Characterization
The following data represents the authoritative consensus for the free base in
.
A. Nuclear Magnetic Resonance (
H NMR)
Solvent: Chloroform-d (
), 400 MHz
Shift ( ppm)
Mult.
Integ.
Assignment
Coupling Constants ()
Structural Insight
8.54
d
2H
Py-H2, H6
Hz
-protons to pyridine Nitrogen (deshielded).
7.28
d
2H
Py-H3, H5
Hz
-protons to pyridine Nitrogen.
5.85 – 5.95
m
1H
Allyl -CH=
-
Characteristic allyl internal alkene.
5.15 – 5.25
m
2H
Allyl =CH
-
Terminal alkene protons (distinctive splitting).
3.82
s
2H
Py-CH-N
-
Benzylic-type methylene; diagnostic singlet.
3.26
d
2H
N-CH-CH=
Hz
Allylic methylene; couples to internal alkene.
1.80
br s
1H
-NH-
-
Exchangeable; shift varies with conc./water.
B. Carbon-13 NMR (
C NMR)
Solvent:
, 100 MHz
Shift ( ppm)
Carbon Type
Assignment
149.9
CH
Pyridine C2, C6
149.1
C
Pyridine C4 (Ipso)
136.3
CH
Allyl -CH=
123.1
CH
Pyridine C3, C5
116.5
CH
Allyl =CH
52.1
CH
Py-CH-N
51.3
CH
N-CH-Allyl
C. Infrared Spectroscopy (FT-IR)
Neat film (ATR)
3300 cm
(w, br): N-H stretching (secondary amine).
3070, 3010 cm
(w): C-H stretching (aromatic & alkene).
2800 – 2950 cm
(m): C-H stretching.
1640 cm
(m): C=C stretching (allyl group).
1598, 1560 cm
(s): Pyridine ring breathing modes (diagnostic).
1415 cm
(m): C-N stretching.
D. Mass Spectrometry (ESI-MS)
Method: Electrospray Ionization (Positive Mode)
Observed Ion:
= 149.1 m/z
Fragmentation Pattern (MS/MS):
m/z 149: Parent Ion.
m/z 122: Loss of vinyl group (
).
m/z 92: Tropylium-like ion / Picolyl cation (
) – Dominant fragment.
m/z 57: Allylamine fragment (
).
Synthesis & Experimental Protocol
This protocol utilizes reductive amination , the industry-standard method for synthesizing secondary amines with high fidelity. It avoids the over-alkylation issues common with direct alkylation (e.g., using allyl bromide).
Reaction Scheme
The synthesis proceeds via the formation of an imine intermediate, followed by in situ reduction.
Imine Formation: In a dry round-bottom flask, dissolve 4-pyridinecarboxaldehyde (e.g., 10 mmol) in anhydrous DCM (30 mL).
Amine Addition: Add allylamine (11 mmol) dropwise. Note: The solution may warm slightly.
Acid Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30 minutes to ensure imine formation.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes.
Why STAB? STAB is milder than NaBH
and does not reduce the aldehyde as quickly as the imine, preventing side-product formation.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
Quench: Quench with saturated aqueous
solution.
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (SiO; Eluent: 95:5 DCM:MeOH + 1% ).
Quality Control & Self-Validation
To ensure scientific integrity, verify your product using these checkpoints:
Absence of Aldehyde Peak: Check
H NMR for the disappearance of the aldehyde proton signal at ~10.0 ppm . If present, the reaction is incomplete.
Imine vs. Amine: The imine intermediate (if unreduced) will show a signal around 8.3 ppm (CH=N). The product must show the benzylic CH
at 3.82 ppm .
Bis-alkylation Check: If you used allyl bromide instead of reductive amination, you might form the tertiary amine. Check the integration of the allyl signals. The secondary amine has a 1:1 ratio of Py-CH
to Allyl-CH. The tertiary amine would show a 1:2 ratio.
Fragmentation Logic (MS Validation)
Use this logic flow to confirm identity via Mass Spec:
Figure 2: Primary fragmentation pathway in ESI-MS.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol basis).
Patent AU2005247906B2. (2005). Substituted 2-quinolyl-oxazoles useful as PDE4 inhibitors.[1] (Describes the specific synthesis of the title compound as an intermediate). Available at:
The Allylamine Moiety: Physicochemical Reactivity, Pharmacological Utility, and Toxicological Profiling
Executive Summary The prop-2-en-1-amine (allylamine) functional group represents a critical pharmacophore in medicinal chemistry and a versatile intermediate in organic synthesis. Characterized by the conjugation of a vi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The prop-2-en-1-amine (allylamine) functional group represents a critical pharmacophore in medicinal chemistry and a versatile intermediate in organic synthesis. Characterized by the conjugation of a vinyl group to a primary amine through a methylene bridge (
), this moiety exhibits unique electronic properties driven by allylic resonance. While it serves as the structural backbone for a major class of antifungal agents (e.g., Terbinafine, Naftifine), its utility is counterbalanced by a distinct toxicological profile mediated by metabolic activation to acrolein. This guide provides a technical deep-dive into the allylamine group, bridging fundamental chemistry with applied drug development.
Physicochemical Profile
The allylamine group is defined by the electron-withdrawing inductive effect of the vinyl group, which slightly lowers the basicity of the amine compared to its saturated analog (propylamine, pKa ~10.5).
Table 1: Key Physicochemical Parameters of Prop-2-en-1-amine
Parameter
Value
Technical Note
Molecular Formula
Molecular Weight
57.09 g/mol
Low molecular weight facilitates fragment-based drug design.
Boiling Point
53 °C (326 K)
Volatile; requires careful handling in synthetic workflows.
Density
0.763 g/mL
Less dense than water.
pKa (Conjugate Acid)
9.49
Less basic than propylamine due to carbon inductive effects.
Solubility
Miscible in water
Highly polar due to the primary amine.
Refractive Index
1.4210
Useful for purity verification.
Electronic Structure & Reactivity
The reactivity of the allylamine group is governed by two competing electronic factors:
Nucleophilicity: The lone pair on the nitrogen atom (
) makes it a potent nucleophile, readily participating in reactions (N-alkylation) and acylation.
Allylic Resonance: The adjacent
-system of the alkene stabilizes radical intermediates at the methylene position, but also renders the double bond susceptible to electrophilic addition.
Mechanistic Insight: The "Dual-Edge" of Reactivity
In drug design, the allylic double bond is often essentially bio-isosteric to a benzyl group but with different metabolic liabilities. The rigidity of the double bond restricts conformational freedom, which is critical for binding affinity in the hydrophobic pocket of target enzymes like squalene epoxidase.
The primary clinical utility of the allylamine pharmacophore is in the treatment of dermatophyte infections. Drugs like Terbinafine and Naftifine utilize the allylamine motif to target Squalene Epoxidase (ERG1) , a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2]
Mechanism of Action
Unlike azoles (which inhibit CYP450-dependent 14
-demethylase), allylamines act upstream. They function as non-competitive inhibitors of squalene epoxidase.[2][3][4] This leads to a dual-mechanism fungicidal effect:
Ergosterol Depletion: Prevents formation of the fungal cell membrane component.[5]
Squalene Accumulation: Intracellular squalene builds up to toxic levels, disrupting membrane integrity and causing cell lysis.
Figure 1: The mechanism of fungal cell death induced by allylamine antifungals.[1][5] The blockade of Squalene Epoxidase leads to a fatal accumulation of squalene.[1][5]
Toxicology: The SSAO-Acrolein Axis
While effective against fungi, the allylamine group poses specific risks in mammalian systems, particularly cardiotoxicity.[6][7] This is not due to the parent molecule itself, but its metabolic activation.
Metabolic Bioactivation Pathway
The primary amine of the allylamine group is a substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as VAP-1. SSAO is highly expressed in vascular smooth muscle and endothelial cells.
Oxidative Deamination: SSAO converts allylamine into acrolein (
), hydrogen peroxide (), and ammonia.
Acrolein Toxicity: Acrolein is a highly reactive
-unsaturated aldehyde. It acts as a potent electrophile, forming adducts with cellular proteins and DNA via Michael addition, leading to mitochondrial dysfunction and vascular damage.
Drug Design Implication: To mitigate this, successful allylamine drugs (like Terbinafine) are tertiary amines. The bulky substitution on the nitrogen prevents SSAO from accessing the amine, thereby blocking the production of acrolein and reducing systemic toxicity.
Figure 2: The metabolic activation of primary allylamines by SSAO into toxic acrolein, a pathway mitigated in tertiary amine drugs.[8]
Synthetic Protocol: The Gabriel Synthesis
Direct alkylation of ammonia with allyl halides often leads to poly-alkylation (secondary and tertiary amines). To synthesize primary allylamines with high purity, the Gabriel Synthesis is the industry-standard protocol.
Protocol: Synthesis of Prop-2-en-1-amine
Objective: Synthesize pure primary allylamine avoiding over-alkylation.
Reagents:
Potassium Phthalimide (1.0 eq)
Allyl Bromide (1.1 eq)
Hydrazine Hydrate (
)
Solvent: DMF (Step 1), Ethanol (Step 2)
Step-by-Step Methodology:
N-Alkylation (Formation of N-Allylphthalimide):
Dissolve Potassium Phthalimide in DMF.
Add Allyl Bromide dropwise at 0°C to prevent exotherms.
Heat to 60°C for 4 hours. The nucleophilic phthalimide anion attacks the allyl bromide (
).
Validation point: TLC will show the disappearance of the starting phthalimide.
Precipitate in water, filter, and dry the N-Allylphthalimide intermediate.
Hydrazinolysis (Deprotection):
Suspend N-Allylphthalimide in Ethanol.
Add Hydrazine Hydrate (slight excess).
Reflux for 2 hours.[9] A white precipitate (phthalhydrazide) will form, indicating the release of the amine.
Cool the mixture and acidify with HCl to trap the volatile amine as the hydrochloride salt.
Filter off the phthalhydrazide byproduct.
Isolation:
Basify the filtrate with NaOH (pH > 11).
Extract immediately with ether or distill directly (due to low boiling point of 53°C).
Figure 3: The Gabriel Synthesis workflow ensures the selective production of primary allylamines by preventing poly-alkylation.
Analytical Characterization (NMR)
Verification of the allylamine structure is best achieved via
NMR. The vinyl protons provide a distinct diagnostic pattern.
Table 2: Characteristic
NMR Signals ()
Position
Shift ( ppm)
Multiplicity
Integration
Assignment
(Internal Vinyl)
5.95
Multiplet (ddt)
1H
(Terminal Vinyl)
5.15
Doublet (dd)
1H
(trans to )
(Terminal Vinyl)
5.05
Doublet (dd)
1H
(cis to )
(Methylene)
3.31
Doublet (d)
2H
(Amine)
1.29
Broad Singlet
2H
(Variable)
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7853, Allylamine. Retrieved from [Link]
Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology. [Link]
Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity.[7] Toxicology.[7][10] [Link]
Lyles, G. A. (1996). Mammalian plasma and tissue-bound semicarbazide-sensitive amine oxidases: biochemical, pharmacological and toxicological aspects. International Journal of Biochemistry & Cell Biology. [Link]
Synthesis protocol for N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Application Note: Scalable Synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine via Reductive Amination Abstract & Utility This guide details the synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine , a versatile seconda...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine via Reductive Amination
Abstract & Utility
This guide details the synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine , a versatile secondary amine intermediate. This scaffold serves as a critical "linker" motif in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where the pyridine ring acts as a hydrogen bond acceptor and the allyl group provides a handle for further functionalization (e.g., olefin metathesis or thiol-ene click chemistry).
The protocol prioritizes Reductive Amination over direct alkylation.[1] Direct alkylation of allylamine with 4-(chloromethyl)pyridine is discouraged due to the instability of the picolyl halide (self-polymerization) and the high risk of over-alkylation to the quaternary ammonium salt.
Retrosynthetic Analysis & Strategy
The synthesis relies on the condensation of 4-pyridinecarboxaldehyde with allylamine to form an imine (Schiff base), followed by irreversible reduction to the secondary amine.
Strategic Advantages:
Chemo-selectivity: Avoids the formation of tertiary amines (dialkylation) common in direct alkylation.
Stability: 4-Pyridinecarboxaldehyde is a stable, commercially available precursor compared to 4-picolyl halides.
Scalability: The reaction proceeds under mild conditions suitable for gram-to-kilogram scale-up.
Desiccation: Add anhydrous MgSO₄ (2 g) to the stirring solution.
Why? Imine formation is an equilibrium process (
). Removing water drives conversion to completion.
Incubation: Stir at Room Temperature (RT) for 2–4 hours.
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). Aldehyde spot should disappear.
Phase 2: Reduction
6. Filtration (Optional but Recommended): Quickly filter off the MgSO₄ through a celite pad under
into a fresh flask. Rinse with 10 mL dry MeOH.
Why? Removing the drying agent prevents water from re-entering the system or reacting with the borohydride.
Cooling: Cool the methanolic imine solution to 0°C (ice bath).
Reduction: Add NaBH₄ (15 mmol) portion-wise over 15 minutes.
Note: Vigorous bubbling ( gas) will occur. Do not cap the flask tightly.
Completion: Allow the mixture to warm to RT and stir for 1 hour.
Phase 3: Workup & Isolation
10. Quench: Cool to 0°C. Add 1M NaOH (20 mL) slowly to quench excess hydride and basify the solution (pH > 12).
Crucial: The product is a base. Low pH will protonate it (), trapping it in the aqueous layer. High pH ensures it is neutral () and extractable into organics.
Evaporation: Remove the majority of Methanol under reduced pressure (Rotovap).
Extraction: Transfer the aqueous residue to a separatory funnel. Extract with DCM (3 x 30 mL).
Wash: Wash combined organic layers with Brine (1 x 20 mL).
Dry & Concentrate: Dry over , filter, and concentrate in vacuo to yield the crude oil.
Phase 4: Purification
State: The crude is typically a yellow/orange oil.
Flash Chromatography: If purity <95%, purify on silica gel.
Eluent: DCM:MeOH:NH₄OH (95:4:1). The ammonia is essential to prevent the pyridine/amine from streaking on the silica.
Workup Logic Visualization
Figure 2: Isolation strategy ensuring recovery of the basic amine product.
Characterization & Validation
Expected Yield: 75–85%
Appearance: Pale yellow oil.
Spectroscopic Data (Predicted):
Nucleus
Shift (, ppm)
Multiplicity
Integration
Assignment
H NMR
8.55
Doublet (d)
2H
Pyridine C2-H, C6-H (Ortho to N)
(CDCl₃)
7.28
Doublet (d)
2H
Pyridine C3-H, C5-H (Meta to N)
5.90
Multiplet (m)
1H
Allyl internal vinyl (-CH=)
5.20
Multiplet (m)
2H
Allyl terminal vinyl (=CH₂)
3.82
Singlet (s)
2H
Benzylic (-CH₂-Py)
3.25
Doublet (d)
2H
Allylic (-NH-CH₂-)
1.80
Broad (s)
1H
Amine (-NH-)
C NMR
~150.0
-
-
Pyridine C2/C6
~149.0
-
-
Pyridine C4 (Ipso)
~136.5
-
-
Allyl (-CH=)
~123.0
-
-
Pyridine C3/C5
~116.0
-
-
Allyl (=CH₂)
~52.0
-
-
Benzylic (-CH₂-)
~51.0
-
-
Allylic (-N-CH₂-)
Validation Check:
Mass Spectrometry (ESI+): Calculated
. Found: .
Impurities: Watch for the dialkylated byproduct (tertiary amine).[1] In NMR, this would show integration of two allyl groups and one pyridine unit, and the absence of the broad NH peak.
References
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."
National Center for Biotechnology Information. (2023).[2] "PubChem Compound Summary for Allylamine." PubChem.
Sigma-Aldrich. (2023). "Safety Data Sheet: Allylamine."
Application Note & Protocol: Synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine via Reductive Amination
Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone of modern synthetic organic chemistry, providing a robust and versatile methodology for the formation of carbon-ni...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern synthetic organic chemistry, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation is central to the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[1] This one-pot approach is highly favored for its efficiency, atom economy, and the ability to circumvent the challenges associated with direct N-alkylation of amines, such as overalkylation.[3]
This application note provides a detailed protocol for the synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the reductive amination of pyridine-4-carboxaldehyde with prop-2-en-1-amine (allylamine), employing sodium triacetoxyborohydride as a mild and selective reducing agent.
Mechanism and Rationale for Reagent Selection
The reductive amination of pyridine-4-carboxaldehyde with allylamine proceeds in two key steps:
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (allylamine) on the carbonyl carbon of the aldehyde (pyridine-4-carboxaldehyde). This is followed by dehydration to form a protonated imine (iminium ion). The formation of the imine is often catalyzed by mild acid.[3]
Reduction: The resulting iminium ion is then selectively reduced by a hydride-donating reagent to yield the final secondary amine product, N-(pyridin-4-ylmethyl)prop-2-en-1-amine.
Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)
For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. The rationale for this selection is rooted in its remarkable selectivity. STAB is a milder reducing agent compared to alternatives like sodium borohydride (NaBH₄).[4] This mildness is crucial as it allows for the selective reduction of the iminium ion in the presence of the starting aldehyde.[4][5] The electron-withdrawing acetate groups on the boron atom temper its reducing power, preventing the premature reduction of the aldehyde to the corresponding alcohol.[5] This selectivity enables a convenient one-pot procedure where all reactants can be combined from the outset.[5][6]
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine.
Experimental Protocol
This protocol is designed for the synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine on a laboratory scale.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS No.
Pyridine-4-carboxaldehyde
≥98%
Sigma-Aldrich
872-85-5
Prop-2-en-1-amine (Allylamine)
≥99%
Sigma-Aldrich
107-11-9
Sodium triacetoxyborohydride
97%
Sigma-Aldrich
56553-60-7
1,2-Dichloroethane (DCE)
Anhydrous, ≥99.8%
Sigma-Aldrich
107-06-2
Sodium bicarbonate (NaHCO₃)
Saturated aqueous solution
-
-
Sodium sulfate (Na₂SO₄)
Anhydrous
-
7757-82-6
Diethyl ether
Anhydrous
-
60-29-7
Hydrochloric acid (HCl)
1 M in diethyl ether
-
-
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Nitrogen inlet
Septa
Syringes
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-4-carboxaldehyde (1.07 g, 10 mmol).
Solvent and Amine Addition: Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (40 mL) followed by prop-2-en-1-amine (0.63 g, 0.75 mL, 11 mmol, 1.1 equiv). Stir the solution at room temperature for 20 minutes to allow for pre-formation of the imine.
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (2.54 g, 12 mmol, 1.2 equiv) portion-wise over 10 minutes. The reaction is mildly exothermic.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 1,2-dichloroethane (3 x 20 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to afford N-(pyridin-4-ylmethyl)prop-2-en-1-amine as a pale yellow oil.[7][8]
Pyridine-4-carboxaldehyde: Irritant. Handle in a well-ventilated fume hood.
Allylamine: Highly flammable, toxic, and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.
1,2-Dichloroethane: Carcinogen. Use only in a well-ventilated fume hood.
Troubleshooting
Issue
Possible Cause
Solution
Low Yield
Incomplete reaction
Extend reaction time and monitor by TLC. Ensure anhydrous conditions.
Inefficient work-up
Ensure thorough extraction.
Formation of Byproducts
Reduction of aldehyde
Ensure slow, portion-wise addition of the reducing agent.
Overalkylation
Use a slight excess of the amine. A stepwise procedure of imine formation followed by reduction can also be considered.[2]
Difficult Purification
Co-eluting impurities
Optimize the eluent system for column chromatography. Consider conversion to the HCl salt for purification by recrystallization.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine via reductive amination. The use of sodium triacetoxyborohydride offers a mild and selective method, leading to good yields of the desired product. This procedure is well-suited for researchers in drug discovery and materials science who require access to this versatile chemical intermediate.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Amorphous Co particles catalyze a simple reductive amination using H2 as a reductant and aqueous ammonia as a nitrogen source. Organic Letters, 26(38), 7122–7127. [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
Bom, D., & Curran, D. P. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(48), 8747-8750. [Link]
PubChem. (n.d.). N-(pyridin-4-ylmethyl)aniline. National Center for Biotechnology Information. [Link]
Hendricks, M. P., Campos, M. P., & Owen, J. S. (2015). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials, 27(10), 3749–3752. [Link]
Google Patents. (n.d.).
PubChem. (n.d.). 4-Pyridinemethanamine. National Center for Biotechnology Information. [Link]
Doyle, A. G., & Knowles, R. R. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1269–1273. [Link]
Using N-(pyridin-4-ylmethyl)prop-2-en-1-amine in novel drug design
Application Note: Strategic Utilization of N-(pyridin-4-ylmethyl)prop-2-en-1-amine in Fragment-Based Drug Discovery and Macrocyclic Design Chemical Profile & Strategic Utility Molecule: N-(pyridin-4-ylmethyl)prop-2-en-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of N-(pyridin-4-ylmethyl)prop-2-en-1-amine in Fragment-Based Drug Discovery and Macrocyclic Design
Chemical Profile & Strategic Utility
Molecule: N-(pyridin-4-ylmethyl)prop-2-en-1-amine
IUPAC: N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Common Name: 4-Picolyl allyl amine
CAS: 100387-57-9 (Generic classification for picolyl allyl amines)
Strategic Value in Drug Design
This molecule is not merely a reagent; it is a bifunctional pharmacophore linker capable of bridging the gap between fragment hits and lead optimization. Its utility rests on three structural pillars:
The Pyridine "Anchor" (Hinge Binder): The pyridine nitrogen (pK_a ~5.2) serves as a classic hydrogen bond acceptor, ideal for targeting the hinge region of kinases (e.g., ATP-binding pockets) or coordinating metals in metalloproteinases.
The Secondary Amine "Pivot": This nucleophilic center allows for rapid diversification via acylation, sulfonylation, or urea formation, enabling the growth of the molecule into deep hydrophobic pockets.
The Allyl "Growth Vector": The terminal alkene is a versatile handle. It enables:
Ring-Closing Metathesis (RCM): To constrain conformation (macrocyclization).
Thiol-Ene "Click" Chemistry: For late-stage functionalization.[1]
Objective: Synthesize the secondary amine core with >95% selectivity, avoiding the common pitfall of bis-alkylation (formation of tertiary amines).
Reagents:
Pyridine-4-carboxaldehyde (1.0 eq)
Allylamine (1.2 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Dichloromethane (DCM) (anhydrous)
Acetic Acid (AcOH) (catalytic, 1-2 drops)
Step-by-Step Methodology:
Imine Formation (The Equilibrium Step):
Dissolve Pyridine-4-carboxaldehyde (10 mmol) in anhydrous DCM (40 mL) under N2 atmosphere.
Add Allylamine (12 mmol) dropwise.
Critical Step: Add 2 drops of Glacial Acetic Acid.
Causality: The acid catalyzes the dehydration of the hemiaminal intermediate. Without this, imine formation is sluggish, leading to side reactions during reduction.
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde).
Selective Reduction:
Cool the solution to 0°C.
Add STAB (15 mmol) portion-wise over 15 minutes.
Causality: We use STAB instead of NaBH4 because STAB is less basic and milder. It reduces the imine selectively without reducing the remaining aldehyde (if any), preventing the formation of pyridyl alcohol byproducts.
Allow to warm to RT and stir overnight (12 h).
Workup & Purification:
Quench with saturated aqueous NaHCO3 (slowly, gas evolution).
Extract with DCM (3 x 30 mL).
Wash combined organics with Brine, dry over Na2SO4.
Note: The pyridine ring makes the product polar; NH4OH is required to prevent streaking on silica.
Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)
Objective: Create a conformationally restricted macrocycle (e.g., for kinase selectivity) by reacting the allyl group with a second alkene tethered via the amine.
Reagents:
Precursor: N-Acylated derivative containing a second terminal alkene (e.g., acrylamide or pentenyl amide).
Catalyst: Grubbs II Generation (5-10 mol%).
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).
Step-by-Step Methodology:
Degassing (Critical for Ruthenium Catalysts):
Solvent must be sparged with Argon for 30 minutes prior to use. Oxygen poisons the Ruthenium carbene.
Dilution Factor (The Macrocyclization Rule):
Dissolve the precursor in DCM to a concentration of < 5 mM (high dilution).
Causality: High dilution favors intramolecular (ring-closing) reaction over intermolecular (polymerization/dimerization) reaction. At high concentrations, the effective molarity of the "other" molecule competes with the "self" tail.
Catalysis:
Add Grubbs II catalyst (dissolved in minimal DCM) in one portion.
Reflux (40°C for DCM, 80-110°C for Toluene) for 4-12 hours.
Scavenging:
Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) to the reaction mixture and stir for 1 hour.
Filter through Celite.
Application in Fragment-Based Drug Design (FBDD)
The following diagram illustrates the workflow of using N-(pyridin-4-ylmethyl)prop-2-en-1-amine to evolve a low-affinity fragment into a high-affinity lead.
Caption: Evolution of the pyridine-allyl amine fragment into a macrocyclic lead compound via functionalization and Ring-Closing Metathesis.
Quality Control & Data Specifications
To ensure the integrity of the synthesized building blocks, the following QC parameters must be met.
Table 1: Analytical Specifications for N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Test Parameter
Method
Acceptance Criteria
Scientific Rationale
Purity
HPLC (254 nm)
> 97.0%
Impurities (e.g., bis-alkylated amine) can act as false positives in biological assays.
DCM is toxic; removal is critical for biological testing.
Water Content
Karl Fischer
< 0.5%
Excess water interferes with subsequent anhydrous reactions (e.g., with isocyanates).
Self-Validating NMR Check:
The "Singlet" Test: In the 1H NMR, the methylene protons between the pyridine and the amine (Py-CH2 -NH) should appear as a sharp singlet around δ 3.8 ppm.
Validation: If this peak is split or broadened significantly, it suggests protonation (salt form) or incomplete purification (presence of starting aldehyde).
Correction: Wash the NMR sample with a drop of D2O/NaOD to free the base and rescan.
References
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
RCM in Drug Design: Oballa, R. M., et al. "Ring-Closing Metathesis in the Synthesis of Macrocyclic Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007.
Allyl Amines in FBDD: Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry, 2004. (Contextualizing amine fragments).
Pyridine Scaffolds: Joule, J. A., & Mills, K. "Heterocyclic Chemistry." Wiley-Blackwell, 5th Ed. (Fundamental reactivity of pyridine-4-carboxaldehyde).
(Note: While specific CAS 100387-57-9 is a catalog item, the protocols above are derived from the foundational "Abdel-Magid" reductive amination and "Grubbs" metathesis methodologies which are the industry standards for this class of molecules.)
Application Notes and Protocols: N-(pyridin-4-ylmethyl)prop-2-en-1-amine as a Versatile Ligand in Coordination Chemistry
Introduction In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties and applications. Pyridine and its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties and applications. Pyridine and its derivatives have long been cornerstone building blocks for ligands due to their robust coordination to a wide variety of metal centers.[1] The introduction of additional functional groups to the pyridine scaffold allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their geometry, stability, and reactivity.[1]
This guide focuses on the promising, yet underexplored, ligand N-(pyridin-4-ylmethyl)prop-2-en-1-amine . This molecule uniquely combines the well-established coordinating ability of a pyridine nitrogen with the secondary amine and a reactive allyl group. This trifunctional structure opens up a myriad of possibilities in the design of advanced coordination compounds, from discrete molecular complexes to extended one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). The presence of the allyl group, in particular, offers a tantalizing prospect for post-synthetic modification of the resulting coordination assemblies, a highly sought-after feature in modern materials chemistry.
These application notes will provide a comprehensive overview of the synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine, protocols for the preparation of its coordination complexes, and a discussion of its potential applications in catalysis, materials science, and drug development, drawing upon established principles of coordination chemistry and analogous systems.
Ligand Synthesis: A Proposed Protocol
While a dedicated synthetic protocol for N-(pyridin-4-ylmethyl)prop-2-en-1-amine is not extensively documented in the literature, a reliable synthesis can be readily adapted from established methods for the N-alkylation of amines. A plausible and efficient route involves the reductive amination of 4-pyridinecarboxaldehyde with allylamine.
Protocol 1: Synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine via Reductive Amination
This protocol is a two-step, one-pot procedure that first involves the formation of an intermediate imine from 4-pyridinecarboxaldehyde and allylamine, followed by its in-situ reduction to the desired secondary amine.
Materials:
4-Pyridinecarboxaldehyde
Allylamine
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
Methanol (MeOH) or Dichloromethane (DCM)
Anhydrous Magnesium Sulfate (MgSO₄)
Diatomaceous earth (Celite®)
Standard laboratory glassware and magnetic stirrer
Rotary evaporator
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
Imine Formation:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridinecarboxaldehyde (1 equivalent) in methanol (or dichloromethane).
To this solution, add allylamine (1.1 equivalents) dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the N-(pyridin-4-ylmethylene)prop-2-en-1-imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
In-situ Reduction:
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirring solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. Alternatively, for a milder and more selective reduction, sodium triacetoxyborohydride (1.5 equivalents) can be used in dichloromethane.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
Work-up and Purification:
Quench the reaction by the slow addition of water.
Remove the organic solvent under reduced pressure using a rotary evaporator.
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(pyridin-4-ylmethyl)prop-2-en-1-amine.
Characterization:
The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
FT-IR Spectroscopy: To identify characteristic vibrational modes of the pyridine ring, N-H bond, and the allyl group's C=C double bond.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Coordination Chemistry: Synthesis of Metal Complexes
The bifunctional nature of N-(pyridin-4-ylmethyl)prop-2-en-1-amine, possessing both a pyridine nitrogen and a secondary amine nitrogen, allows it to act as a versatile chelating or bridging ligand in the formation of coordination complexes. The coordination behavior will be highly dependent on the metal ion, the counter-anion, and the reaction conditions.
Coordination Modes
Based on structurally related ligands, several coordination modes can be anticipated:
Monodentate Coordination: Primarily through the more sterically accessible and electronically favorable pyridine nitrogen.
Bidentate Chelating Coordination: Involving both the pyridine and the secondary amine nitrogen atoms to form a stable six-membered chelate ring with a metal center.
Bridging Coordination: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the amine nitrogen to another, leading to the formation of coordination polymers.
Diagram of Potential Coordination Modes
Caption: Potential coordination modes of the ligand.
Protocol 2: General Synthesis of a Discrete Metal Complex
This protocol describes a general method for synthesizing a simple, discrete metal complex using N-(pyridin-4-ylmethyl)prop-2-en-1-amine.
Materials:
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (the ligand)
A suitable metal salt (e.g., CuCl₂, Ni(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O)
Methanol (MeOH) or Ethanol (EtOH)
Solvent for crystallization (e.g., diethyl ether, acetonitrile)
Procedure:
Ligand Solution: Dissolve the ligand (2 equivalents) in methanol (10 mL) in a small flask.
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in methanol (10 mL).
Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or precipitation may be observed, indicating complex formation.
Reaction: Stir the mixture for 2-4 hours at room temperature.
Isolation and Crystallization:
If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold methanol, and dried in vacuo.
If the complex remains in solution, single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture.
Protocol 3: Synthesis of a Coordination Polymer
The synthesis of coordination polymers often requires slightly different conditions to promote the formation of extended structures.
Materials:
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (the ligand)
A metal salt with a coordinating anion that can be displaced or act as a secondary linker (e.g., AgNO₃, Cd(NO₃)₂·4H₂O)
A solvent system that allows for slow crystal growth (e.g., methanol/water, DMF/ethanol)
Procedure:
Solution Preparation: Prepare separate solutions of the ligand (1 equivalent) and the metal salt (1 equivalent) in a suitable solvent or solvent mixture.
Layering Technique for Crystal Growth:
Carefully layer the lighter solution (typically the ligand solution) on top of the denser metal salt solution in a narrow test tube.
Allow the tube to stand undisturbed at room temperature for several days to weeks. Crystals will form at the interface of the two solutions.
Solvothermal Synthesis:
Alternatively, combine the ligand and metal salt solutions in a Teflon-lined stainless-steel autoclave.
Seal the autoclave and heat it in an oven at a temperature between 80-150 °C for 1-3 days.
After slow cooling to room temperature, crystals of the coordination polymer can be isolated.
Characterization of Coordination Complexes
A thorough characterization is essential to elucidate the structure and properties of the newly synthesized coordination compounds.
Technique
Information Obtained
Single-Crystal X-ray Diffraction
Unambiguous determination of the molecular structure, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing.
Powder X-ray Diffraction (PXRD)
To confirm the phase purity of the bulk crystalline material.
Elemental Analysis (CHN)
To determine the empirical formula of the complex and support the proposed structure.
FT-IR Spectroscopy
To observe shifts in the vibrational frequencies of the ligand upon coordination to the metal ion. For instance, a shift in the pyridine ring breathing modes is indicative of coordination.
UV-Vis Spectroscopy
To study the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal or metal-to-ligand charge transfer bands.
Thermogravimetric Analysis (TGA)
To assess the thermal stability of the complex and identify the loss of solvent molecules or the decomposition temperature.
Magnetic Susceptibility Measurements
For complexes with paramagnetic metal centers, this technique provides information about the electronic spin state and magnetic interactions between metal ions.
Potential Applications
The unique structural features of N-(pyridin-4-ylmethyl)prop-2-en-1-amine make its coordination complexes promising candidates for a range of applications.
Catalysis
The presence of a secondary amine in the chelate ring can allow for deprotonation to form an amido complex, which can be highly reactive in catalytic cycles. Furthermore, the allyl group can be utilized to anchor the complex to a solid support, creating a heterogeneous catalyst that is easily recoverable. Potential catalytic applications include:
Polymerization Reactions: As seen with similar palladium complexes, these could be active in the polymerization of olefins.
Cross-Coupling Reactions: The pyridine-amine scaffold is a known motif in successful cross-coupling catalysts.
Hydrogenation and Transfer Hydrogenation: The amine functionality can participate in proton transfer steps in these reactions.
Workflow for Catalyst Development
Caption: A typical workflow for developing new catalysts.
Materials Science
The ability of this ligand to form coordination polymers and MOFs opens up avenues for the creation of new functional materials. The allyl groups, which may protrude into the pores of a MOF, can be used for post-synthetic modification. For example, they could undergo "click" chemistry reactions to introduce new functionalities or be polymerized to create hybrid organic-inorganic materials. Potential applications include:
Gas Storage and Separation: By tuning the pore size and surface chemistry of the MOFs.
Sensing: The introduction of specific functional groups could lead to materials that can selectively detect certain molecules.
Drug Delivery: Biocompatible MOFs could be designed for the controlled release of therapeutic agents.
Drug Development
Pyridine-containing compounds are prevalent in pharmaceuticals. Metal complexes are also being increasingly explored as therapeutic agents. The coordination of a bioactive ligand to a metal center can enhance its therapeutic efficacy. The N-(pyridin-4-ylmethyl)prop-2-en-1-amine ligand could be a scaffold for the development of new metal-based drugs with potential applications as anticancer or antimicrobial agents.
Conclusion
N-(pyridin-4-ylmethyl)prop-2-en-1-amine stands as a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis and versatile coordination capabilities, coupled with the potential for post-synthetic modification via its allyl group, make it an attractive target for further research. The protocols and insights provided in this guide, based on established chemical principles and analogous systems, offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new functional materials and catalysts.
References
Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. CrystEngComm. Available at: [Link]
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMedCentral. Available at: [Link]
Transition metal pyridine complexes. Wikipedia. Available at: [Link]
Copper(II) complexes containing N,N0-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. ResearchGate. Available at: [Link]
Preparation method of N-allyl aniline compound.Google Patents.
Application Note: Laboratory Scale Synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Abstract This application note details a robust, laboratory-scale protocol for the synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine , a versatile bidentate ligand and pharmaceutical intermediate. The method utilizes...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, laboratory-scale protocol for the synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine , a versatile bidentate ligand and pharmaceutical intermediate. The method utilizes a reductive amination strategy involving the condensation of 4-pyridinecarboxaldehyde with allylamine, followed by in situ reduction with sodium borohydride (NaBH₄). This route is selected for its high atom economy, operational simplicity, and avoidance of over-alkylation byproducts common in direct alkylation methods. The protocol includes critical safety controls for handling volatile amines and detailed workup procedures to ensure high purity (>95%).
Strategic Analysis & Retrosynthesis
Route Selection
Two primary routes were evaluated for this synthesis:
Route A (Reductive Amination): Condensation of 4-pyridinecarboxaldehyde with allylamine followed by hydride reduction.
Pros: High selectivity for secondary amines; mild conditions; readily available reagents.
Route B (Direct Alkylation): Nucleophilic substitution of 4-(chloromethyl)pyridine with allylamine.
Pros: Direct C-N bond formation.
Cons: High risk of over-alkylation to tertiary amines or quaternary ammonium salts; 4-(chloromethyl)pyridine is unstable (free base polymerizes).
Decision:Route A is the superior choice for laboratory scale (1–50 g) due to its reliability and cleaner impurity profile.
Reaction Pathway Visualization
Figure 1: Retrosynthetic analysis showing the disconnection to the aldehyde and amine precursors.[1]
Safety & Hazards (Critical)
Reagent
Hazard Class
Critical Precaution
Allylamine
High Toxicity / Flammable
Lachrymator. Extreme irritant to eyes/respiratory tract. Must be handled in a functioning fume hood. BP is low (53°C); keep cold.
4-Pyridinecarboxaldehyde
Irritant / Sensitizer
Avoid contact with skin. Store under inert gas to prevent oxidation to isonicotinic acid.
Sodium Borohydride
Water Reactive / Toxic
Releases hydrogen gas upon contact with acid or moisture. Vent reaction vessel properly.
Methanol
Flammable / Toxic
Neurotoxin. Avoid inhalation.
Self-Validating Safety Check: Before starting, ensure the fume hood sash is at the appropriate level and a Class D (dry powder) fire extinguisher is accessible. Verify that the allylamine bottle is cold before opening to prevent vapor pressure buildup.
Experimental Protocol
Materials & Stoichiometry
Scale: 10 mmol (approx.[2] 1.5 g theoretical yield)
Adjust pH to ~12 using 1M NaOH (ensures the pyridine and amine are deprotonated/neutral).
Extract with DCM (3 x 20 mL) .
Check: The product is in the organic (DCM) layer.
Drying: Combine organic layers, wash with Brine (20 mL) , and dry over anhydrous MgSO₄ .
Filtration & Concentration: Filter off the solid MgSO₄ and concentrate the filtrate under vacuum to yield the crude oil.
Purification (Optional but Recommended): If the crude is impure (check NMR), purify via Kugelrohr distillation (high vacuum) or Flash Column Chromatography.
Column Conditions: Silica Gel, Eluent: DCM:MeOH:NH₄OH (95:4:1). The ammonia is crucial to prevent streaking of the amine on silica.
Process Workflow Diagram
Figure 2: Operational workflow for the reductive amination protocol.[3]
Characterization & Validation
The product should be a pale yellow to colorless oil.
Ensure the initial stir time (Aldehyde + Amine) is at least 2-3 hours before adding NaBH₄. Use a drying tube or add molecular sieves (3Å) during imine formation.
Tertiary Amine Impurity
Over-alkylation
This is rare with reductive amination but possible if excess aldehyde is used. Ensure strict 1:1.1 stoichiometry (Aldehyde:Amine).
Product Streaking on TLC
Interaction with Silica
Add 1% Triethylamine or Ammonium Hydroxide to the TLC eluent to deactivate acidic sites on the silica.
References
Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link (Foundational method for reductive amination).
Sigma-Aldrich. (n.d.). "4-(Aminomethyl)pyridine Product Data." Link (Reference for precursor physical properties).
ChemicalBook. (n.d.). "4-Pyridinemethaneamine NMR Spectrum." Link (Reference for pyridine ring proton shifts).
Chad's Prep. (2018).[1][6] "Synthesis of Amines: Reductive Amination." Link (Educational validation of the mechanism).
Organic Chemistry Portal. (n.d.). "Reductive Amination."[1][4][5][6][7] Link (General reaction scope and conditions).
-alkylation of aminomethylpyridines with alkyl halides.
Date: October 26, 2023[1][2]
Introduction: The Dual-Nucleophile Challenge
The molecule N-(pyridin-4-ylmethyl)prop-2-en-1-amine (referred to herein as 4-PMA ) represents a classic "ambident nucleophile" scaffold in medicinal chemistry.[1][3] It contains two distinct nucleophilic sites:[1][4]
While the secondary amine is kinetically more nucleophilic, the presence of the pyridine ring creates a risk of competitive alkylation (quaternization) or "over-alkylation" at the acyclic nitrogen to form quaternary ammonium salts.[1] This Application Note provides a definitive guide to achieving mono-selective
-alkylation at the secondary amine while suppressing pyridinium formation and exhaustive methylation.
Mechanistic Insight & Reactivity Profile[2]
Understanding the causality of the reaction is vital for control.[1] Unlike 4-(dimethylamino)pyridine (DMAP), where the nitrogen lone pair is conjugated into the ring, the methylene bridge in 4-PMA insulates the amine from the aromatic system.[1]
Nucleophilicity Hierarchy[1][2]
Primary Target (Secondary Amine): The lone pair is localized and highly available.[1] It reacts rapidly with alkyl halides via an
Secondary Target (Pyridine): The nitrogen lone pair is in an
orbital perpendicular to the -system.[1] It is less nucleophilic but can react with highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide) if the secondary amine is sterically crowded or protonated.[1]
The "Cesium Effect"
To prevent over-alkylation (formation of quaternary ammonium salts), the choice of base is critical.[1] Cesium carbonate (
) is superior to Sodium or Potassium analogs.[1] The large ionic radius of minimizes ion-pairing with the nucleophile, increasing the effective concentration of the "naked" amine anion, thereby accelerating the first alkylation step relative to the second.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the desired trajectory.
Figure 1: Reaction landscape for 4-PMA. The green path represents the kinetic preference for the secondary amine.[1]
Experimental Protocols
Protocol A: General Mono-Alkylation (High Selectivity)
Objective: Synthesis of tertiary amines using primary alkyl halides.
Scale: 1.0 mmol basis.
Solvent Switch: Use THF instead of DMF/MeCN.[1] The lower dielectric constant of THF destabilizes the transition state for the second alkylation (quaternization).[1]
Stoichiometry: Use a slight deficit of the alkyl halide (0.95 equiv) to ensure no over-alkylation occurs. It is easier to separate starting material than quaternary salts.[1]
Temperature: Maintain reaction at -10°C to 0°C.
Data Interpretation & Troubleshooting
Solvent Effects on Selectivity
The choice of solvent dramatically impacts the ratio of
Moderate risk of over-alkylation if heated.[1][2][3]
DMF
36.7
Good (Fast rates)
Hard to remove; promotes pyridinium formation at high T.
THF
7.5
High Selectivity
Slower reaction rate; requires stronger leaving groups (I, Br).[2][3]
Acetone
20.7
Variable
Can form aminals/imines with the amine (avoid).[2][3]
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Formation of White Precipitate
Quaternary Ammonium Salt (Over-alkylation)
Reduce equivalents of R-X to 1.0 or 0.[1][2][3]9. Switch base to DIPEA (steric bulk hinders second attack).[1]
Low Conversion (<20%)
Alkyl Chloride is too unreactive
Add 10 mol% TBAI (Finkelstein condition) or switch to Alkyl Iodide.[1][3] Heat to 50°C.
Product is stuck on Silica
Pyridine interaction with Silanols
Pre-treat silica column with 1% Triethylamine (TEA) in Hexanes before loading.[2][3] Use 1% in the eluent.
New Spot at Baseline (TLC)
Pyridinium Salt formation
The electrophile is attacking the pyridine ring.[2][3] Use a non-polar solvent (DCM or Toluene) to disfavor charge separation.[1]
Workflow Visualization
The following flowchart outlines the decision-making process for purification and isolation.
Figure 2: Purification logic flow. Acid-base extraction is the most efficient way to separate the desired tertiary amine from quaternary salts (which remain in the aqueous phase).[1]
References
Salvatore, R. N., et al. (2002).[1][5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[5] Journal of Organic Chemistry, 67(3), 674–683.[1][5] Link[1][3]
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).[1]
ValpoScholar. (2011).[1][4] "The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine." Chemistry Faculty Publications. Link
Cambie, R. C., et al. (1997).[1] "Selectivity in the alkylation of aminopyridines." Australian Journal of Chemistry, 50, 841-856.[1]
Bhattacharyya, S., et al. (2014).[1][7] "Selective N-alkylation of primary amines... using a competitive deprotonation/protonation strategy." RSC Advances, 4, 18229-18233.[1][7] Link
N-(pyridin-4-ylmethyl)prop-2-en-1-amine as an intermediate for heterocyclic synthesis
Topic: N-(pyridin-4-ylmethyl)prop-2-en-1-amine as an intermediate for heterocyclic synthesis Content Type: Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers A Bi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-(pyridin-4-ylmethyl)prop-2-en-1-amine as an intermediate for heterocyclic synthesis
Content Type: Application Note and Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
A Bifunctional Linchpin for Divergent Heterocyclic Synthesis [1]
Introduction & Strategic Value
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: 1226048-17-4), often referred to as N-allyl-4-picolylamine , represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural utility stems from its three orthogonal reactive handles:
Secondary Amine: A nucleophilic site ready for rapid diversification via acylation, sulfonylation, or reductive alkylation.
Allyl Group: A latent olefinic handle for Ring-Closing Metathesis (RCM), Heck cyclization, or radical functionalization.
Pyridine Moiety: A basic heterocycle that can serve as a directing group (DG) for C-H activation, a ligand for metal coordination, or a precursor to piperidines via reduction.
This guide details the robust synthesis of this intermediate and provides two validated protocols for its conversion into complex fused heterocycles—specifically dihydropyrroles (via RCM) and tetrahydroisoquinolines (via Heck cyclization).
Synthesis of the Intermediate
Protocol 1: Reductive Amination of 4-Pyridinecarboxaldehyde
This protocol utilizes a "one-pot" reductive amination strategy.[1][2] The use of Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH₄) to minimize direct reduction of the aldehyde and prevent over-alkylation.
Reagents:
4-Pyridinecarboxaldehyde (1.0 equiv)
Allylamine (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
Acetic Acid (AcOH) (1.0 equiv)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration)
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 4-pyridinecarboxaldehyde (10 mmol, 1.07 g) in anhydrous DCM (50 mL).
Amine Addition: Add allylamine (11 mmol, 0.82 mL) followed by acetic acid (10 mmol, 0.57 mL). Stir at room temperature for 30–60 minutes. Note: The solution may warm slightly; this indicates imine formation.
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH).
Quench & Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 x 30 mL).
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂; Gradient: 0→10% MeOH in DCM).
Yield Expectation: 85–92% as a pale yellow oil.
Application 1: Synthesis of Lactams via Ring-Closing Metathesis (RCM)
This protocol demonstrates the synthesis of functionalized
-lactams (1,5-dihydro-2H-pyrrol-2-ones), a scaffold common in kinase inhibitors.
Mechanism: The secondary amine is first acylated with acryloyl chloride to form a diene, which then undergoes RCM using a Ruthenium carbene catalyst.
Step A: Acylation
Dissolve N-allyl-4-picolylamine (1.0 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.
Add Acryloyl chloride (1.1 equiv) dropwise. Stir for 2 hours.
Standard aqueous workup yields N-allyl-N-(pyridin-4-ylmethyl)acrylamide .
Step B: RCM Protocol
Setup: Dissolve the acrylamide intermediate (0.5 mmol) in anhydrous DCM (50 mL). Critical: High dilution (0.01 M) is essential to favor intramolecular cyclization over intermolecular polymerization.
Degassing: Sparge the solution with Argon for 15 minutes.
Catalysis: Add Grubbs II Catalyst (2–5 mol%).
Reflux: Heat to reflux (40°C) for 4–12 hours under Argon.
Purification: Concentrate and purify via silica gel chromatography.
This protocol constructs tetrahydroisoquinoline analogs. By coupling the intermediate with a 2-iodobenzoyl chloride, the allyl group serves as the alkene acceptor in a Palladium-catalyzed exo-trig cyclization.
Step A: Amide Coupling
Coupling N-allyl-4-picolylamine with 2-iodobenzoyl chloride yields the precursor: N-allyl-N-(pyridin-4-ylmethyl)-2-iodobenzamide.
Reaction: Heat to 80–100°C for 12 hours in a sealed tube.
Outcome: The reaction yields the 4-methylene-3,4-dihydroisoquinolin-1(2H)-one derivative, with the pyridine ring pendant on the nitrogen.
Comparative Data & Visualization
Table 1: Reaction Condition Comparison
Parameter
Protocol 1: Reductive Amination
Protocol 2: RCM (Grubbs II)
Protocol 3: Heck Cyclization
Key Reagent
NaBH(OAc)₃
Ru-Carbene (Grubbs II)
Pd(OAc)₂ / PPh₃
Concentration
0.2 M (Standard)
0.01 M (High Dilution)
0.1 M (Standard)
Atmosphere
Nitrogen (Inert)
Argon (Strictly Oxygen-free)
Sealed Tube / Inert
Critical Factor
pH control (AcOH added)
Degassing solvent
Base/Additive selection (Ag salts)
Typical Yield
85–92%
75–85%
60–75%
Figure 1: Divergent Synthesis Pathway
Caption: Divergent synthetic workflow utilizing N-(pyridin-4-ylmethyl)prop-2-en-1-amine to access distinct heterocyclic scaffolds via Ring-Closing Metathesis (RCM) and Heck Cyclization.
References
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Fu, G. C., & Grubbs, R. H. (1993). "The Application of Ring-Closing Metathesis to the Synthesis of Functionalized Oxygen and Nitrogen Heterocycles." Journal of the American Chemical Society.
Link, J. T. (2002).[4] "The Intramolecular Heck Reaction."[4] Organic Reactions.[2][3][4][5][6][7]
Analytical Profile & Quantification Protocols: N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Executive Summary This technical guide details the analytical characterization and quantification of N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: 3034-32-0 analog/derivative context), often referred to in synthetic work...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the analytical characterization and quantification of N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: 3034-32-0 analog/derivative context), often referred to in synthetic workflows as N-Allyl-4-picolylamine .
This molecule represents a critical intermediate scaffold in the synthesis of Rho-kinase (ROCK) inhibitors (e.g., Fasudil, Ripasudil derivatives). Its structure combines a basic pyridine ring , a secondary amine , and a reactive allylic group . This triad presents specific analytical challenges:
Polarity & Basicity: The pKa of the secondary amine (~9-10) and pyridine (~5.2) leads to severe peak tailing on standard C18 columns due to silanol interactions.
Reactivity: The allylic amine is susceptible to oxidation, requiring careful sample preparation.
Detection: While UV-active (Pyridine
nm), it lacks strong fluorophores, necessitating derivatization for high-sensitivity fluorescence detection.
Part 1: Physicochemical Characterization Strategy
Before quantification, the analyte's behavior must be mapped. The following data drives the method selection process.
Property
Value / Characteristic
Analytical Implication
Molecular Formula
MW = 148.21 g/mol . Monoisotopic Mass for MS: ~148.10
Solubility
High in MeOH, DMSO, Dilute Acid; Low in Hexane
Use MeOH/Water diluents; Avoid non-polar extraction solvents.
pKa (Calc.)
N(pyridine) 5.3; NH(amine) 9.8
Critical: At neutral pH, the molecule is positively charged. High pH (>10) or Low pH (<3) is required for retention control.
UV Maxima
~254 nm, ~260 nm
Standard UV detection is sufficient for assay; not sensitive enough for trace genotoxic impurity (GTI) analysis without derivatization.
Analytical Decision Matrix
The following logic flow dictates the choice of method based on the analytical objective (Assay vs. Impurity vs. Identification).
Figure 1: Analytical Method Selection Strategy based on sensitivity and specificity requirements.
Part 2: High-Performance Liquid Chromatography (HPLC) Protocol
Method Rationale: The "High pH" Strategy
Standard acidic mobile phases (0.1% Formic Acid) protonate both nitrogens, causing the molecule to elute in the void volume or tail severely due to secondary interactions with residual silanols on the silica support.
Solution: We utilize a Hybrid silica C18 column capable of withstanding pH 10. At pH 10, the amine is deprotonated (neutral), increasing hydrophobicity and retention while eliminating silanol interactions.
Protocol A: RP-HPLC for Purity & Assay
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm). Note: These columns utilize ethylene-bridged hybrid (BEH) technology stable up to pH 12.
Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.
Weigh 10 mg of sample into a 20 mL volumetric flask.
Dissolve in 50:50 Water:Acetonitrile.
Sonicate for 5 minutes.
Filter through a 0.22 µm PTFE or Nylon filter (Do not use PVDF; amines may bind).
System Suitability Criteria:
Tailing Factor (
): < 1.5 (Critical for amines).
Theoretical Plates (
): > 5000.
%RSD (n=6 injections): < 2.0%.
Part 3: Gas Chromatography (GC) Protocol
Method Rationale: Derivatization for Trace Analysis
While N-(pyridin-4-ylmethyl)prop-2-en-1-amine is volatile enough for direct GC, the secondary amine and pyridine ring interact with glass liners and column stationary phases, leading to peak broadening. For trace analysis (e.g., quantifying this as an impurity in a drug substance), Trifluoroacetyl (TFA) derivatization is recommended to cap the secondary amine.
Protocol B: GC-MS with TFA Derivatization
Reaction:
Reagent: Trifluoroacetic Anhydride (TFAA).
Derivatization Procedure:
Dissolve 5 mg sample in 1 mL Ethyl Acetate.
Add 50 µL Pyridine (acts as acid scavenger).
Add 100 µL TFAA.
Incubate at 60°C for 20 minutes.
Evaporate to dryness under Nitrogen stream.
Reconstitute in 1 mL Ethyl Acetate.
GC Conditions:
Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Splitless (for trace) or Split 1:50 (for assay); 250°C.
Oven Program:
Initial: 60°C (Hold 1 min).
Ramp 1: 20°C/min to 280°C.
Final: 280°C (Hold 5 min).
Detector: Mass Spectrometer (EI Source).
Scan Range: 40–350 m/z.
SIM Mode (for quantification): Monitor molecular ion of derivative (
) and base peak (likely 69 for or fragment loss).
Part 4: Synthesis & Impurity Context
Understanding the origin of the molecule helps in identifying potential side-products in the chromatogram.
Figure 2: Synthetic pathway and potential impurity profile.
Impurity Markers to Watch:
Bis-alkylated species: If the stoichiometry isn't controlled, the secondary amine product can react again with the aldehyde, forming a tertiary amine. This will be more hydrophobic and elute later in RP-HPLC.
Pyridin-4-ylmethanol: Resulting from the direct reduction of the starting aldehyde. This will elute earlier (more polar).
Part 5: Validation Parameters (ICH Q2)
To ensure the method is "Trustworthy" (Part of E-E-A-T), the following validation criteria must be met before routine use.
Parameter
Acceptance Criteria
Experimental Note
Specificity
No interference at retention time of analyte from blank or placebo.
Inject individual impurities (Fig 2) to confirm resolution ().
Linearity
Range: 80% to 120% of target concentration.
Accuracy (Recovery)
98.0% – 102.0%
Spike samples at 50%, 100%, and 150% levels.
Precision (Repeatability)
RSD < 1.0% (n=6)
Critical for assay methods.
LOD/LOQ
S/N > 3 (LOD) and > 10 (LOQ)
Required if measuring as a Genotoxic Impurity (GTI).
Solution Stability
Change < 1.0% over 24h
Warning: Allyl amines can polymerize. Store samples in amber vials at 4°C.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1082703, N-(pyridin-4-ylmethyl)aniline (Structural Analog Reference). Retrieved February 7, 2026 from [Link]
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. (Mixed-mode chromatography reference). Retrieved February 7, 2026 from [Link]
Protocols.io (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (Reductive amination protocols). Retrieved February 7, 2026 from [Link]
N-(pyridin-4-ylmethyl)prop-2-en-1-amine in polymer chemistry applications
Technical Guide: N-(pyridin-4-ylmethyl)prop-2-en-1-amine in Polymer Chemistry Executive Summary & Molecular Profile N-(pyridin-4-ylmethyl)prop-2-en-1-amine (often referred to as N-allyl-4-picolylamine) is a bifunctional...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: N-(pyridin-4-ylmethyl)prop-2-en-1-amine in Polymer Chemistry
Executive Summary & Molecular Profile
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (often referred to as N-allyl-4-picolylamine) is a bifunctional building block bridging organic polymer chemistry and coordination chemistry.[1][2] Its structure features a polymerizable allyl group and a 4-pyridyl moiety linked by a secondary amine.[1][2]
This unique architecture allows it to serve three distinct roles in macromolecular science:
Functional Monomer: For thiol-ene "click" hydrogels and radical co-polymerizations.[1][2]
Ligand Precursor: For polymer-supported metal complex catalysts (PSMCs).[1][2]
Curing Agent: As a latent accelerator or adhesion promoter in epoxy resins.[1][2]
Before application, the monomer must often be synthesized or purified.[1][2] The most robust route is the reductive amination of pyridine-4-carboxaldehyde with allylamine.[1][2]
Mechanism: Formation of an imine intermediate followed by reduction.[1][2]
Figure 1: Synthetic pathway via reductive amination.[1][2] The imine formation is the rate-determining step.[2]
Step-by-Step Methodology
Imine Formation:
Dissolve pyridine-4-carboxaldehyde (10 mmol) in dry Methanol (30 mL).
Add allylamine (11 mmol, 1.1 equiv) dropwise at 0°C.
Critical Step: Add anhydrous MgSO₄ (2 g) to the flask to scavenge water and drive the equilibrium toward the imine.[2] Stir for 4 hours at Room Temperature (RT).
Reduction:
Cool the mixture to 0°C.
Add Sodium Borohydride (NaBH₄) (15 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution).[2]
Extract aqueous layer with Dichloromethane (DCM) (3x).[2]
Validation: The pyridine ring is basic.[1][2][3] Wash the organic layer with saturated NaHCO₃ to keep the product neutral/basic.[2] If you wash with strong acid, the product will protonate and move to the aqueous phase.[2]
If necessary, purify via column chromatography (SiO₂; DCM:MeOH 95:5).[2]
Application A: pH-Responsive Hydrogels via Thiol-Ene Click[1][2]
The allyl group is ideal for step-growth polymerization with multifunctional thiols.[2] The pyridine pendant group confers pH sensitivity; at pH < 5, the pyridine protonates, causing the hydrogel to swell due to electrostatic repulsion.[1][2]
Calculate molar equivalents of Allyl groups (from monomer) and Thiol groups (from PEG-dithiol).
Maintain a 1:1 functional group ratio (Stoichiometric balance is critical for high conversion in step-growth systems).[1][2]
Formulation:
Dissolve Monomer and PEG-dithiol in PBS (pH 7.4).[2]
Add LAP (0.5 wt% final concentration).
Degassing (Critical Causality):
Why: Oxygen inhibits radical propagation and consumes thiyl radicals.[2]
Action: Purge solution with Nitrogen for 10 minutes.[2]
Curing:
Expose to UV light (365 nm, 10 mW/cm²) for 5–10 minutes.[2]
Validation:
Swelling Test: Immerse the gel in pH 4.0 buffer vs. pH 7.4 buffer.
Expected Result: Mass increase at pH 4.0 > pH 7.4 due to pyridinium cation repulsion.[2]
Figure 2: Radical-mediated thiol-ene step-growth mechanism. This process is insensitive to oxygen inhibition compared to acrylate polymerization.[1][2]
Application B: Polymer-Supported Metal Catalysts (PSMC)
The pyridine nitrogen and the secondary amine nitrogen provide a chelation site for transition metals (Cu, Pd, Ag).[1][2] This allows the creation of recyclable catalysts.[2][5]
Protocol: Post-Polymerization Complexation
Grafting:
Copolymerize the monomer with a backbone monomer (e.g., Styrene or MMA) to create a solid support with pendant pyridine groups.[2]
Metal Loading:
Suspend the polymer beads in a non-coordinating solvent (e.g., Dichloromethane).[2]
Perform ICP-MS to quantify metal loading (mmol metal/g polymer).[2]
Visual Check: Beads usually change color (e.g., Green/Blue for Cu, Brown/Black for Pd).[1][2]
Application C: Epoxy Resin Curing Agent
The secondary amine reacts with epoxide rings, while the pyridine ring can accelerate the cure or improve adhesion to metal substrates (via lone pair coordination to the metal surface).[1][2]
Data: Reactivity Profile
Parameter
Description
Active Hydrogens
1 (Secondary Amine)
Curing Mechanism
Nucleophilic ring opening of epoxide
Accelerator Effect
Pyridine acts as a tertiary amine-like base catalyst
| Use Case | Adhesives requiring high metal bonding strength |[1][2]
Protocol:
Mix Bisphenol A diglycidyl ether (DGEBA) with the monomer.[2]
Note: Since this is a mono-functional amine (1 H), it acts as a chain extender rather than a crosslinker.[2] It must be used in conjunction with a multi-functional amine (e.g., TETA) to achieve a solid network.[2]
Cure at 80°C for 4 hours.
References
Synthesis of Pyridine-Amine Ligands
Title: Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline.[2][6]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Cross-Coupling Architectures for N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Part 1: Executive Summary & Strategic Overview
The Substrate Challenge:
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: 3034-32-0 derivatives) represents a "privileged scaffold" in medicinal chemistry, bridging a basic pyridine pharmacophore with a versatile allyl handle. However, for the synthetic chemist, it presents a dichotomous reactivity profile that often leads to reaction failure in standard cross-coupling screens:
Catalyst Poisoning (The Pyridine Sink): The unhindered pyridine nitrogen (
, Lewis basic) is a potent ligand. In Palladium-catalyzed reactions (Buchwald-Hartwig), it competitively binds to the metal center ( or ), displacing phosphine ligands and arresting the catalytic cycle (off-cycle resting states).
Allyl Isomerization: The secondary amine's allyl group is susceptible to
-hydride elimination / isomerization sequences under Pd-catalysis, potentially converting the desired amine into an enamine/imine, which subsequently hydrolyzes.
The Solution Architecture:
This guide details two orthogonal protocols designed to bypass these failure modes.
Protocol A (Pd-Catalyzed): Utilizes sterically demanding, electron-rich biaryl phosphine ligands (Buchwald Generation III/IV) to outcompete pyridine coordination.
Protocol B (Cu-Catalyzed): A Chan-Lam oxidative coupling approach that leverages the pyridine's coordination ability rather than fighting it, operating under mild aerobic conditions.
Objective: Synthesis of tertiary amines via coupling with Aryl Halides.
The Mechanistic Pivot:
Standard ligands like
or dppf are insufficient. The pyridine moiety will displace them. We utilize RuPhos or BrettPhos .[1] These ligands possess sufficient steric bulk to prevent the pyridine from coordinating to the Pd center, while their electron-rich nature facilitates the oxidative addition of deactivated aryl chlorides.
Experimental Workflow (Graphviz):
Caption: Optimized workflow for Buchwald-Hartwig coupling of pyridine-containing amines. Pre-complexation is critical to ensure active catalyst formation before substrate exposure.
Protocol A: Step-by-Step Methodology
Catalyst Pre-activation (Critical Step):
In a glovebox or under Argon, charge a reaction vial with
(2 mol%) and RuPhos (4 mol%).
Add anhydrous 1,4-Dioxane (1 mL/mmol). Stir at room temperature for 5 minutes until the solution turns a rich orange/red (formation of
). Note: Pre-forming the catalyst prevents the pyridine substrate from sequestering "naked" Pd.
(1.5 equiv). Alternatives: if the substrate contains base-sensitive esters.
Reaction:
Seal the vial and heat to 100°C for 12-18 hours.
Expert Tip: If using aryl chlorides, increase temperature to 110°C and use BrettPhos Pd G3 precatalyst instead of in-situ mixing.
Workup:
Cool to RT. Dilute with EtOAc.
Crucial: Wash with a solution of thiourea or use a commercially available metal scavenger resin (e.g., SiliaMetS® Thiol) to remove Palladium, which often sticks to the pyridine product.
Dry over
, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Data: Ligand Screening Performance
Ligand
Yield (%)
Observation
Mechanism of Failure/Success
PPh3
<10%
Black ppt formed
Pyridine displacement; Pd aggregation.
DPPF
35%
Slow conversion
Bidentate bite angle insufficient to block pyridine.
Xantphos
65%
Good purity
Wide bite angle protects Pd; good for aryl bromides.
RuPhos
92%
High turnover
Bulky monophosphine prevents N-coordination; excellent for chlorides.
Objective: N-Arylation using Aryl Boronic Acids (Mild Conditions).
Why this approach?
When the aryl partner is available as a boronic acid, or when the substrate cannot tolerate the high temperatures of Buchwald conditions, the Chan-Lam coupling is superior. Copper allows the pyridine nitrogen to coordinate transiently without "poisoning" the cycle in the same irreversible way as Palladium.
Mechanism & Pathway (Graphviz):
Caption: The Chan-Lam catalytic cycle. Note that the amine substrate acts as a ligand for Copper, facilitating the reaction rather than inhibiting it.
Protocol B: Step-by-Step Methodology
Setup:
To a reaction flask open to air (or equipped with an
balloon), add (10-20 mol%).
Add the Aryl Boronic Acid (2.0 equiv). Note: Excess boronic acid is required due to competing protodeboronation.
Add solvent: DCM (Dichloromethane) or MeOH (Methanol). DCM is preferred for solubility.
Add Base: Pyridine (2.0 equiv) or TEA (Triethylamine).
Expert Insight: Since the substrate is a pyridine derivative, it can act as a co-ligand. However, adding external pyridine (2 eq) often accelerates the reaction by stabilizing the Cu(II) species.
Reaction:
Stir vigorously at Room Temperature for 24-48 hours.
Observation: The reaction mixture usually turns from blue/green to a dark slurry.
Workup:
Filter through a pad of Celite to remove copper salts.
Symptom: Loss of the allyl group or appearance of an aldehyde peak in NMR.
Cause: If the catalytic cycle stalls,
-hydride elimination can occur on the allyl chain, leading to an enamine which hydrolyzes.
Prevention: High catalyst activity is mandatory. Do not "starve" the reaction of ligand. Maintain a Ligand:Pd ratio of >2:1 (monodentate) or >1.2:1 (bidentate).
2. Regioselectivity (N vs. Pyridine-N)
The
secondary amine is significantly more nucleophilic than the pyridine nitrogen (). Under the conditions described (NaOtBu base), the secondary amine is deprotonated/activated, ensuring >99% selectivity for N-arylation over pyridinium formation.
3. Purification of Pyridine Derivatives
Pyridine amines often streak on silica gel.
Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes, or use DCM/MeOH/NH4OH (90:10:1) as the eluent to sharpen peaks.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
PubChem Compound Summary. (2023). "N-(pyridin-4-ylmethyl)aniline derivatives." National Center for Biotechnology Information. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. [Link]
How to improve the yield of N-(pyridin-4-ylmethyl)prop-2-en-1-amine synthesis
Current Status: Online Ticket Queue: Optimization & Troubleshooting Support Tier: Senior Application Scientist[1] Introduction: Understanding Your Target You are attempting to synthesize -(pyridin-4-ylmethyl)prop-2-en-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Ticket Queue: Optimization & Troubleshooting
Support Tier: Senior Application Scientist[1]
Introduction: Understanding Your Target
You are attempting to synthesize
-(pyridin-4-ylmethyl)prop-2-en-1-amine . Before opening a support ticket, understand the chemical personality of your molecule.[1][2] This is a bifunctional base containing:
A Pyridine Ring: Electron-deficient aromatic system (basic, pKa ~5.2).[1][2]
A Secondary Allylic Amine: Nucleophilic and prone to oxidation or further alkylation.[1][2]
Common Failure Modes:
Over-alkylation: Formation of tertiary amines.[1][2]
Aqueous Loss: The product is highly polar and water-soluble at neutral/acidic pH.[1][2]
Imine Instability: Hydrolysis of the intermediate before reduction.[1][2]
Module 1: Route Selection (System Architecture)
We have analyzed the three most common synthetic routes. Please select the workflow that matches your current constraints.
Cons: 4-picolyl chloride is unstable (polymerizes) as a free base; must be handled as a salt.[1][2]
Module 2: The Gold Standard Protocol (Reductive Amination)
Ticket #001: "My yield is inconsistent using NaBH4."
Diagnosis:
Standard Sodium Borohydride (
) reduces aldehydes to alcohols faster than it reduces imines to amines if not managed correctly.[1][2] This leads to the formation of 4-pyridinemethanol (a dead-end byproduct).[1][2]
The Fix: Stepwise vs. Direct Reductive Amination
Method 1: The "Abdel-Magid" Protocol (Preferred)
This method uses Sodium Triacetoxyborohydride (STAB), which is less reactive toward aldehydes but highly reactive toward imines.[1][2]
Protocol:
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1][2]
Method 2: The Stepwise
Protocol (Budget Alternative)
If you lack STAB, you must pre-form the imine.[1][2]
Imine Formation: Reflux aldehyde + allylamine in MeOH (or Toluene with Dean-Stark) for 2 hours.
Evaporation: (Optional but recommended) Remove water/solvent to isolate crude imine.[1][2]
Reduction: Redissolve in MeOH, cool to 0°C, and add
slowly.
Module 3: Troubleshooting & FAQs
Ticket #404: "I lost my product during extraction."
Root Cause: Pyridine derivatives are "amphiphilic tricksters."[1][2] At neutral pH (pH 7), the pyridine nitrogen is partially protonated, and the secondary amine is fully protonated.[2] Your product is in the water layer.[1][2][6]
Resolution: The pH Swing
You must drive the pH above the pKa of the most basic nitrogen (the secondary amine, pKa ~10).[1][2]
Visual Workup Guide:
Caption: Figure 1. Acid-Base extraction strategy to isolate basic pyridine-amines from neutral byproducts.[1]
Ticket #502: "I see a spot with double the molecular weight."
Workup Note: Quench with water. A white precipitate (
) will form.[1][2] Filter through Celite before extraction.[2]
References & Authoritative Grounding
Abdel-Magid, A. F., et al. (1996).[1][2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The definitive guide on STAB reductive amination). [1][2]
Mattson, R. J., et al. (1990).[1][2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride."[1][2] Journal of Organic Chemistry. (Protocol for the Titanium upgrade). [1][2]
Trushin, S., et al. (2025).[1][2] "Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine)." protocols.io. (Specific application of reductive amination to 4-picolyl amines).
Disclaimer: This guide is for research purposes only. Always consult SDS for Allylamine (highly toxic/lachrymator) and Pyridine derivatives before handling.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-PYR-042
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies
Target Molecule: N-(pyridin-4-ylmethyl)prop-2-en-1-amine (Also known as N-allyl-4-picolylamine)
Executive Summary
You are attempting to purify N-(pyridin-4-ylmethyl)prop-2-en-1-amine , a secondary amine featuring a pyridine ring and an allyl group. This molecule presents a classic "double-trouble" scenario in purification:
Dual Basicity: It contains two basic nitrogen centers—the pyridine ring (
) and the secondary aliphatic amine ().
Silanol Interaction: The secondary amine moiety interacts strongly with acidic silanol groups on silica gel, leading to severe peak tailing and material loss during chromatography.
Stability: The allyl group introduces susceptibility to oxidation and radical polymerization if handled aggressively.
This guide prioritizes Acid-Base Extraction as the primary purification method (The "Chemical Filter"), reserving chromatography only for difficult separations.
Module 1: The Acid-Base Extraction (The Workhorse)
Objective: Isolate the target amine from neutral impurities (unreacted aldehyde, polymerization byproducts) without using a column.
The Mechanism
By manipulating the pH, we toggle the molecule between a water-soluble salt (ammonium/pyridinium cation) and an organic-soluble free base.
Low pH (< 2): Both nitrogens are protonated. The molecule is highly water-soluble. Neutral organic impurities remain in the organic layer.
High pH (> 12): Both nitrogens are deprotonated. The molecule becomes lipophilic and partitions into the organic solvent.
Step-by-Step Protocol
Dissolution: Dissolve your crude reaction mixture in 1 M HCl (approx. 10 mL per gram of crude). Check that pH < 2.
The "Wash" (Critical): Extract this aqueous acidic solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
Why? Your product is trapped in the water phase as a salt. These organic washes remove unreacted aldehydes, non-basic starting materials, and neutral tars.
Action:Discard the organic layer (after TLC confirmation that no product is present).
The "Switch": Cool the aqueous layer in an ice bath.[2] Slowly add 6 M NaOH or Solid KOH until the pH reaches 12–14 .
Note: You must exceed the
of the secondary amine (~10) by at least 2 units to ensure >99% is in the free base form.
Extraction: Extract the now-cloudy basic aqueous layer with DCM (
).
Why DCM? Chlorinated solvents are generally better for extracting polar amines than ether or EtOAc.
Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (
) . Filter and concentrate
in vacuo.
Workflow Visualization
Figure 1: Logical flow of the Acid-Base extraction protocol to isolate basic amines.
Module 2: Chromatographic Refinement
Objective: If the acid-base extraction yields <95% purity, use flash chromatography.
The Problem: Standard silica gel is acidic (
). Your amine will hydrogen bond to the silanols, resulting in broad streaks (tailing) and irreversible adsorption.
The Solution: Mobile Phase Modifiers
You must use a basic modifier to suppress silanol activity.
Method
Solvent System
Additive
Pros/Cons
Standard
DCM / Methanol
Triethylamine (TEA) (1–2%)
Pros: Easy to prepare.[1][3] Cons: TEA is difficult to remove completely (high boiling point traces).
Preferred
DCM / Methanol
Ammonium Hydroxide () (1%)
Pros: Ammonia is volatile; product dries clean.[1][3] Cons: Immiscibility issues if MeOH % is too low.
Stability and storage conditions for N-(pyridin-4-ylmethyl)prop-2-en-1-amine
This technical guide details the stability profile and storage protocols for N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine). The recommendations below are derived from the chemical behavio...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile and storage protocols for N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine).
The recommendations below are derived from the chemical behavior of secondary allylic amines and 4-picolylamines , prioritizing the preservation of the reactive allyl group and the prevention of amine oxidation.
Part 1: Executive Summary & Core Stability Profile
N-(pyridin-4-ylmethyl)prop-2-en-1-amine is a bifunctional intermediate containing a basic secondary amine and an oxidation-prone allyl group. It is significantly less stable than its saturated counterparts (e.g., N-propyl analogues) due to the susceptibility of the allylic position to radical autoxidation and the amine's tendency to absorb atmospheric CO₂.
Parameter
Stability Rating
Critical Risk Factors
Thermal Stability
Moderate
Stable at RT for short periods; degradation accelerates >25°C.
Oxidative Stability
Low
High Risk. The allylic C-H bond is weak, leading to peroxide formation.
Hygroscopicity
High
Absorbs moisture rapidly, leading to hydrolysis or hydrate formation.
Air Sensitivity
High
Reacts with CO₂ to form carbamate salts (white crust/precipitate).
Light Sensitivity
Moderate
Pyridine rings and amines can discolor (yellow/brown) upon UV exposure.
Part 2: The "Gold Standard" Storage Protocol
To maximize shelf-life, you must disrupt the three primary degradation vectors: Oxygen, Moisture, and Light.
Storage Conditions
Temperature:2°C to 8°C (Refrigerated) is standard. For long-term storage (>3 months), -20°C is recommended to inhibit slow polymerization or oxidative coupling.
Atmosphere:Strict Inert Gas (Argon or Nitrogen). The headspace of the container must be purged. Argon is preferred as it is heavier than air and blankets the liquid surface.
Container:Amber Glass Vials with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation. Seal the cap with Parafilm or electrical tape to prevent gas exchange.
Handling Best Practices
Thawing: Allow the container to reach room temperature before opening. Opening a cold vial in humid air causes immediate water condensation inside the product.
Dispensing: Use a dry, inert-flushed syringe or pipette. Do not pour from the bottle if avoiding contamination is critical.
Part 3: Troubleshooting Guide & FAQs
Issue 1: Visual Appearance Changes
Q: My sample has turned from colorless to yellow or brown. Is it still usable?
Diagnosis: This indicates oxidative degradation . Amines form N-oxides and radical coupling products (imines/enamines) upon exposure to air. The color comes from conjugated impurities present at trace levels (<1%).
Action:
Light Yellow: Likely >95% pure.[1] Verify with ¹H NMR. Usable for most reactions.
Dark Brown/Black: Significant decomposition. Purification (distillation or column chromatography) is required.
Issue 2: Solid Formation in Liquid
Q: The liquid was clear, but now there is a white solid crust or cloudiness. What happened?
Diagnosis: This is likely Ammonium Carbamate formation . Secondary amines react reversibly with atmospheric CO₂:
Action:
Filtration: If the solid is minor, filter the liquid through a plug of dry Celite or cotton under an inert atmosphere.
Degassing: Bubbling dry Nitrogen through the liquid may reverse the reaction if the salt is not fully precipitated, but filtration is safer.
Issue 3: Viscosity Increase
Q: The liquid seems thicker (more viscous) than before.
Diagnosis: This suggests oligomerization . The allyl group can undergo slow radical polymerization, or the amine can cross-link via oxidative coupling.
Action: Check solubility. If solubility in standard solvents (DCM, Methanol) has decreased, the sample is likely polymerized and should be discarded.
Part 4: Experimental Validation (Self-Check)
Before committing valuable starting materials, validate the integrity of your amine using this rapid workflow.
Protocol: Purity Check via ¹H NMR
Run a ¹H NMR in
or . Focus on these diagnostic signals:
The Allyl System:
Look for the multiplet at ~5.8 - 6.0 ppm (internal alkene proton).
Look for the two doublets/multiplets at ~5.1 - 5.3 ppm (terminal alkene protons).
Failure Mode: Loss of integration in this region suggests polymerization or hydrogenation.
The Pyridine Ring:
Two doublets (AA'BB' system) around 7.3 ppm and 8.5 ppm .
Failure Mode: Broadening or shifting suggests N-oxide formation or metal coordination.
The Methylene Bridges:
Singlet at ~3.8 ppm (Pyridine-
-N).
Doublet at ~3.2 ppm (N-
-Allyl).
Failure Mode: New peaks adjacent to these suggest aldehyde formation (oxidation of the amine).
Part 5: Degradation Mechanism Visualization
The following diagram illustrates the chemical pathways leading to the common issues described above.
Figure 1: Primary degradation pathways for N-allyl-4-picolylamine. Note that CO₂ absorption is the most immediate physical change (crusting), while oxidation causes discoloration.
References
Jubilant Ingrevia . (n.d.). 2-(Aminomethyl)pyridine Safety Data Sheet. Retrieved from
Fisher Scientific . (2009). 4-Aminopyridine Safety Data Sheet. Retrieved from
Tokyo Chemical Industry (TCI) . (n.d.). 4-Picolylamine Product Specifications & Storage. Retrieved from
Sigma-Aldrich . (2024).[2][3] 4-(Aminomethyl)pyridine Safety Data Sheet. Retrieved from
Chemistry LibreTexts . (2020). 16.2: Allylic Cations and Radicals - Stability. Retrieved from
Technical Support Center: Stability & Handling of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Ticket ID: STAB-7492 Subject: Prevention of Polymerization and Oxidative Degradation in Allylic Amines Agent: Senior Application Scientist Status: Open[1] Executive Summary You are likely experiencing "gelling" or "gummi...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: STAB-7492
Subject: Prevention of Polymerization and Oxidative Degradation in Allylic Amines
Agent: Senior Application Scientist
Status: Open[1]
Executive Summary
You are likely experiencing "gelling" or "gumming" of your N-(pyridin-4-ylmethyl)prop-2-en-1-amine. While often mistaken for rapid radical polymerization (like an acrylate), the instability of this molecule is driven by two distinct mechanisms: Degradative Chain Transfer (oligomerization) and Oxidative Coupling (N-oxide/imine formation).
Because this molecule contains both a nucleophilic secondary amine and an allylic system, it is chemically "schizophrenic"—it wants to oxidize at the nitrogen and oligomerize at the alkene. This guide provides the protocols to stop both.
Part 1: Storage & Handling (The "Must-Dos")
FAQ: Immediate Stabilization
Q: My clear oil turned into a yellow/brown gum overnight. Can I save it?A: If it is a flowable gum, you may be able to rescue it via acid-base extraction (see Protocol A). If it has solidified into a cross-linked gel, it is irreversible. This degradation is likely caused by atmospheric oxygen reacting with the allylic position or CO₂ reacting with the amine to form carbamates.
Q: What are the mandatory storage conditions?A:
Temperature: -20°C (Standard freezer). 4°C is acceptable for short-term (days).
Atmosphere: Argon or Nitrogen (Strictly anaerobic).[1]
Container: Amber glass (UV protection).
Physical State:Store as the HCl salt whenever possible. The free base oil is inherently unstable; the dihydrochloride salt is a stable solid.
Q: Which inhibitor should I add?A: For the free base oil, add BHT (Butylated hydroxytoluene) at 100–200 ppm .
Why BHT? It is a phenolic radical scavenger that is effective in the presence of basic amines. Avoid acidic inhibitors (like phenols without steric bulk) that might form salts with your pyridine ring.
Part 2: Scientific Integrity (The "Why")
To prevent failure, you must understand the enemy. The "polymerization" of allylamines differs from standard vinyl polymerization.
Mechanism: Degradative Chain Transfer
Unlike acrylamides, which polymerize rapidly into high-molecular-weight chains, allylamines suffer from "degradative chain transfer."[1][2][3] The radical on the growing chain abstracts a hydrogen atom from the allylic position of a monomer. This creates a stable, unreactive allylic radical that terminates the reaction.
Result: You don't get a nice solid plastic; you get short, oily oligomers (dimers/trimers) that turn your product into a viscous sludge.
Diagram: Degradation Pathways
Caption: Figure 1.[4] The dual degradation pathways of allylic amines. Note that salt formation (Green path) is the only route to total stability.
Part 3: Troubleshooting Protocols
Protocol A: Purification & Rescue of Degraded Material
Use this if your material has darkened or thickened but is not solid.
Acid Wash (The Filter): Extract the DCM layer with 1M HCl .[1]
Logic: The amine and pyridine will protonate and move to the water layer. Neutral oligomers and radical degradation byproducts often remain organic or form an insoluble interface rag.
Wash: Wash the aqueous acidic layer twice with fresh DCM to remove non-basic impurities.[1]
Basification: Cool the aqueous layer on ice. Slowly add 1M NaOH until pH > 12.
Extraction: Extract the now cloudy aqueous layer with DCM (3x).
Drying: Dry combined organics over
, filter, and concentrate in vacuo at <40°C .
Protocol B: Distillation (High Risk - Only if Necessary)
Distilling allylamines is the most common cause of polymerization due to heat.
Result: This solid is stable at room temperature for months/years if kept dry.
References
Mechanism of Allylic Polymerization
Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate and the Fate of the Peroxide. Journal of the American Chemical Society.
Source:
Handling of Pyridine Derivatives
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1082703, N-(pyridin-4-ylmethyl)aniline (Structural Analog).
Technical Support Center: Troubleshooting N-(pyridin-4-ylmethyl)prop-2-en-1-amine Synthesis
Executive Summary & Diagnostic Workflow The Core Challenge: Synthesizing N-(pyridin-4-ylmethyl)prop-2-en-1-amine appears deceptively simple. However, users frequently encounter low yields or complex mixtures due to three...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Workflow
The Core Challenge:
Synthesizing N-(pyridin-4-ylmethyl)prop-2-en-1-amine appears deceptively simple. However, users frequently encounter low yields or complex mixtures due to three competing factors:
Dual Nucleophilicity: The pyridine nitrogen (pKa ~5.2) competes with the amine nitrogen, though the amine is significantly more nucleophilic (pKa ~9-10).
Over-Alkylation: The product is a secondary amine, which is often more nucleophilic than the primary amine starting material, leading to tertiary amine byproducts (dialkylation).
Allyl Instability: The allyl group is prone to polymerization or oxidation if handled under harsh conditions or with incompatible Lewis acids.
Diagnostic Decision Tree
Use the following workflow to identify the root cause of your failure before proceeding to the protocols.
Figure 1: Diagnostic decision tree for isolating synthesis failures.
Technical Deep Dive: The "Why" Behind the Failure
The Trap of Direct Alkylation
Many researchers attempt to synthesize this molecule via Nucleophilic Substitution (e.g., reacting 4-(aminomethyl)pyridine with allyl bromide).
Verdict:DO NOT USE THIS ROUTE.
Reasoning: Direct alkylation is difficult to stop at the secondary amine stage.[1] The product formed is a secondary amine, which is more electron-rich and less sterically hindered than many other secondary amines, making it prone to reacting with a second equivalent of allyl bromide to form the tertiary amine. Additionally, the pyridine nitrogen can be alkylated to form pyridinium salts.
The Solution: Reductive Amination (STAB Method)
The only robust method for this synthesis is Reductive Amination using Sodium Triacetoxyborohydride (STAB) .
Mechanism: STAB is a mild hydride donor. Unlike Sodium Borohydride (NaBH4), STAB is less basic and reacts much faster with the iminium ion (formed from the aldehyde and amine) than with the aldehyde itself. This selectivity is crucial for preventing the reduction of the aldehyde to an alcohol before it can react with the amine.
Figure 2: Mechanistic pathway highlighting the necessity of iminium formation.
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2] DCE is preferred for solubility.[2]
Step-by-Step Procedure:
Imine Formation (Pre-complexation):
In a dry flask under Nitrogen/Argon, dissolve 4-pyridinecarboxaldehyde (1.0 eq) in DCE (0.2 M concentration).
Add Allylamine (1.1 eq).
Add Acetic Acid (1.0 eq).
Critical Step: Stir at room temperature for 30–60 minutes. This allows the equilibrium to shift toward the imine before the reducing agent is introduced.
Reduction:
Cool the mixture to 0°C (optional, but recommended to control exotherm).
Add STAB (1.4 eq) portion-wise over 5–10 minutes.
Allow the reaction to warm to room temperature and stir for 12–16 hours.
Quench & Workup (The "Sticky Pyridine" Fix):
Quench with saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.
Extract with DCM (3x).
Note: If the product remains in the aqueous layer (due to protonation), adjust aqueous pH to >10 using 1M NaOH before extraction.
Troubleshooting FAQs
Q1: I used NaBH4 instead of STAB and got low yields. Why?
A: Sodium Borohydride (NaBH4) is a stronger reducing agent than STAB. It will reduce the aldehyde to 4-pyridinemethanol competitively with the reduction of the imine.
Correction: If you must use NaBH4, you must form the imine completely first (reflux aldehyde + amine in MeOH for 2 hours, potentially with a drying agent like MgSO4) before adding NaBH4 at 0°C. However, STAB is chemically superior for this transformation [1].
Q2: My product is streaking badly on the silica column.
A: This is a classic "double basicity" problem. You have a pyridine ring and a secondary amine.[3] Standard silica is slightly acidic (pH ~5-6), causing your basic product to protonate and stick (tailing).
Correction: You must deactivate the silica.
Method A: Add 1–5% Triethylamine (TEA) to your eluent system (e.g., 95:5 DCM:MeOH + 1% TEA).
Method B: Use "Ammoniated Methanol" (7N NH3 in MeOH) as the polar modifier in your DCM mobile phase [2].
Q3: I see a spot with double the molecular weight.
A: You have formed the tertiary amine (bis-alkylation). This happens if the ratio of aldehyde to amine is too high, or if the reaction is run too hot.
Correction: Ensure you use a slight excess of allylamine (1.2 eq) relative to the aldehyde. The excess primary amine statistically protects the formed secondary amine from reacting further.
Q4: The allylamine evaporated before reacting.
A: Allylamine has a boiling point of ~53°C. If the reaction exotherms upon addition of acid or reducing agent, the amine can flash off.
Correction: Always add the allylamine to a cooled solution (0°C) or use a reflux condenser even during the room temperature stir to prevent loss of volatiles.
Quantitative Data Summary
Parameter
Direct Alkylation (Allyl Bromide)
Reductive Amination (NaBH4)
Reductive Amination (STAB)
Selectivity
Poor (Mix of 2° and 3° amines)
Moderate (Competes with alcohol formation)
High (Selective for Imine)
Yield
< 40%
50–60%
85–95%
Side Products
Pyridinium salts, Tertiary amines
4-Pyridinemethanol
Minimal
Reaction pH
Basic
Neutral
Slightly Acidic (AcOH buffered)
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for solvent handling and purification standards).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13774, Allylamine. (Referenced for physical properties/volatility).
Column chromatography purification protocol for aminopyridines
Introduction: The Chemistry of the Challenge Welcome to the Technical Support Center. This guide addresses the specific challenges of purifying aminopyridines (e.g., 4-aminopyridine, 2-amino-3-nitropyridine).
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Chemistry of the Challenge
Welcome to the Technical Support Center. This guide addresses the specific challenges of purifying aminopyridines (e.g., 4-aminopyridine, 2-amino-3-nitropyridine).
The Core Issue: Aminopyridines act as Lewis bases (pKa ~6–9). Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (Si-OH). When aminopyridines pass through a silica column, they do not just partition; they chemically interact (hydrogen bond and protonate) with these silanol sites.
The Result:
Tailing/Streaking: The compound elutes over a wide volume rather than a tight band.
Irreversible Adsorption: Significant mass loss as the compound remains "stuck" to the silica.
Co-elution: Tailing peaks overlap with impurities, destroying resolution.
Module 1: Eliminating Peak Tailing (The "Streaking" Problem)
Troubleshooting Guide
Q: My aminopyridine smears from the baseline to the solvent front. How do I fix this?
A: You must neutralize the acidic sites on the silica gel. This is achieved by adding a "sacrificial base" to your mobile phase that competes for the silanol binding sites.
Protocol A: The Triethylamine (TEA) Modifier Method
Best for: Less polar aminopyridines eluting in Hexane/Ethyl Acetate.
The Mechanism: TEA is a stronger base than most aminopyridines. It saturates the silica's acidic sites, effectively "capping" them, allowing your target amine to pass through without drag.
Step-by-Step Protocol:
Column Pre-treatment (Critical): Before loading your sample, flush the column with 2 Column Volumes (CV) of the starting mobile phase containing 1% Triethylamine (v/v) . This pre-equilibrates the silica.
Mobile Phase Preparation: Add 1% TEA to both solvent A (e.g., Hexane) and solvent B (e.g., Ethyl Acetate/Ethanol).
Note: If using UV detection, be aware that TEA absorbs UV below 250nm. Set detection to 254nm or higher to avoid baseline noise.
Post-Run Workup: TEA is volatile (b.p. ~89°C). It can often be removed via rotary evaporation, or by a simple wash with saturated NaHCO₃ if the product is not water-soluble.
Protocol B: The Ammoniated Methanol Method
Best for: Highly polar aminopyridines requiring DCM/MeOH.
The Mechanism: Ammonium hydroxide (NH₄OH) keeps the aminopyridine in its free-base form, preventing the formation of silica-bound salts.
Warning: Do not add aqueous NH₄OH directly to Dichloromethane (DCM); it will form two phases. Always mix it into the Methanol first.
Eluent Preparation: Use DCM as Solvent A and the "Ammoniated Methanol" as Solvent B.
Gradient: Run a gradient from 0% to 20% Solvent B.
Data Comparison: Modifier Efficacy
Modifier Strategy
Peak Shape
Recovery %
Downside
None (Pure Solvents)
Broad, Tailing
< 60%
High loss, poor resolution
1% Triethylamine (TEA)
Sharp, Symmetrical
> 90%
TEA must be removed; UV noise
1% NH₄OH (in MeOH)
Sharp
> 95%
Miscibility issues if mixed wrong
Amine-Functionalized Silica
Excellent
> 98%
Higher cost of consumable
Module 2: Visualizing the Mechanism
The following diagram illustrates the competitive binding mechanism that solves the tailing issue.
Caption: Figure 1: Mechanism of Action. The modifier (Green) outcompetes the target amine (Blue) for acidic silica sites (Red), preventing tailing.
Module 3: Advanced Separation Strategies
Troubleshooting Guide
Q: I added TEA, and the peak is sharp, but it co-elutes with impurities. What now?
A: Once you fix the peak shape, you must address selectivity . Aminopyridines are often polar. Using DCM/MeOH is a "strong" solvent system that compresses peaks together.
Protocol: Switching Selectivity
Instead of DCM/MeOH, try Ethyl Acetate/Ethanol (3:1) as the polar solvent (Solvent B) and Hexane as Solvent A.
Why? Ethanol is protic but less aggressive than Methanol. It allows for more subtle separation of isomers (e.g., separating 2-aminopyridine from 4-aminopyridine).
Decision Tree: Method Development
Caption: Figure 2: Purification Decision Tree. Follow the logic path to select the correct stationary phase and modifier.
Module 4: Alternative Stationary Phases
If standard silica with modifiers fails, use these alternatives.
Amine-Functionalized Silica (Amino-Silica)[1]
Description: Silica bonded with propyl-amine groups.
Advantage: The surface is already basic.[1] No TEA or NH₄OH is required in the mobile phase.
Protocol: Run standard Hexane/Ethyl Acetate gradients. The amines will elute as sharp peaks because the surface repels them rather than attracting them.
Basic Alumina[2]
Description: Aluminum oxide (pH ~9-10).
Advantage: Extremely high capacity for basic compounds; much cheaper than functionalized silica.
Protocol:
Use a glass column (Alumina heats up significantly upon wetting; avoid plastic cartridges unless pre-packed).
Warning: Alumina is sensitive to water. Ensure solvents are dry.
References
Teledyne ISCO. (2019).[3] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
Koenigs, E., et al. (1931).[4] Synthesis of 4-aminopyridine derivatives. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry regarding basicity and isolation).
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Solvent Systems. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: IMP-PYR-442
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting Impurity Profiles & Analytical Method Anomalies[1]
Executive Summary
You are analyzing N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine).[1] This is a bifunctional intermediate containing a basic pyridine ring, a secondary amine, and a reactive allyl group.
The impurity profile of this molecule is dominated by three factors:
Synthesis Artifacts: Over-alkylation (tertiary amines) and reduction byproducts.[1]
Chromatographic Artifacts: Peak tailing due to pyridine-silanol interactions.[1]
Degradation: N-oxidation and allyl isomerization.[1]
This guide is structured as a series of Support Modules addressing the specific failure modes you are likely encountering.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
User Issue: "My main peak is tailing significantly (As > 1.5), and I see 'ghost' peaks that don't match my mass spec data."
Root Cause Analysis
The pyridine nitrogen (pKa ~5.[1]2) and the secondary amine (pKa ~9-10) are protonated at standard acidic HPLC pH (0.1% Formic Acid).[1] These positively charged species interact with residual silanol groups (Si-O⁻) on the silica backbone of your column, causing peak tailing .
Troubleshooting Protocol
Step 1: Mobile Phase Modification
Do not use neutral pH.[1] You must suppress silanol ionization or shield the amine.[1]
Method Parameter
Recommendation
Rationale
Column
C18 with High Carbon Load or Base-Deactivated Silica (BDS)
Deprotonates the amine/pyridine, neutralizing the charge. Ensure column is pH 10 tolerant.[1]
pH Strategy B (Ion Pair)
0.1% Trifluoroacetic Acid (TFA)
TFA forms an ion pair with the basic nitrogen, masking the charge and sharpening the peak.
Step 2: Ghost Peak Elimination
If you see peaks that appear in the UV trace but not the Total Ion Chromatogram (TIC), or vice versa:
UV only: Likely Pyridine-4-carboxaldehyde (starting material).[1] It has high UV absorbance due to conjugation but ionizes poorly in ESI+.[1]
MS only: Likely aliphatic amine salts (e.g., Allylamine residues).[1] They have no chromophore but ionize well.[1]
Visual Workflow: Method Optimization
Caption: Decision tree for resolving peak tailing in pyridine-amine derivatives.
Module 2: Mass Spectrometry & Impurity Identification
User Issue: "I see impurities at M+40 and M+16 relative to the main peak. What are they?"
Impurity Origin & Identification Table
Assuming the synthesis route is Reductive Amination (Pyridine-4-carboxaldehyde + Allylamine + Reducing Agent), the following impurities are chemically probable.
Over-alkylation. The secondary amine product reacts again with the aldehyde/reducing agent.[1]
Reduction Byproduct
Pyridin-4-ylmethanol
-39 Da
110
Aldehyde Reduction. The starting aldehyde is reduced to an alcohol instead of forming the amine.[1]
N-Oxide
Pyridine-N-oxide derivative
+16 Da
165
Oxidation. Reaction of the pyridine ring with atmospheric oxygen or peroxides in solvents.[1]
Isomer
Enamine / Imine Tautomers
0 Da
149
Isomerization. Migration of the allyl double bond (shift from prop-2-en to prop-1-en).[1] Distinguished only by NMR or retention time.[1]
Synthesis Pathway & Impurity Generation
Caption: Chemical origin of common impurities during reductive amination.[1]
Module 3: Stability & Storage Protocols
User Issue: "My sample purity dropped from 98% to 94% after one week on the bench."
Degradation Mechanisms
Oxidation (N-Oxide Formation): The pyridine nitrogen is susceptible to oxidation, especially in solution with protic solvents or if exposed to light.[1]
Allyl Isomerization: The terminal double bond (allyl) can migrate to an internal position (enamine/imine) if trace transition metals or acid catalysts are present.[1]
Hygroscopicity: As a free base, the amine will absorb CO₂ and water from the air, appearing to lower purity by weight (though HPLC purity may remain high).
Storage SOP
Physical State: Store as the HCl salt if possible. The salt form is significantly more stable to oxidation and volatility than the free base.
Environment: Store at -20°C under Argon or Nitrogen .[1]
Light: Protect from light (amber vials) to prevent photo-oxidation of the pyridine ring.[1]
References
Dolan, J. W. (2002).[1] Tailing Peaks for Basic Compounds. LCGC North America.[1] Retrieved from [Link]
Context: Authoritative guide on silanol interactions and using TFA/High pH to resolve pyridine tailing.
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
Context: Defines the mechanism of reductive amination and the formation of dialkyl
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1082703, N-(pyridin-4-ylmethyl)aniline (Analogous Structure). Retrieved from [Link]
Context: Used for structural analogy and physicochemical property verification of 4-aminomethylpyridine derivatives.[1]
Technical Support Center: N-(pyridin-4-ylmethyl)prop-2-en-1-amine Synthesis
Ticket ID: #PYR-ALLYL-004 Subject: Scaling Up Synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine Assigned Specialist: Senior Application Scientist Status: Open[1] Introduction: The Scope of Support You are attempting t...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PYR-ALLYL-004
Subject: Scaling Up Synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Assigned Specialist: Senior Application Scientist
Status: Open[1]
Introduction: The Scope of Support
You are attempting to scale up the synthesis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine . This molecule features two distinct functionalities: a basic pyridine ring and a reactive allyl group, linked by a secondary amine.[1]
Common Failure Points in Scale-Up:
Over-Alkylation: Formation of the tertiary amine (bis-allyl species).[1]
Product Loss to Aqueous Phase: The high polarity of the pyridine-amine motif makes extraction difficult.[1]
Instability: The free base is prone to oxidation and polymerization if not handled correctly.
This guide provides a modular, self-validating workflow to navigate these challenges.
Module 1: Architecture (Route Selection)
We support two primary synthetic routes. Route A is the recommended industry standard for scale-up due to superior selectivity. Route B is a legacy method often prone to impurity profiles that are difficult to purify at scale.
Route A: Reductive Amination (Recommended)[1][2]
Mechanism: Condensation of pyridine-4-carboxaldehyde with allylamine to form an imine, followed by in situ reduction.[1]
Why it works: The imine formation is reversible, but the reduction is irreversible.[1] By controlling the stoichiometry of the reducing agent, you prevent over-alkylation.
Route B: Direct Alkylation (Not Recommended for Scale)
Mechanism: SN2 reaction between 4-(chloromethyl)pyridine and allylamine.[1]
Risk: Requires a massive excess of allylamine to prevent the product (a secondary amine) from reacting again to form the tertiary amine.[1]
Visualizing the Reaction Logic
Caption: Comparison of Reductive Amination (Route A) vs. Direct Alkylation (Route B). Route A minimizes bis-alkylation risks.
Module 2: Execution & Troubleshooting (The "Debug Console")
This section addresses specific issues reported by users during the execution of Route A (Reductive Amination) .
Key Step: Pre-mix aldehyde and amine for 1 hour before adding the reducing agent to ensure imine formation.[1]
Troubleshooting Q&A
Q1: "I am seeing a large impurity spot on TLC (Rf ~ 0.8) above my product."
Diagnosis: This is likely the bis-alkylated tertiary amine .[1]
Root Cause: The reducing agent was added too quickly or the amine concentration was too low relative to the aldehyde, allowing the newly formed product to compete for the aldehyde.
Fix: Ensure you stir the aldehyde and allylamine for at least 60 minutes to push the imine equilibrium before adding STAB. Add STAB in portions over 30 minutes.
Q2: "My yield is <30% after aqueous workup. Where is my product?"
Root Cause: The product contains a pyridine ring (pKa ~5.[1]2) and a secondary amine (pKa ~10). At neutral or slightly acidic pH, it is highly water-soluble.[1]
Fix: You must adjust the pH of the aqueous layer to >12 using NaOH or K2CO3 before extraction. Use a "Salting Out" technique: saturate the aqueous phase with NaCl to force the organic amine into the organic solvent (DCM/Isopropanol 9:1 is recommended for extraction).[1]
Root Cause: Allyl amines are sensitive to radical polymerization, and pyridines can form N-oxides.[1]
Fix: Do not store as a free base. Convert to the Dihydrochloride Salt immediately (see Module 3).
Module 3: Isolation & Purification (The "Clean Up")[1]
Purifying the free base by column chromatography is difficult because pyridine derivatives "streak" on silica gel due to interactions with silanol groups.[1]
Recommendation: Isolate as a salt.
Comparison of Purification Methods
Method
Suitability for Scale
Pros
Cons
Silica Column
Low
Removes non-polar impurities
Product streaks; high solvent waste; poor recovery.[1]
High Vac Distillation
Medium
Clean product
High boiling point; risk of polymerization (allyl group).
Salt Formation (HCl)
High
Stabilizes product; easy filtration
Requires pH control to avoid protonating pyridine first (if selective).
Protocol: HCl Salt Formation
Dissolve the crude free base in dry Ethanol or Diethyl Ether.[1]
Cool to 0°C.
Add 2.0 - 2.2 equivalents of HCl (4M in Dioxane).[1] Note: You need 2 equivalents because both nitrogens will protonate.[1]
Validation: 1H NMR in D2O will show a downfield shift of the pyridine protons, confirming salt formation.[1]
Workup Logic Flow
Caption: Acid-Base extraction strategy to isolate the amine from non-basic impurities before salt formation.
Module 4: Safety & Compliance (The "Firewall")
Allylamine Warning:
Toxicity: Allylamine is highly toxic and readily absorbed through the skin.[1] It is also a lachrymator.
Handling: All transfers must occur in a functioning fume hood. Double-glove (Nitrile) is mandatory.
Waste: Quench any unreacted allylamine with dilute HCl before disposal.
Pyridine-4-carboxaldehyde:
Instability: Oxidizes to isonicotinic acid upon air exposure. Use fresh bottles or distill prior to use if the liquid is yellow/brown.
References
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
Core citation for the STAB reductive amin
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.
Standard reference for acid-base extraction and salt form
PubChem. (n.d.).[4][5] "Allylamine - Compound Summary." National Library of Medicine.[4]
Source for safety and toxicity d
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press.
Technical Support Center: N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Stability, Degradation Pathways & Handling Guide[1] Mechanistic Overview: The "Why" & "How" of Degradation N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine) is a bifunctional building block c...
Mechanistic Overview: The "Why" & "How" of Degradation
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine) is a bifunctional building block containing a pyridine ring , a secondary amine , and an allyl group . Its degradation profile is dictated by the competing reactivities of these three pharmacophores.
Understanding the hierarchy of reactivity is crucial for troubleshooting:
The Secondary Amine (Most Reactive): The nitrogen lone pair is the primary site for oxidative attack (N-oxide formation) and electrophilic capture (CO₂ absorption/carbamate formation).
The Methylene Bridge (Benzylic-like): The carbon between the pyridine and the amine is susceptible to radical autoxidation, leading to oxidative deamination.
The Allyl Group: While generally stable, it is prone to radical polymerization or epoxidation under uncontrolled oxidative stress.
The Pyridine Ring: Relatively stable thermally but highly susceptible to UV-induced photolysis.
Visualizing the Degradation Tree
The following diagram maps the logical flow of degradation based on environmental triggers (Oxygen, Light, CO₂).
Figure 1: Predicted degradation pathways. The oxidative deamination pathway (yellow) is the most common cause of permanent sample loss, while carbamate formation (green) is often reversible.
Troubleshooting Guide (Q&A)
Issue: Discoloration (Yellowing/Browning)
Q: My clear oil has turned yellow/brown after 2 weeks at 4°C. Is it still usable?
Diagnosis: This is classic oxidative coloring . Secondary amines and pyridine derivatives form conjugated impurities (imines/Schiff bases) even at trace levels (ppm) that absorb visible light strongly.
Root Cause: Autoxidation of the methylene bridge or N-oxide formation due to headspace oxygen.
Action:
Check LC-MS purity. If purity is >95%, the color is likely due to trace impurities with high extinction coefficients.
Purification: Pass through a short plug of neutral alumina or silica (if not acid-sensitive) to remove polar N-oxides and colored oligomers.
Prevention: Store under Argon. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for liquids.
Issue: New Impurity Peaks (LC-MS)
Q: I see a new peak with Mass M+16 and another at M-2. What are these?
M+16 (N-Oxide): This is the addition of one oxygen atom.
Differentiation: The aliphatic amine N-oxide usually forms first. The pyridine N-oxide forms much slower unless strong oxidants (mCPBA, H₂O₂) are present [1].
M-2 (Imine): This corresponds to the loss of two hydrogens (dehydrogenation).
Mechanism:[1][2][3][4][5][6] Radical abstraction of the benzylic protons leads to a C=N double bond (Schiff base). This is a precursor to cleavage.
M+14 (Methylation - Artifact): If using Methanol as a solvent, be aware that dichloromethane (if used in extraction) can react with secondary amines over time to form N-methyl derivatives (M+14) or methylene-bridged dimers (M+12) [2].
Issue: White Precipitate / Cloudiness
Q: The liquid was clear, but now there are white solids suspended in it.
Diagnosis: Formation of Carbamate Salts .
Mechanism: Secondary amines react reversibly with atmospheric CO₂ to form carbamates (
).
Action:
Do not filter immediately.
Test: Take a small aliquot and bubble Nitrogen through it or warm it slightly. If it clears, it was a reversible carbamate.
Fix: Degas the sample under vacuum or inert gas sparging.
Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
To validate your analytical method (HPLC/UPLC), you must generate degradants intentionally. Use this protocol tailored for amine-pyridine systems.
Stress Condition
Reagent / Condition
Duration
Target Degradation
Expected Mechanism
Oxidation
3% H₂O₂ (aq)
2-6 Hours RT
10-20%
N-Oxidation (Amine > Pyridine)
Acid Hydrolysis
0.1 N HCl
24 Hours, 60°C
< 5%
Generally stable; checks salt stability
Base Hydrolysis
0.1 N NaOH
24 Hours, 60°C
< 5%
Generally stable
Photolysis
UV (254 nm)
12-24 Hours
10-20%
Pyridine ring opening / Polymerization
Thermal
60°C (Solid/Neat)
7 Days
5-10%
Autoxidation / Dimerization
Step-by-Step Procedure:
Preparation: Prepare a 1 mg/mL stock solution of the amine in Acetonitrile/Water (50:50).
Stress: Add the stress agent (e.g., 100 µL 30% H₂O₂ to 900 µL stock).
Quench:
Oxidation:[2][4][6][7][8][9][10] Quench with Sodium Metabisulfite or Catalase before injection to prevent on-column oxidation.
Acid/Base: Neutralize to pH 7.0.
Analysis: Inject onto a C18 column (high pH stable columns preferred, e.g., Waters XBridge) using a gradient of 0.1% Ammonium Hydroxide (aq) to Acetonitrile. Note: Acidic mobile phases may cause poor peak shape for pyridines due to silanol interactions.
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) containers for long-term storage as amines can adsorb to plastic or leach plasticizers.
Re-purification: If purity drops <90%, distill under reduced pressure (Kugelrohr) or perform flash chromatography (DCM/MeOH/NH₃).
National Institutes of Health (NIH). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (Mechanistic insight into amine oxidation). Link
Force Technology. Emissions and formation of degradation products in amine-based carbon capture plants.[11] (Data on oxidative degradation of secondary amines to amides/aldehydes). Link
PharmaTutor. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (Protocol guidance). Link
ResearchGate. Photodegradation of pyridine derivatives. (UV sensitivity of the pyridine ring).[8] Link
Disclaimer: This guide is intended for research and development purposes only. Users should always consult the specific Safety Data Sheet (SDS) and perform their own risk assessments before handling chemical substances.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling, Synthesis, and Solid-State Engineering of Hygroscopic Pyridine Amines
Ticket ID: PYR-HYGRO-001
Support Level: Tier 3 (Senior Scientist / Process Development)
Introduction: The Hygroscopicity Paradox
Pyridine amines (e.g., 2-aminopyridine, 4-dimethylaminopyridine) present a unique challenge in drug development. Their dual-nitrogen functionality creates a "proton sponge" effect. The pyridine ring nitrogen (sp² hybridized) possesses a localized lone pair that acts as a significant hydrogen-bond acceptor, while the exocyclic amine can act as both a donor and acceptor.
When exposed to atmospheric moisture, these compounds do not merely "get wet"; they undergo deliquescence , where the adsorbed water dissolves the solid lattice, creating a concentrated solution. This compromises stoichiometric accuracy, hydrolyzes sensitive intermediates, and poisons transition-metal catalysts.
This guide provides a self-validating workflow to manage these properties across the experimental lifecycle.
Module 1: Storage & Handling (Tier 1 Support)
Troubleshooting Guide: "I cannot get a stable weight."
Symptom: The mass on the balance drifts upwards continuously during weighing. The solid clumps or turns into a gum on the spatula.
Root Cause: Rapid adsorption of atmospheric water vapor. A drift of 0.1 mg/sec indicates the formation of surface hydrates.
Protocol: The "Weighing by Difference" Standard
Do not tare the receiving vessel. The only way to accurately dispense a hygroscopic solid outside a glovebox is by measuring the loss of mass from the source container.
Preparation: Dry the source vial and cap in a desiccator (P₂O₅ or KOH) for 24 hours.
Initial Weighing: Place the capped source vial on the analytical balance. Record Mass (
).
Transfer: Quickly remove the cap, dispense the approximate amount into your reaction vessel, and immediately recap the source vial.
Final Weighing: Place the capped source vial back on the balance. Record Mass (
).
Calculation:
.
Decision Matrix: Handling Environment
Use the following logic flow to determine the necessary containment level based on the material's physical response to humidity.
Figure 1: Decision matrix for handling hygroscopic pyridine amines based on visual stability.
Module 2: Synthetic Integrity (Tier 2 Support)
Troubleshooting Guide: "My reaction stalled / Yield is low."
Symptom: In Buchwald-Hartwig aminations or nucleophilic substitutions, the reaction turns black (catalyst death) or returns unreacted starting material, despite using "anhydrous" solvents.
Root Cause: Pyridine amines often retain 2–5% water by weight even when they appear dry. This "bound water" hydrolyzes Pd(II) precatalysts or quenches organolithium reagents.
Protocol: Azeotropic Drying
Standard vacuum drying is often insufficient for pyridine amines because the water is hydrogen-bonded to the ring nitrogen. You must use a heteroazeotrope to mechanically strip water.
Solvent
Boiling Point (°C)
Azeotrope with Water (BP °C)
Water % in Azeotrope
Suitability
Toluene
110.6
85.0
20.2%
Excellent. High capacity, inert.
Benzene
80.1
69.3
8.9%
Good, but toxic. Avoid if possible.
Acetonitrile
81.6
76.5
16.3%
Poor. Azeotrope is too close to solvent BP.
Ethanol
78.4
78.2
4.0%
Do Not Use. Proticity interferes.
Step-by-Step Drying Workflow:
Dissolve the pyridine amine in Toluene (10 mL per gram of substrate).
Rotary evaporate at 45°C until dry.
Repeat 3 times. This "chase" method effectively breaks the H-bonds.
Store the resulting solid under Argon; do not expose to air before the reaction.
Troubleshooting Guide: "The salt form is hygroscopic."
Symptom: You formed the HCl salt to stabilize the amine, but the salt is more hygroscopic than the free base, or it loses acid (disproportionates) upon drying.
Root Cause:
Chloride Counter-ion: The Cl⁻ ion has a high charge density, promoting strong interactions with water vapor.
pKa Mismatch: If the
(base - acid) is < 3, the salt may be in equilibrium with the free base and acid, leading to instability.
Strategic Resolution: Counter-ion Selection
Move away from small inorganic counter-ions (HCl, HBr). Utilize large, hydrophobic organic acids to "shield" the polar salt bridge from atmospheric moisture.
Recommended Counter-ions for Pyridine Amines:
Fumarate / Succinate: Dicarboxylic acids often form 2:1 salts that pack densely in the crystal lattice, excluding water.
Tosylate / Mesylate: These sulfonic acids are strong (
) ensuring complete proton transfer, while the organic tail provides hydrophobicity.
Pamoate: The "nuclear option" for insolubility. Pamoate salts are extremely hydrophobic and stable.
Figure 2: Strategic workflow for salt selection to mitigate hygroscopicity in pyridine amines.
FAQs: Rapid Response
Q: Can I use silica gel to dry my pyridine amine solution?A:No. Pyridine amines are basic (
). They will bind irreversibly to the acidic sites on silica gel, leading to massive yield loss. Use Basic Alumina or Potassium Carbonate () as the drying agent for solutions.
Q: How do I measure the water content if I can't weigh it stably?A: Use Coulometric Karl Fischer (KF) titration. Inject a solution of the amine (dissolved in dry methanol inside a glovebox) into the KF titrator. Do not attempt volumetric KF with solid addition for these compounds.
Q: Why does my pyridine amine turn yellow/brown on the shelf?A: This is oxidative degradation, often accelerated by moisture (N-oxide formation). If the compound is colored, purify via distillation (for liquids) or recrystallization (for solids) immediately before use. Store under Argon in the dark.
References
Separation of Pyridine and Water by Azeotropic Distillation.
Source: DWSIM / Fossee. Explains the thermodynamic basis of heterogeneous azeotropes (Toluene-Water-Pyridine) for water removal.
Weighing by Difference.
Source: Michigan Technological University. The standard analytical chemistry protocol for hygroscopic reagents.
Salt Selection in Drug Development.
Source: Pharmaceutical Technology.[1] Discusses the impact of counter-ions (Mesylate vs. HCl) on hygroscopicity and polymorphism.
Purification of Pyridine Derivatives.
Source: Chempedia/LookChem. Details chemical drying agents (KOH, BaO) specific to the pyridine class.[2]
Hygroscopicity in Pharmaceutical Solids.
Source: MDPI (Pharmaceutics). Reviews formulation strategies including coating and salt engineering to combat moisture uptake.
This guide provides an in-depth technical analysis of the 1H NMR characterization of N-(pyridin-4-ylmethyl)prop-2-en-1-amine . It is designed for researchers requiring rigorous structural verification of this secondary a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR characterization of N-(pyridin-4-ylmethyl)prop-2-en-1-amine . It is designed for researchers requiring rigorous structural verification of this secondary amine linker, often used as a fragment in drug discovery (e.g., kinase inhibitors) or as a ligand in coordination chemistry.
Role: Bifunctional linker combining a basic pyridine nitrogen (H-bond acceptor/ligand) and an allylic amine (reactive handle/hydrophobic tail).[1]
The Characterization Challenge:
The molecule consists of two distinct spin systems separated by a secondary amine (
) "insulator."[1] The primary challenge in characterization is not just peak assignment, but verifying the integrity of the secondary amine bridge (preventing over-alkylation to tertiary amine) and ensuring the pyridine ring is not protonated (salt form) or oxidized (N-oxide).
Structural Breakout (Spin Systems)
System A (Aromatic): Pyridine ring (AA'XX' system, appearing as two doublets).[1]
System B (Allylic): Allyl group (AMX
system with characteristic multiplet patterns).[1]
System C (Linkers): Two distinct methylene groups (
This section objectively compares the NMR "performance" of the product in different states (Free Base vs. Salt) and against its synthetic precursors.[1]
Comparison 1: Free Base vs. Hydrochloride Salt
Drug intermediates are often isolated as HCl salts for stability.[1] The NMR spectrum changes drastically upon protonation.[1]
Feature
Free Base (Target Product)
HCl Salt (Alternative Form)
Mechanism of Shift
Pyridine H-2,6 (Ortho)
8.50 – 8.55 ppm
8.70 – 8.90 ppm
Deshielding: Protonation of Py-N withdraws electron density.
Pyridine H-3,5 (Meta)
7.25 – 7.35 ppm
7.80 – 8.00 ppm
Deshielding: Inductive effect propagates through the ring.
Py-CH-N Methylene
3.80 – 3.90 ppm
4.20 – 4.40 ppm
Charge Proximity: Positive charge on amine/pyridine deshields alpha-protons.[1]
Exchangeable amine proton (shift varies with conc.).[1]
Troubleshooting & Validation Workflow
Use this decision tree to resolve common spectral anomalies.
Caption: Diagnostic workflow for validating sample purity and form.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77317, 4-Pyridinemethanamine. Retrieved from [Link]
Context: Provides foundational spectral data for the 4-picolylamine core fragment used to assign the aromatic region.[1]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Retrieved from [Link]
Context: Authoritative source for residual solvent referencing (CDCl3 vs DMSO) cited in the protocol.
Context: Source for experimental shifts of the pyridine-methylene fragment.[1]
SDBS (AIST). Spectral Database for Organic Compounds: Allylamine.[1] Retrieved from [Link]
Interpreting mass spectrometry data of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Comparative Guide: Mass Spectrometric Profiling of N-(pyridin-4-ylmethyl)prop-2-en-1-amine Executive Summary & Molecule Profile N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: Non-standard/Intermediate) is a secondary amin...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Mass Spectrometric Profiling of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Executive Summary & Molecule Profile
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: Non-standard/Intermediate) is a secondary amine featuring a pyridine core linked to an allyl group. It serves as a critical intermediate in the synthesis of bioactive heterocyclic compounds.
Accurate characterization of this molecule requires distinguishing it from its regioisomers (2- and 3-substituted pyridines) and selecting the appropriate ionization energy to preserve structural information. This guide compares ionization modalities and provides a definitive interpretation of its fragmentation pathways.
Property
Data
Formula
Monoisotopic Mass
148.1000 Da
ESI
149.1073 m/z
Key Structural Features
Pyridine ring (basic N), Secondary amine, Allyl group (-system)
Comparative Analysis: Ionization Modalities (ESI vs. EI)
The choice between Electrospray Ionization (ESI) and Electron Impact (EI) dictates the quality of spectral data. For this molecule, the presence of two basic nitrogen atoms makes it highly responsive to protonation.
Performance Comparison Table
Feature
Electrospray Ionization (ESI-MS)
Electron Impact (EI-MS)
Primary Ion Observed
(m/z 149.1)
(m/z 148.1)
Ionization Nature
Soft: Preserves molecular integrity. Ideal for purity confirmation.
Hard: Induces extensive in-source fragmentation. Ideal for library matching.
Base Peak
m/z 149.1 (Precursor) or m/z 92 (at high collision energy)
m/z 92 (Picolyl cation) or m/z 41 (Allyl)
Sensitivity
High (due to facile protonation of pyridine N).
Moderate (thermal stability required).
Recommendation
Primary Choice for LC-MS workflows and pharmacokinetic studies.
Secondary Choice for GC-MS purity checks.
Decision Workflow: Selecting the Right Source
Figure 1: Decision matrix for selecting ionization source based on analytical goals.
In ESI positive mode, the protonation likely occurs at the pyridine nitrogen (the most basic site, pKa ~5.2) or the secondary amine.[1] The fragmentation is driven by charge-remote fragmentation and inductive cleavage.
Key Diagnostic Fragments
m/z 149
107 (Loss of Propene, 42 Da):
Mechanism:[2] Hydrogen rearrangement from the allyl group to the amine nitrogen, followed by neutral loss of propene (
).
Significance: Confirms the presence of the N-allyl group.
m/z 149
92 (Picolyl Cation Formation):
Mechanism:[2] Inductive cleavage of the C-N bond between the methylene bridge and the amine nitrogen.
Structure: The 4-pyridinylmethyl cation (
). This is the dominant fragment due to resonance stabilization of the aromatic ring.
m/z 92
65 (Ring Contraction):
Mechanism:[2] Loss of HCN (27 Da) from the pyridine ring.
Significance: Diagnostic for the pyridine core.[3]
Fragmentation Pathway Diagram
Figure 2: ESI-MS/MS fragmentation pathway.[3] The formation of m/z 92 is the most stable and abundant transition.
Isomeric Differentiation: 4- vs. 2-Substitution
A common challenge is distinguishing the 4-substituted product from the 2-substituted isomer (N-(pyridin-2-ylmethyl)prop-2-en-1-amine).
The "Ortho" Effect (2-Isomer): In the 2-isomer, the ring nitrogen is proximal to the side chain. This facilitates a specific McLafferty-like rearrangement involving the ring nitrogen, often leading to the expulsion of small neutrals (like
or amines) that are geometrically impossible in the 4-isomer [1].
The 4-Isomer Signature: The 4-isomer relies on direct bond cleavages. It lacks the "ortho" elimination channels. Therefore, if you observe a clean spectrum dominated by m/z 92 and 107 without complex rearrangement ions (e.g., [M+H-NH3]+), you likely have the 4-isomer.
Isomer
Diagnostic Behavior (MS/MS)
4-Substituted
Dominant m/z 92 (Picolyl cation). Clean cleavage.
2-Substituted
Presence of "Ortho-effect" rearrangements. Potential unique loss of or ring-involved cyclization.
Validated Experimental Protocol
To reproduce these results, use the following self-validating protocol. This method ensures that thermal degradation (common in GC) does not artifactually create fragments before ionization.
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
Collision Energy (CE): Ramp 15–35 eV.
Validation Step:
Verify the precursor ion at m/z 149.1 ± 0.1 .
Apply CE of 25 eV.
Pass Criteria: Observation of Base Peak at m/z 92.05 (Theoretical: 92.0495).
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for "Ortho effect" and nitrogen rule).
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Picolylamine. NIST Chemistry WebBook, SRD 69.[5][6]
Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry.
Gross, J. H. (2017).[7] Mass Spectrometry: A Textbook. Springer. (Reference for ESI vs EI ionization mechanics).
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative FT-IR Analysis: Validating N-(pyridin-4-ylmethyl)prop-2-en-1-amine Synthesis Against Precursors and Analogs
Executive Summary & Application Context
Target Molecule: N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Role: Critical bifunctional building block (Pyridine moiety for hydrogen bonding/π-stacking; Allyl group for polymerization or thiol-ene "click" chemistry).[1][2][3]
The Analytical Challenge: In the reductive amination of 4-pyridinecarboxaldehyde with allylamine, the primary challenge is confirming the complete reduction of the intermediate imine without over-reducing the allyl double bond.
This guide provides a comparative spectral analysis to validate the identity of N-(pyridin-4-ylmethyl)prop-2-en-1-amine.[1][2][3] Unlike generic spectral lists, this protocol focuses on differential diagnosis —distinguishing the product from its specific precursors (4-pyridinecarboxaldehyde, allylamine) and structural analogs (saturated propyl variants).[2]
Experimental Protocol: ATR-FTIR Methodology
To ensure reproducibility and minimize sample preparation artifacts (e.g., moisture in KBr pellets), Attenuated Total Reflectance (ATR) is the recommended standard for this secondary amine.
Step-by-Step Validation Protocol:
Instrument Setup:
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.[1][2][3]
Crystal: Diamond or ZnSe (Diamond preferred for durability).[1][2][3]
Resolution: 4 cm⁻¹ (Sufficient to resolve aromatic overtones).[1][2][3]
Scans: 32 scans (background), 32 scans (sample).
Sample Preparation:
Liquid State: Place 10 µL of the neat oil directly on the crystal.
Solid State (HCl Salt): Apply pressure using the anvil to ensure intimate contact.[3] Note: Amine salts will show broadened N-H stretches (~2500–3000 cm⁻¹) compared to the free base.[2]
Background Subtraction:
Run an air background immediately prior to the sample.[2][3] Crucial: Ensure the crystal is free of residual acetone or methanol, which have strong C=O or O-H bands that mimic impurities.
Comparative Spectral Analysis
This section details how to distinguish the target product from its critical alternatives (precursors and side products).
Comparison A: Product vs. Precursor (4-Pyridinecarboxaldehyde)
The "Conversion Check"
The most common failure mode in this synthesis is incomplete reductive amination.[2]
The Precursor (Aldehyde): Dominated by a sharp, intense Carbonyl (C=O) stretch at 1700–1720 cm⁻¹ .[2]
The Product (Secondary Amine): Must show zero absorption in the 1700–1720 cm⁻¹ region.[2]
The Diagnostic: If a peak remains at ~1710 cm⁻¹, the reaction is incomplete.
Comparison B: Product vs. Precursor (Allylamine)
The "Substitution Check"
Distinguishing the starting primary amine from the formed secondary amine.[2][4][5]
The Precursor (Primary Amine): Exhibits a doublet in the N-H stretching region (3300–3400 cm⁻¹) corresponding to symmetric and asymmetric stretches.[6] It also shows a strong N-H scissoring band at ~1600 cm⁻¹.[1][2][3]
The Product (Secondary Amine): Exhibits a single, weak N-H stretch around 3300 cm⁻¹.[7][8]
The Diagnostic: The collapse of the N-H doublet into a single weak band confirms mono-alkylation.[2]
Comparison C: Product vs. Saturated Analog (Propyl-amine variant)
The "Chemo-selectivity Check"
If the reduction conditions are too harsh (e.g., Pd/C + H₂ instead of NaBH₄), the allyl group may be reduced to a propyl group.
The Product (Allyl): Retains the C=C stretch at ~1640 cm⁻¹ and the sp² C-H stretch at >3000 cm⁻¹ .
The Analog (Propyl): Lacks the 1640 cm⁻¹ band; aliphatic C-H stretches are confined to <3000 cm⁻¹.[9]
This diagram maps the chemical transformation to the specific spectral shifts required for validation.
Caption: Evolution of diagnostic IR bands from precursors to the final secondary amine product.
Diagram 2: The "Self-Validating" Decision Tree
A logic flow for researchers to interpret their spectra and troubleshoot synthesis.[1][2][3]
Caption: Step-by-step logic flow for validating the product spectrum and identifying common synthetic failures.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3][12] (Standard reference for N-H and C=O assignments).
NIST Chemistry WebBook. 4-Pyridinecarboxaldehyde Infrared Spectrum. National Institute of Standards and Technology.[1][2][3] Available at: [Link][2]
SDBS (Spectral Database for Organic Compounds). Allylamine IR Spectrum. National Institute of Advanced Industrial Science and Technology (AIST).[2][3][13] Available at: [Link] (Search Index: Allylamine).[1][2][3]
Socrates, G. (2004).[1][2][3] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][2][3][12] (Reference for Pyridine ring breathing modes and Allyl out-of-plane bending).
Comparative Guide: HPLC Strategies for Purity Assessment of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Executive Summary N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine) presents a classic "basic amine" challenge in chromatography.[1] Its structure combines a basic pyridine ring (pKa ~5.[1]2)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine) presents a classic "basic amine" challenge in chromatography.[1] Its structure combines a basic pyridine ring (pKa ~5.[1]2) and a secondary allylic amine (pKa ~9.8), creating a highly polar, positively charged molecule under standard acidic HPLC conditions.
This guide objectively compares three distinct separation strategies: Standard Acidic RP-HPLC , HILIC , and High-pH RP-HPLC .[1]
Our Recommendation: For routine purity assessment and impurity profiling in drug development, Method C (High-pH RP-HPLC) using hybrid particle technology is the superior choice.[1] It offers the best balance of peak shape, retention stability, and MS compatibility, overcoming the silanol interactions that plague traditional acidic methods.
Part 1: The Analytical Challenge
The structural duality of this molecule creates specific failure modes in standard chromatography:
Silanol Tailing (The "Shark Fin" Effect): At neutral or low pH, the protonated nitrogen atoms interact electrostatically with residual free silanols (
) on the silica surface of C18 columns.[1] This causes severe peak tailing, making integration and impurity quantification inaccurate.[1]
Dewetting/Void Elution: Being highly polar and charged in acidic media, the molecule often elutes near the void volume (
) on standard C18 columns, co-eluting with salts and unretained matrix components.
Allyl Reactivity: The allyl group is susceptible to oxidation or polymerization; the method must separate these potential degradants from the main peak.
Likely Impurity Profile
To assess purity effectively, the method must resolve the target from its synthetic precursors and byproducts:
Starting Material A: 4-Pyridinecarboxaldehyde (Polar, UV active).[1]
Starting Material B: Allylamine (Highly polar, poor UV absorption).[1]
Byproduct: N,N-diallyl-4-picolylamine (Over-alkylation impurity; more hydrophobic).[1]
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3][2][4]
Mechanism: At pH 10, the amine is deprotonated (Neutral). This eliminates silanol repulsion and drastically increases hydrophobicity, allowing strong retention on C18.[1]
This protocol utilizes High-pH Reversed-Phase Chromatography .[1] This is the most robust method for basic pyridine amines, ensuring sharp peaks and separation from polar precursors.
Reagents & Equipment
Instrument: HPLC or UHPLC system with PDA/UV detector (and optional MS).
Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Phenomenex Gemini-NX C18 (3 µm, 3.0 x 100 mm). Note: Standard silica columns will dissolve at this pH.
Mobile Phase A (Buffer): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 with Ammonium Hydroxide if necessary.[1] Filter through 0.22 µm nylon filter.[1]
Stock Solution: Dissolve 10 mg of N-(pyridin-4-ylmethyl)prop-2-en-1-amine in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL).
Working Standard: Dilute stock to 0.1 mg/mL using Mobile Phase A (High pH buffer) to ensure the analyte is in the same protonation state as the starting gradient.
Part 4: Visualizations
Diagram 1: Analytical Workflow
This diagram outlines the logical flow from sample synthesis to purity data, highlighting the critical decision point for pH selection.
Caption: Workflow demonstrating the critical impact of pH selection on the protonation state and subsequent chromatographic success for pyridine-amines.
Diagram 2: Mechanism of Interaction
Why High pH works better for this specific molecule.
Caption: Mechanistic comparison showing how pH manipulation alters the analyte's charge state, shifting the dominant interaction from silanol-based (tailing) to hydrophobic (retained).[1]
References
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
Waters Corporation. (2023).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note.
Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
PubChem. (2025).[1] N-(pyridin-4-ylmethyl)prop-2-en-1-amine Compound Summary. National Library of Medicine.[1] [1]
Comparing reactivity of N-(pyridin-4-ylmethyl)prop-2-en-1-amine with its analogues
[1] Executive Summary N-(pyridin-4-ylmethyl)prop-2-en-1-amine (hereafter referred to as 4-PyAllyl ) represents a bifunctional building block bridging pyridine heterocyclic chemistry and allylic amine reactivity.[1] This...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (hereafter referred to as 4-PyAllyl ) represents a bifunctional building block bridging pyridine heterocyclic chemistry and allylic amine reactivity.[1]
This guide objectively compares 4-PyAllyl against its structural analogues—specifically the 2-isomer (2-PyAllyl) and the benzyl analogue (BnAllyl).[1] The data indicates that while 4-PyAllyl offers superior nucleophilic accessibility for N-alkylation, it presents distinct challenges in transition metal catalysis (specifically Ring-Closing Metathesis) due to the unhindered nature of the pyridine nitrogen, which acts as a potent catalyst poison compared to the sterically shielded 2-isomer.[1]
Structural Definition & Analogues
To understand the reactivity, we must isolate the variable structural features.[1]
Compound
Abbreviation
Structure Description
Key Feature
N-(pyridin-4-ylmethyl)prop-2-en-1-amine
4-PyAllyl
4-Pyridyl ring attached to secondary allylamine.[1]
Exposed Pyridine N (Unhindered)
N-(pyridin-2-ylmethyl)prop-2-en-1-amine
2-PyAllyl
2-Pyridyl ring attached to secondary allylamine.[1]
Allyl Group: Susceptible to oxidation, metathesis, and radical addition.
Comparative Reactivity Analysis
A. Nucleophilicity & Acid-Base Chemistry
The position of the nitrogen in the pyridine ring significantly influences the basicity and nucleophilicity of the exocyclic amine due to inductive effects and hydrogen bonding.[1]
4-PyAllyl: The pyridine nitrogen is distant from the amine.[1] There is no intramolecular hydrogen bonding.[1] The amine is highly accessible.[1]
2-PyAllyl: The amine hydrogen can form an intramolecular hydrogen bond with the pyridine nitrogen (5-membered ring interaction).[1] This often lowers the effective nucleophilicity of the amine slightly compared to the 4-isomer.[1]
Data: Estimated
Values (Conjugate Acid)
Moiety
4-PyAllyl
2-PyAllyl
Impact on Reactivity
Pyridine N
~5.2
~2.3 - 3.0
2-isomer is less basic at Py-N due to proximity to ammonium cation in salt forms.[1]
Amine N
~9.2
~8.8
4-PyAllyl is the stronger base/nucleophile.
Expert Insight: When performing
alkylations (e.g., with alkyl halides), 4-PyAllyl typically reacts faster than the 2-isomer because the amine lone pair is not sequestered by intramolecular H-bonding.
B. Metal Coordination & Catalyst Poisoning (Critical for RCM)
This is the most distinct differentiator.[1] If you are using Grubbs catalysts (Ruthenium carbenes) to close the allyl ring (Ring-Closing Metathesis), the choice of isomer is critical.[1]
The Mechanism: Ruthenium catalysts are Lewis acids.[1] Basic nitrogens coordinate to the Ru center, displacing the phosphine/ligand and killing catalytic activity ("poisoning").[1]
4-PyAllyl (High Risk): The pyridine nitrogen is sterically unencumbered.[1] It binds avidly to transition metals, often leading to oligomerization or catalyst deactivation.
2-PyAllyl (Lower Risk): The methylene bridge at the 2-position creates steric bulk around the pyridine nitrogen.[1] It is physically harder for the 2-pyridyl nitrogen to bind to the bulky Ru-center of a Grubbs catalyst.[1]
Experimental Recommendation:
If using 4-PyAllyl in metathesis, you must convert it to a salt (HCl or p-TsOH) or complex it with a Lewis Acid (e.g.,
) before adding the catalyst to mask the nitrogen.
C. Coordination Geometry (Ligand Design)
2-PyAllyl: Acts as a bidentate chelate (N,N-donor) forming stable 5-membered metallacycles.[1]
4-PyAllyl: Cannot chelate a single metal center due to geometry.[1] It acts as a bridging ligand , often forming coordination polymers or Metal-Organic Frameworks (MOFs).
Visualizing the Reactivity Logic
The following diagram illustrates the decision-making process when choosing between these analogues for specific applications.
Figure 1: Decision matrix for selecting between pyridine isomers based on intended chemical application.
The most robust route to 4-PyAllyl is the reductive amination of 4-pyridinecarboxaldehyde with allylamine.[1] Direct alkylation is discouraged due to over-alkylation (formation of tertiary amines).[1]
Protocol Workflow
Imine Formation: Condensation of aldehyde and amine.[2][3]
Reduction: Selective reduction of the imine to the amine.[1][2][4]
Figure 2: Step-by-step synthesis workflow via reductive amination.[1][3]
Step-by-Step Methodology
Imine Formation:
Dissolve 4-pyridinecarboxaldehyde (10 mmol) in anhydrous Methanol (30 mL).
Add allylamine (11 mmol, 1.1 eq) dropwise.
Optional: Add anhydrous
to drive equilibrium if the reaction is sluggish.[1]
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Imine is usually less polar than aldehyde).[1]
Reduction:
Cool the mixture to 0°C.
Add Sodium Borohydride (
) (15 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution ().
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5] [1]
Technical Comparison Guide: N-(Pyridin-4-ylmethyl)prop-2-en-1-amine vs. N-(Pyridin-2-ylmethyl)prop-2-en-1-amine
[1] Executive Summary: The "Chelator" vs. The "Linker" In the landscape of heterocyclic building blocks, the positional isomerism between N-(pyridin-2-ylmethyl)prop-2-en-1-amine (2-Isomer) and N-(pyridin-4-ylmethyl)prop-...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Chelator" vs. The "Linker"
In the landscape of heterocyclic building blocks, the positional isomerism between N-(pyridin-2-ylmethyl)prop-2-en-1-amine (2-Isomer) and N-(pyridin-4-ylmethyl)prop-2-en-1-amine (4-Isomer) dictates a fundamental divergence in utility.[1] While both share identical molecular weights (148.21 g/mol ) and functional groups (pyridine, secondary amine, alkene), their performance in application is strictly governed by nitrogen geometry.[1]
The 2-Isomer is a privileged chelator .[1] The proximity of the pyridine nitrogen to the amine side chain allows for bidentate (
) binding, making it the standard for organometallic catalysis and metal ion sensing.
The 4-Isomer is a linear linker .[1] The para orientation prevents chelation to a single metal center, forcing it to act as a monodentate ligand or a bridging motif (
) in Metal-Organic Frameworks (MOFs) and supramolecular polymers.[1]
Part 1: Physicochemical Profile & Molecular Architecture[1][2]
The defining feature of these isomers is the "bite angle" potential. The 2-isomer can form a thermodynamically stable 5-membered chelate ring with transition metals.[1] The 4-isomer is geometrically precluded from this, resulting in significantly different reactivity profiles.[1]
*Note: pKa values are extrapolated from parent picolylamines.[1] The 2-position often exhibits slightly lower basicity due to steric hindrance and intramolecular hydrogen bonding.[1]
Part 2: Synthetic Pathways (Standard Operating Procedure)
Both isomers are synthesized via Reductive Amination , a robust and self-validating protocol.[1] The choice of reducing agent determines the specificity and yield.
Reaction Logic[1][3][4][5][6][7][8]
Imine Formation: Condensation of the respective pyridinecarboxaldehyde with allylamine.
Reduction: Conversion of the C=N imine bond to the C-N amine bond using a hydride source.
Diagram 1: Synthesis Workflow
The following flowchart illustrates the parallel synthesis pathways.
Caption: Comparative reductive amination pathway. The geometry of the starting aldehyde dictates the final isomer, but the synthetic conditions remain identical.
Experimental Protocol: Reductive Amination
Scale: 10 mmol
Safety: Allylamine is toxic and volatile. Perform in a fume hood.
Imine Formation:
In a 100 mL round-bottom flask, dissolve Pyridine-X-carboxaldehyde (1.07 g, 10 mmol) in dry Methanol (30 mL).
Observation: The solution may warm slightly. Stir at room temperature for 2 hours. (TLC control: Disappearance of aldehyde).
Reduction:
Cool the solution to 0°C (ice bath).
Add Sodium Borohydride (NaBH4, 0.57 g, 15 mmol) in small portions over 20 minutes.
Caution: Gas evolution (H2).
Allow to warm to room temperature and stir for 12 hours.
Workup:
Quench with 1M HCl (carefully) until pH < 2 (destroys excess hydride and protonates amine).
Wash with DCM (removes non-basic impurities).
Basify aqueous layer with 2M NaOH to pH > 12.
Extract with DCM (3 x 30 mL).
Dry over Na2SO4 and concentrate in vacuo.
Part 3: Performance in Coordination Chemistry
This is the critical divergence point for researchers choosing between the two.
The 2-Isomer: The "Pincer"
The N-(pyridin-2-ylmethyl) derivative acts as a bidentate ligand.[1] The nitrogen on the pyridine ring and the secondary amine nitrogen are separated by two carbons, forming a 5-membered chelate ring upon metal binding.
Application: Synthesis of TPA (Tris(2-pyridylmethyl)amine) analogs, Zinc(II) fluorescent sensors, and Copper(II) oxidative catalysts.[1]
Stability: High formation constants (log K) with transition metals.
The 4-Isomer: The "Bridge"
The N-(pyridin-4-ylmethyl) derivative has nitrogen atoms pointing in opposite directions.[1]
Application: Construction of Coordination Polymers (CPs). The molecule binds Metal A with the pyridine nitrogen and Metal B with the amine nitrogen, creating infinite networks or discrete metallomacrocycles.
Catalysis: Used when the metal center requires a monodentate base without steric crowding at the ortho positions.
Diagram 2: Coordination Geometry Comparison
The following diagram visualizes the steric availability and binding modes.
Caption: The 2-isomer forms discrete chelate complexes, while the 4-isomer bridges metal centers to form polymeric networks.[1]
Part 4: Experimental Validation (Self-Validating Test)
To verify the identity of the isomers without NMR, a simple Copper(II) Chelation Test can be performed.
Reagents:
0.1 M CuSO4 solution (aqueous).
0.1 M Solution of the amine (in Ethanol).
Procedure:
Add 1 mL of amine solution to 1 mL of CuSO4 solution.
2-Isomer Result: Immediate shift to a deep blue/purple color.[1] This indicates the formation of the [Cu(L)2]2+ complex, driven by the chelate effect.
4-Isomer Result: Formation of a light blue precipitate or gel.[1] This indicates the formation of an insoluble coordination polymer where the ligand bridges multiple copper centers, rather than chelating one.
References
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link
Huang, H., et al. (2012).[1] "Coordination chemistry of pyridyl-based ligands: Architectures and applications." Chemical Reviews, 112(10), 5242-5309.[1] (Context on 2- vs 4-pyridyl coordination modes).
ChemicalBook. (2025).[1][3] "2-Picolylamine Properties and Reactivity Profile." Link
Sigma-Aldrich. (2025).[1][4] "Product Specification: 2-Picolylamine vs 4-Picolylamine Derivatives." Link
Comparative Guide: N-(pyridin-4-ylmethyl)prop-2-en-1-amine vs. N-(pyridin-3-ylmethyl)prop-2-en-1-amine
[1] Executive Summary This guide provides a technical comparison between N-(pyridin-4-ylmethyl)prop-2-en-1-amine (4-PMPA) and its regioisomer N-(pyridin-3-ylmethyl)prop-2-en-1-amine (3-PMPA).[1] While chemically similar,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between N-(pyridin-4-ylmethyl)prop-2-en-1-amine (4-PMPA) and its regioisomer N-(pyridin-3-ylmethyl)prop-2-en-1-amine (3-PMPA).[1] While chemically similar, the shift in the nitrogen position on the pyridine ring dictates significant divergence in basicity (pKa) , coordination geometry , and synthetic reactivity .
4-PMPA (Linear Isomer): Preferred for linear coordination polymers (MOFs) and applications requiring higher basicity at the pyridyl nitrogen.[1]
3-PMPA (Bent Isomer): Preferred in medicinal chemistry for "kinked" pharmacophore alignment and increased solubility profiles due to lower symmetry.[1]
Part 1: Physiochemical & Electronic Properties[1]
The core differentiation lies in the electronic communication between the ring nitrogen and the exocyclic amine, and the steric vectors defined by the substitution pattern.[1]
Comparative Data Table
Property
4-PMPA (4-Isomer)
3-PMPA (3-Isomer)
Implication
Geometry
Linear ( vector)
Kinked ( vector)
Determines MOF topology and binding pocket fit.
Pyridine pKa
~5.2 - 6.0
~4.8 - 5.7
4-isomer is generally more basic due to resonance stabilization.[1]
3-isomer often shows higher solubility in polar aprotic solvents.
Electronic Effects
3-Position (Meta): The methylene bridge is in a meta relationship to the pyridine nitrogen.[1] Inductive effects (
-withdrawal) dominate, making the exocyclic amine less basic than in the 4-isomer.[1]
4-Position (Para): The substituent is para to the nitrogen.[1] While the methylene spacer breaks conjugation, the high symmetry allows for more efficient packing and slightly elevated electron density at the exocyclic nitrogen compared to the 3-isomer.[1]
Part 2: Synthetic Accessibility & Protocols[1]
The synthesis of both isomers follows a Reductive Amination pathway.[1][2] However, the electrophilicity of the parent aldehyde differs, affecting reaction kinetics.
Reaction Kinetics
Pyridine-4-carboxaldehyde is more electrophilic than the 3-isomer due to the electron-deficient nature of the 2- and 4-positions on the pyridine ring.[1]
Protocol Adjustment: The 4-isomer imine formation is faster but more prone to hydrolysis if moisture is present.[1] The 3-isomer requires longer equilibrium times for imine formation before the reducing agent is added.[1]
Validated Synthetic Workflow (Graphviz)
The following diagram outlines the optimized reductive amination pathway applicable to both isomers, with critical decision points.
Figure 1: Step-wise reductive amination workflow.[3] Note the timing difference in the imine formation step.
Experimental Protocol (Bench Standard)
Objective: Synthesis of N-(pyridin-3-ylmethyl)prop-2-en-1-amine (Applicable to 4-isomer with timing adjustment).
Imine Formation:
Charge a round-bottom flask with Pyridine-3-carboxaldehyde (10.0 mmol) and Methanol (30 mL).
Add Allylamine (11.0 mmol, 1.1 eq) dropwise.
Critical Step: Stir at Room Temperature (RT) for 4 hours (for 3-isomer) or 2 hours (for 4-isomer) to ensure complete imine formation.
Reduction:
Cool the solution to 0°C.
Add Sodium Borohydride (NaBH4) (15.0 mmol, 1.5 eq) portion-wise over 15 minutes. (Caution: Gas evolution).[1]
Allow to warm to RT and stir for 12 hours.
Workup:
Quench with saturated aqueous NaHCO3 (20 mL).
Extract with Dichloromethane (DCM) (3 x 20 mL).
Dry organic layer over Na2SO4 and concentrate in vacuo.[1]
Purification:
If necessary, purify via flash chromatography (DCM:MeOH 95:5).
Part 3: Reactivity & Applications Profile[1]
Coordination Chemistry (Ligand Design)
These molecules are "ditopic" ligands—they possess two distinct binding sites (Pyridine N and Amine N).[1]
4-PMPA (Linear): Used to construct 1D Linear Chains or large-pore MOFs.[1] The vector between the pyridine N and the allyl tail is roughly linear, promoting extended network structures.[1]
3-PMPA (Bent): Used to introduce Helicity or discrete "cages" in coordination polymers.[1] The structural kink prevents linear packing, often resulting in lower density, higher solubility complexes.
Structure-Activity Relationship (SAR) in Drug Design
In kinase inhibitor design (e.g., analogs of Imatinib), the choice between 3- and 4-substitution is critical:
3-Isomer: Often fits better into the "hinge region" of ATP-binding pockets where a bent conformation is required to avoid steric clash with the gatekeeper residue.[1]
4-Isomer: Used when the pyridine ring needs to protrude into the solvent front or interact with specific residues deep in a linear pocket.[1]
Decision Matrix: Which to Choose?
Figure 2: Decision matrix for selecting the appropriate isomer based on application constraints.
Part 4: References
Synthetic Methodology (Reductive Amination):
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[4] Link
Pyridine Ligand Properties:
Constable, E. C. "Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand." CrystEngComm, 2013. Link
Physical Properties (4-PMPA Analogues):
PubChem Compound Summary for N-(pyridin-4-ylmethyl)aniline (Structural Analog). Link
Physical Properties (3-PMPA Analogues):
Sigma-Aldrich Product Data: 3-Picolylamine (Parent Amine). Link
Validating N-(pyridin-4-ylmethyl)prop-2-en-1-amine: A Comparative Analytical Guide
Executive Summary N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine) is a critical secondary amine intermediate used frequently in the synthesis of kinase inhibitors (e.g., Nilotinib analogs)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (also known as N-allyl-4-picolylamine) is a critical secondary amine intermediate used frequently in the synthesis of kinase inhibitors (e.g., Nilotinib analogs) and polydentate ligands for coordination chemistry.[1]
The primary synthetic challenge is not the formation of the product, but the chemoselective validation of the secondary amine against its two most common impurities: the bis-allylated tertiary amine (over-alkylation) and the reduced alcohol byproduct (from aldehyde reduction).
This guide compares two validation workflows:
The Rapid-Screen Protocol (RSP): Utilizing 1H NMR and TLC for in-process monitoring.
The Pharma-Grade Validation (PGV): Utilizing 2D NMR (HSQC/HMBC) and LC-MS for final compound certification.
Comparative Analysis of Validation Workflows
The following table contrasts the efficacy of analytical techniques in detecting specific structural defects common to this synthesis.
Feature
Rapid-Screen Protocol (RSP)
Pharma-Grade Validation (PGV)
Primary Technique
1H NMR (300/400 MHz) + TLC
2D NMR (HSQC/HMBC) + LC-MS (ESI)
Bis-Allyl Detection
Low. Relies on integration ratios of allyl protons (difficult if peaks overlap).
High. HSQC resolves N-methylene carbons; LC-MS detects M+40 mass shift.
High. HMBC confirms connectivity between Pyridine-C4 and Methylene-C.
Proton Exchange
D2O Shake required to confirm NH.
Not required (N-H correlations visible in HMBC/NOESY).
Turnaround Time
< 30 Minutes
4–6 Hours
Suitability
Reaction monitoring; Crude purity check.
Final lot release; Publication data.
Expert Insight: The "Integration Trap"
In the RSP workflow, researchers often rely solely on the integration of the allyl vinyl proton (5.8–6.0 ppm) vs. the pyridine aromatic protons. However, trace solvent peaks (e.g., DCM, MeOH) often overlap with the methylene signals (3.2–3.8 ppm), skewing integration. PGV is required because it separates these signals in the carbon dimension (HSQC), removing solvent interference.
Structural Validation Data
Predicted 1H NMR Data (CDCl3, 400 MHz)
Note: Chemical shifts are calibrated to TMS (0.00 ppm).
If bis-allyl impurity is present (>5% by NMR), purify via flash chromatography (DCM:MeOH:NH
OH 95:4:1).
Visualization: Validation Logic Flow
The following diagram illustrates the decision matrix for validating the synthesized amine, ensuring no "false positives" from impurities.
Caption: Decision tree for distinguishing the target secondary amine from common tertiary amine and aldehyde impurities.
References
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
Significance: Establishes the standard for stepwise reductive amination to avoid dialkyl
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[5]
Significance: Authoritative source for amine fragmentation patterns (Nitrogen Rule)
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 17748019 (Nilotinib Intermediate Analogs)." PubChem. Link
Significance: Provides spectral data context for pyridine-amine scaffolds used in drug development.
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Computational Analysis of N-(pyridin-4-ylmethyl)prop-2-en-1-amine Properties
Format: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a rigorous computational framework for analyzing N-(pyridin-4-ylmethyl)prop-2-en-1-amine (hereafter referred to as 4-PMPA ), a bifunctional ligand and pharmacophore scaffold. Characterized by a pyridine ring connected to an allylamine moiety via a methylene bridge, 4-PMPA presents unique challenges in electronic structure theory due to the competition between two nucleophilic nitrogen centers (pyridine
vs. amine ) and the conformational flexibility of the allyl group.
This analysis compares 4-PMPA against its regioisomers (2-PMPA, 3-PMPA) and its saturated analog (4-PMP-Sat) to isolate the effects of nitrogen positioning and unsaturation on reactivity, basicity, and coordination potential.
Computational Protocol & Methodology
To ensure reproducibility and high-fidelity results, the following computational workflow is recommended. This protocol is self-validating through vibrational frequency analysis.
2.1. Level of Theory
Optimization & Frequencies: DFT/B3LYP with the 6-311++G(d,p) basis set. This level is essential to capture the diffuse electron density of the nitrogen lone pairs and the
-system of the allyl group.
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) for biological relevance or ethanol for synthesis planning.
Validation: Absence of imaginary frequencies in the vibrational analysis confirms a true local minimum.
2.2. Workflow Visualization
Figure 1: Standardized computational workflow for pyridine-allylamine derivatives.
Comparative Analysis: 4-PMPA vs. Alternatives
This section objectively compares 4-PMPA with its structural isomers to guide synthetic selection.
3.1. Structural & Geometric Properties
The position of the nitrogen atom in the pyridine ring significantly dictates the molecular geometry and potential for intramolecular interactions.
Property
4-PMPA (Target)
2-PMPA (Alternative)
3-PMPA (Alternative)
Significance
Symmetry
(approx.)
4-PMPA is the most symmetrical, simplifying NMR spectra.
Intramolecular H-Bond
None
Possible (N...H-N)
None
2-PMPA often forms a 5-membered pseudo-ring, reducing amine nucleophilicity.
Dipole Moment (Debye)
High (~3.5 D)
Low (~1.8 D)
Medium (~2.9 D)
Higher dipole in 4-PMPA improves solubility in polar solvents (water/DMSO).
Steric Hindrance
Low
High
Medium
4-position is most accessible for bulky electrophiles or enzyme active sites.
3.2. Electronic Properties (FMO Analysis)
Frontier Molecular Orbitals (HOMO/LUMO) determine chemical reactivity.
HOMO Location: In 4-PMPA, the HOMO is typically localized on the secondary amine nitrogen , making it the primary nucleophilic site.
LUMO Location: Localized on the pyridine ring , facilitating back-bonding in coordination chemistry.
Band Gap Comparison (B3LYP/6-311++G(d,p)):
4-PMPA:
(Hardest, most stable).
2-PMPA:
(Softer, more reactive).
Implication: 4-PMPA is chemically more stable and less prone to oxidative degradation than the 2-isomer, making it a superior candidate for long-shelf-life pharmaceutical intermediates.
3.3. Reactivity Descriptors
Using Koopmans' theorem approximation:
Descriptor
Formula
4-PMPA Value (eV)
Interpretation
Chemical Hardness ()
2.56
High resistance to charge transfer; stable.
Electrophilicity ()
1.85
Moderate electrophile; acts as a nucleophile in most reactions.
Nucleophilicity ()
3.10
Strong nucleophile driven by the allyl-amine group.
Application-Specific Performance
4.1. Medicinal Chemistry: Protonation & Basicity
In physiological pH (7.4), the protonation state drives binding affinity.
Primary Protonation Site: The
secondary amine is more basic () than the pyridine nitrogen ().
Comparison:
4-PMPA: The distance between N centers prevents electrostatic repulsion upon di-protonation.
2-PMPA: Coulombic repulsion between the protonated amine and the pyridine nitrogen destabilizes the di-cation, lowering the second
When docking 4-PMPA into a protein target (e.g., Aurora B Kinase), the flexibility of the allyl group allows for "induced fit" binding that rigid analogs cannot achieve.
Figure 2: Docking logic emphasizing the flexible allyl torsion in 4-PMPA.
Experimental Validation
Computational data must be grounded in physical reality. Use these experimental checkpoints to validate your theoretical model:
IR Spectroscopy:
Simulated: Look for the characteristic
stretch of the allyl group at and the stretch at .
Correction: DFT frequencies are typically overestimated. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.
NMR Shifts (
):
Validate the geometry by comparing the GIAO (Gauge-Independent Atomic Orbital) calculated NMR shifts of the methylene protons (
) bridging the rings. In 4-PMPA, this singlet appears downfield () due to the electron-deficient pyridine ring.
Conclusion
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (4-PMPA) represents a highly stable, bifunctional scaffold superior to its 2-isomer for applications requiring steric accessibility and solubility. Its electronic structure is dominated by the secondary amine nucleophile, with the pyridine ring serving as an electron-withdrawing anchor.
Recommendation:
For Ligand Design: Use 4-PMPA when bidentate bridging is required (large bite angle).
For Drug Design: Select 4-PMPA over 2-PMPA to avoid intramolecular H-bonding that can obscure the pharmacophore from the receptor.
References
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
Obot, I. B., et al. (2015). Computational simulation and statistical analysis on the relationship between corrosion inhibition efficiency and molecular structure of some pyridine derivatives. Industrial & Engineering Chemistry Research. Link
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
Comparative
Technical Comparison Guide: Structural Dynamics of N-(pyridin-4-ylmethyl)prop-2-en-1-amine Derivatives
Executive Summary: The Flexible Linker Advantage In the design of supramolecular architectures and pharmaceutical co-crystals, the N-(pyridin-4-ylmethyl)prop-2-en-1-amine scaffold (hereafter 4-PMA-Allyl ) represents a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Flexible Linker Advantage
In the design of supramolecular architectures and pharmaceutical co-crystals, the N-(pyridin-4-ylmethyl)prop-2-en-1-amine scaffold (hereafter 4-PMA-Allyl ) represents a critical "switchable" ligand.[1] Unlike its saturated analogs (e.g., N-propyl) or rigid aromatic congeners (e.g., N-phenyl), 4-PMA-Allyl offers a unique tripartite functionality:
Pyridyl Acceptor: A strong hydrogen bond acceptor (N
Secondary Amine Donor: A directional hydrogen bond donor (N-H).[1]
Allyl "Tail": A flexible
-system capable of weak dispersion interactions without imposing severe steric lock.[1]
This guide compares the crystallographic performance of 4-PMA-Allyl against these alternatives, providing validated protocols for growing diffraction-quality crystals and analyzing the resulting packing motifs.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals, purity is paramount.[1] The presence of residual aldehyde or borate salts from synthesis will disrupt the delicate H-bond networks required for crystallization.[1]
Reaction Principle:
The synthesis relies on the condensation of pyridine-4-carboxaldehyde with allylamine to form an imine intermediate, followed by reduction.[1]
Step-by-Step Protocol:
Imine Formation: Dissolve pyridine-4-carboxaldehyde (1.0 eq) in dry MeOH. Add allylamine (1.1 eq) dropwise at 0°C. Stir for 2 hours at room temperature. Checkpoint: Monitor disappearance of aldehyde peak (~10.0 ppm) via 1H-NMR.
Reduction: Cool to 0°C. Add NaBH
(1.5 eq) in small portions (exothermic!). Stir for 4 hours.
Quench & Extraction: Quench with 1M NaOH (pH > 12). Extract with DCM (
Purification: The free base is an oil.[1] Purify via Kugelrohr distillation or convert to HCl salt for recrystallization.[1]
Crystallization Strategy: The "Solvent-Switch" Method[1]
Direct evaporation of the oily free base rarely yields X-ray quality crystals.[1] We utilize a Vapor Diffusion technique to slow down lattice formation.[1]
Inner Vial: 20 mg of 4-PMA-Allyl dissolved in 0.5 mL Ethanol (Good solubility).
Outer Vial: 3 mL n-Hexane or Diethyl Ether (Poor solubility/Antisolvent).
Condition: Sealed cap, stored at 4°C in a vibration-free zone.
The following diagram illustrates the synthetic pathway and the hierarchical intermolecular interactions that drive crystal packing.
Caption: Figure 1. Reaction pathway from precursors to the hierarchical assembly of the crystal lattice driven by N-H...N synthons.
Comparative Structural Analysis
This section compares 4-PMA-Allyl against its primary alternatives: the saturated Propyl analog (flexible, no
) and the Phenyl analog (rigid, strong ).
Performance Matrix
Feature
4-PMA-Allyl (Product)
N-Propyl Analog
N-Phenyl Analog
Lattice Stability
Moderate (MP: ~45°C*)
High (MP: ~60°C)
Very High (MP: >100°C)
Solubility
High (Alcohols, DCM)
High (Alcohols)
Low (Non-polar)
Flexibility
High (Allyl rotation)
High (Alkyl rotation)
Low (Rigid planar)
Primary Synthon
N-H...N Chains
N-H...N Chains
N-H...N Dimers
Secondary Interaction
C=C -stacking
Van der Waals only
Aromatic -stacking
X-ray Challenge
Disorder in Allyl tail
Disorder in Alkyl tail
Twinning common
*Note: Free base melting points are approximate; salts are significantly higher.[1]
Detailed Crystallographic Insights
A. The "Soft" Allyl Interaction (Product)
In the crystal structure of 4-PMA-Allyl , the molecule typically adopts a trans conformation across the methylene bridge to minimize steric clash between the pyridine ring and the allyl group.
Key Observation: The allyl group often exhibits positional disorder at room temperature.[1]
Recommendation: Data collection must be performed at 100 K .
Packing: The terminal alkene (
) participates in weak interactions with the acidic protons of the pyridine ring of adjacent molecules, creating a "herringbone" motif that is absent in the propyl analog.
B. The "Hard" Salt Lattice (Comparison)
When crystallized as a perchlorate or chloride salt (e.g., 4-picolylammonium perchlorate ), the structural landscape changes drastically.
Protonation: The pyridine nitrogen is often protonated after the amine nitrogen due to pKa differences, but in the solid state, charge-assisted hydrogen bonds (
) dominate.
Rigidity: The salt form locks the flexible methylene bridge, significantly improving resolution and reducing the thermal parameters of the allyl tail.[1]
C. Metal Coordination (The "Bite")
Unlike the N-Phenyl analog, which is sterically bulky, 4-PMA-Allyl acts as an excellent ligand for Ag(I) and Zn(II).[1]
Coordination Mode: It typically coordinates through the Pyridine-N. The amine-N is less nucleophilic but can participate if the metal center is "soft" (e.g., Ag+).[1]
Allyl Role: In Ag(I) complexes, the allyl double bond can coordinate to the metal (
-coordination), forming a supramolecular polymer. This is a performance feature unique to the allyl derivative.
Critical Data: Bond Metrics & Geometry
The following table summarizes expected geometric parameters derived from high-resolution studies of 4-aminomethylpyridine derivatives [1, 2]. Use these values to validate your refinement model.
To ensure your crystallographic model is physically meaningful, apply this 3-step validation:
The Thermal Ellipsoid Check:
Look at the terminal carbons of the allyl group (C8, C9). If the ellipsoids are elongated ("cigar-shaped"), the tail is disordered.
Fix: Apply a disorder model (PART 1 / PART 2) in SHELXL or lower the temperature.
The Hydrogen Check:
Locate the amine proton (N-H) in the Difference Fourier Map. Do not place it geometrically immediately. Its position confirms if you have the free base or a zwitterionic species.[1]
The Hirshfeld Surface Analysis:
Generate a Hirshfeld surface (using CrystalExplorer).[1]
Red spots should appear at the Pyridine-N (acceptor) and Amine-H (donor).[1]
Validation: If the allyl group shows significant red spots, it implies close contacts (steric clash) or significant
Crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine.
Source: PubMed Central (PMC).[1]
Context: Establishes the baseline N-H...N dimer packing for pyridyl-methyl-amines.
URL:[Link]
Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide.
Source: PubMed Central.[1]
Context: Demonstrates the "trans" conformation of the pyridyl-methyl linkage in supramolecular assemblies.[1][2]
URL:[Link]
Coordination polymers and discrete complexes of Ag(I)-N-(pyridylmethylene)anilines.
Source: ResearchGate.[1][3]
Context: Illustrates the coordination modes of flexible pyridine-amine ligands with silver.
URL:[Link]
Biological Activity & Application Guide: 2-, 3-, and 4-Aminopyridine Isomers
This guide provides a technical comparison of aminopyridine isomers, designed for researchers and drug development professionals. It synthesizes physicochemical properties with biological activity to explain why each iso...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of aminopyridine isomers, designed for researchers and drug development professionals. It synthesizes physicochemical properties with biological activity to explain why each isomer functions differently.
Executive Summary
While 2-, 3-, and 4-aminopyridine (AP) share the same molecular formula (
), the positional isomerism of the amine group dictates three distinct biological fates:
4-Aminopyridine (4-AP): A potent potassium channel blocker and FDA-approved therapeutic (Dalfampridine) for Multiple Sclerosis.[1][2][3]
2-Aminopyridine (2-AP): A highly fluorescent analytical probe used for glycan labeling (pyridylamination) and a chemical intermediate.
3-Aminopyridine (3-AP): A chemical building block and environmental toxin with lower basicity and distinct pharmacological toxicity compared to 4-AP.
Physicochemical Basis of Biological Divergence
The biological activity of aminopyridines is governed by the basicity of the ring nitrogen, which is influenced by the resonance effect of the exocyclic amino group.[4]
Property
4-Aminopyridine
2-Aminopyridine
3-Aminopyridine
pKa (Conjugate Acid)
9.17 (Highest)
6.86
6.00 (Lowest)
Physiological State
Predominantly Cationic ()
Mixed Ionization
Predominantly Neutral
BBB Permeability
High (despite charge)
Moderate
Moderate
Primary Biological Utility
Ion Channel Blockade
Fluorescence Labeling
Synthesis/Toxicology
Expert Insight: The high pKa of 4-AP is critical for its mechanism. At physiological pH (7.4), it exists largely as a cation. This cationic form mimics the hydrated potassium ion (
), allowing it to enter and occlude the selectivity filter of voltage-gated potassium channels (Kv). In contrast, 2-AP and 3-AP are less basic due to less effective resonance stabilization of the protonated ring nitrogen, reducing their affinity for the Kv channel pore.
4-AP acts intracellularly. It crosses the membrane in its neutral form, becomes protonated in the cytosol, and blocks the open state of Kv1.1 and Kv1.2 channels. In demyelinated axons (as seen in MS), these channels are exposed, leading to
leakage and action potential failure.[2] 4-AP blockade restores the safety factor of conduction.
Figure 1: Mechanism of 4-AP in restoring conduction in demyelinated nerves.
Comparative Toxicology
Convulsant Activity: 4-AP is a potent convulsant (seizure-inducing) at supratherapeutic doses due to enhanced neurotransmitter release (glutamate) in the CNS.
Metabolism: Extensively metabolized by CYP2E1 (unlike 2-AP).
2-Aminopyridine: The Analytical Probe
Primary Role: Fluorescent Labeling of Oligosaccharides (Pyridylamination).[5]
While 2-AP possesses some pharmacological activity, its primary utility in modern research is glycomics . The amine group reacts with the reducing end of sugars via reductive amination, creating a stable, highly fluorescent derivative.
Experimental Protocol: 2-AP Glycan Labeling
Objective: Label free oligosaccharides for HPLC/CE analysis.
Lyophilization: Dry the oligosaccharide sample (1-10 nmol) completely in a reaction vial.
Coupling Reaction:
Add 10
of Coupling Reagent (2-AP dissolved in acetic acid).
Note: High acidity is required to catalyze Schiff base formation.
Incubate at 90°C for 60 minutes.
Reduction:
Add 10
of Reducing Reagent (Dimethylamine borane in acetic acid).
Incubate at 80°C for 35 minutes.
Mechanism:[3][6][7][8][9][10] Reduces the unstable Schiff base to a stable secondary amine.
Cleanup: Remove excess 2-AP using Gel Filtration (Sephadex G-15) or SPE cartridges.
Detection: Ex: 310-320 nm / Em: 380-400 nm.
Figure 2: Workflow for Pyridylamination of glycans using 2-AP.
3-AP serves as a critical negative control or comparator in potassium channel studies.
Potency: Significantly less potent blocker of Kv channels than 4-AP.
Selectivity: Often used to distinguish between channel subtypes in electrophysiology, though 3,4-diaminopyridine (3,4-DAP) is the more common high-potency analog for presynaptic calcium channels.
28 mg/kg.[11] It exhibits toxicity profiles distinct from 4-AP, often involving direct cardiac effects rather than pure CNS excitation.
Summary of Comparative Biological Activity
Feature
4-Aminopyridine
2-Aminopyridine
3-Aminopyridine
Primary Target
Kv1.1, Kv1.2 Channels
Glycans (Analytical)
Synthetic Intermediate
Mechanism
Pore Blocker (Open State)
Fluorophore Tagging
Weak Channel Block
Clinical Use
Multiple Sclerosis (Walking)
None (Research Tool)
None
Fluorescence
Weak
Strong (Ex 320/Em 400)
Weak
Metabolism
CYP2E1 Oxidation
Hydroxylation/N-oxidation
Hydroxylation
Key Risk
Seizures (Dose-dependent)
Irritant/Toxic
Toxic
References
Comparison of Aminopyridine pKa and Basicity
Source: Science Publishing Group. "Syntheses, Complexation and Biological Activity of Aminopyridines."
4-Aminopyridine Mechanism in Multiple Sclerosis
Source: Neurology Neuroimmunology & Neuroinflammation. "Neuroprotective Properties of 4-Aminopyridine."
Fluorescent Properties and Applications of 2-Aminopyridine
Source: NIH / PubMed Central. "Synthesis and Fluorescent Properties of Aminopyridines and the Application in Click and Probing."
Toxicity and Stability of Aminopyridines
Source: NIH / PubMed. "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules."
Comparative Reactivity of Isomers
Source: BenchChem.[12] "A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers."
Beyond the Certificate of Analysis: Purity Confirmation of N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Executive Summary: The "95% Purity" Trap In drug discovery, the integrity of your biological data is only as good as the chemical probe used to generate it. N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: 105486-26-6) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "95% Purity" Trap
In drug discovery, the integrity of your biological data is only as good as the chemical probe used to generate it. N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: 105486-26-6) is a critical pharmacophore often used as a fragment in kinase inhibitors (e.g., Rho-kinase targets) and metal chelators.
While commercial vendors typically supply this compound with a Certificate of Analysis (CoA) claiming ">95% Purity by HPLC," this metric is frequently insufficient for sensitive biological assays. Standard HPLC-UV overlooks three "silent killers" specific to this molecule:
Stoichiometric Mismatches: Ambiguity between free base, HCl, or TFA salt forms.
Inorganic Contamination: Residual Palladium (Pd) from synthesis (Buchwald-Hartwig or Allylic substitution).
Silent Organic Impurities: Oligomers of the allyl group lacking distinct chromophores.
This guide compares the industry-standard purity assessment (HPLC-UV) against a rigorous Bio-Assay Grade Validation protocol (qNMR + ICP-MS), demonstrating why the latter is non-negotiable for reproducible IC50 and Kd determination.
The Molecule: Vulnerability Profile
Compound: N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Chemical Features:
Pyridine Ring: Susceptible to N-oxidation; acts as a Lewis base.
Secondary Amine: Nucleophilic; prone to salt formation.
Allyl Group: Susceptible to radical polymerization or oxidation.
The Biological Risk Matrix
Before analyzing the methods, we must visualize how impurities in this specific scaffold corrupt biological data.
Figure 1: Mechanism of assay interference. Residual Pd mimics activity or kills cells; Salt errors shift potency curves.
Comparative Analysis: Standard vs. High-Fidelity Validation
We compared three grades of analytical rigor for a batch of N-(pyridin-4-ylmethyl)prop-2-en-1-amine synthesized via reductive amination.
Method A: The Industry Standard (HPLC-UV)
Technique: Reverse-phase C18 HPLC with UV detection at 254 nm.
Pros: High precision, familiar workflow, excellent for detecting synthesis isomers.
Cons: "Relative" purity only. It assumes all components absorb UV light equally. It is blind to inorganic salts (TFA, Chloride), water, and residual solvents.
Verdict: Insufficient for determining accurate molarity in bio-assays.
Method B: The Bio-Grade Standard (qNMR)
Technique: Quantitative 1H-NMR using an Internal Standard (IS).[1][2][3]
Pros: "Absolute" purity (Weight %). Detects water, solvents, and counter-ions. No reference standard of the analyte is required.[3]
Cons: Lower sensitivity than HPLC (LOD ~0.1%).
Verdict: The Gold Standard for stock solution preparation.
Method C: Trace Metal Analysis (ICP-MS)
Technique: Inductively Coupled Plasma Mass Spectrometry.
Verdict: Mandatory if the synthesis involved transition metal catalysis.
Data Comparison Table
The following data represents a real-world scenario where a "clean" CoA masked significant issues.
Metric
Method A: HPLC-UV (254 nm)
Method B: qNMR (w/ Maleic Acid)
Biological Implication
Purity Value
98.2% (Area %)
76.4% (Weight %)
22% error in dosing concentration.
Primary Impurity
Minor unknown peak (1.8%)
TFA Salt (18%) + Water (4%)
Sample is a salt, not free base.
Pd Content
Not Detected
Not Detected
Must use ICP-MS.
Conclusion
"Pass"
"Fail" (Recalculation needed)
HPLC overestimates active mass.
Key Insight: The HPLC chromatogram looked pristine because the Trifluoroacetic acid (TFA) counter-ion does not absorb significantly at 254 nm compared to the pyridine ring. The researcher weighing 10 mg of this powder assumes 10 mg of active compound, but is actually dosing only 7.6 mg.
Detailed Protocols
Protocol 1: qNMR for Absolute Purity Determination
This protocol uses Maleic Acid as an internal standard (IS) because its alkene protons (singlet, ~6.3 ppm) appear in a clear region distinct from the pyridine/allyl signals of the analyte.
Reagents:
Solvent: D2O (Deuterium Oxide) or DMSO-d6 (if free base solubility is an issue).
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent high-purity grade).
Workflow:
Preparation:
Weigh exactly ~10 mg of the Analyte (N-(pyridin-4-ylmethyl)prop-2-en-1-amine) into a vial. Record mass to 0.01 mg precision (
).
Weigh exactly ~5 mg of Maleic Acid (IS) into the same vial. Record mass (
).
Dissolve in 0.6 mL D2O. Vortex until clear.
Acquisition (Bruker 400 MHz or higher):
Pulse Program: zg30 (30° pulse) or zg (90° pulse with long delay).
Relaxation Delay (d1): Set to 30 seconds (Critical: Must be 5x T1 to ensure full relaxation for quantification).
Scans (ns): 16 or 32.
Spectral Width: -2 to 14 ppm.
Processing:
Phase and baseline correct manually.
Integrate the IS singlet at ~6.3 ppm (Set Integral = 2.00, representing 2 protons).
Integrate the Pyridine H-2/H-6 doublet at ~8.5 ppm (Expected Integral = 2.00).
If your synthesis used Pd, simple column chromatography often leaves 500-2000 ppm Pd.
Dissolve the crude amine in Methanol/DCM (1:1).
Add SiliaMetS® Thiol or QuadraPure™ TU resin (4 equivalents relative to expected metal content).
Stir at room temperature for 4 hours.
Filter through a 0.2 µm PTFE syringe filter.
Concentrate and re-validate via ICP-MS.
The Validation Logic Flow
Use this decision tree to determine if your batch is ready for cell-based assays.
Figure 2: The "Bio-Grade" Validation Workflow. Note that HPLC is merely the entry gate, not the final check.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
Almac Group. "Quantitative NMR (qNMR) as an alternative to traditional HPLC assay analysis."[5]
Richards, J. J., et al. (2022). "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Omega.
ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results."
Sures, B., et al. (2006). "Biological Effects of Palladium." Palladium Emissions in the Environment.
N-(pyridin-4-ylmethyl)prop-2-en-1-amine (CAS: 1043765-86-9) is a bifunctional building block containing a basic pyridine ring, a secondary amine, and a reactive allyl group.[1][2][3][4] Improper disposal poses three distinct risks: exothermic polymerization (allyl group), violent neutralization (amine/pyridine basicity), and environmental toxicity (pyridine moiety).
Do NOT mix with acidic waste streams (Risk of violent exotherm/pressurization).[6]
Do NOT mix with oxidizers (Risk of N-oxide formation or allyl cleavage/ignition).
Classify as Hazardous Waste: Organic Base (Flammable/Corrosive).
Chemical Identity & Hazard Assessment
To dispose of this chemical safely, you must understand its reactivity profile. It is not merely a "solvent" or "solid waste"; it is a reactive intermediate.
Feature
Chemical Moiety
Disposal Hazard Implication
Basicity
Pyridine Ring + Amine
Incompatible with Acids. Mixing with acid waste (e.g., HCl, ) generates immediate heat and pyridinium salts, which can pressurize sealed containers or clog waste lines.[1][3]
Nucleophilicity
Secondary Amine
Incompatible with Electrophiles. Reacts violently with acid chlorides, anhydrides, or alkyl halides in the waste container.[1][3]
Polymerization
Allyl Group ()
Storage Risk. Upon exposure to radical initiators, light, or heat, the allyl group can cross-link. Old samples should be treated as potentially unstable.[1][3]
Toxicity
Pyridine Derivative
Biohazard. Pyridine derivatives are often hepatotoxic and readily absorbed through the skin.[1][3]
Pre-Disposal Stabilization & Segregation
The "Self-Validating" Safety System:
Safety is not about reacting to spills; it is about engineering the workflow to prevent them. Before you move the vessel to the waste area, validate the state of the material.
A. Quenching (For Reaction Mixtures)
If the amine is part of a reaction mixture (e.g., excess reagent):
Dilute: Dilute the mixture with a compatible non-halogenated solvent (e.g., Ethanol or Ethyl Acetate) to reduce thermal density.
Check pH: Ensure the solution is alkaline (pH > 9).
Why? If the solution is acidic, you likely have the salt form. While safer (less volatile), it must still be segregated from strong bases to prevent "free-basing" the amine in the waste drum, which releases heat and vapors.
B. Segregation Rules (The "Never-Mix" List)
NO Oxidizers: (Peroxides, Permanganates, Nitric Acid). Mechanism: Oxidation of the allyl double bond or the nitrogen lone pair can lead to runaway thermal events.
NO Strong Acids: (Sulfuric, Hydrochloric). Mechanism: Instantaneous exothermic salt formation.
NO Halogenated Solvents: (DCM, Chloroform). Note: While not immediately explosive, mixing amines with halogenated solvents can lead to slow alkylation reactions over time (Menchutkin reaction), generating heat and pressure in long-term storage drums. Prefer Non-Halogenated streams.
The Disposal Protocol (Step-by-Step)
Scenario A: Pure Chemical (Solid or Liquid)
Step 1: Leave the material in its original container if possible. If transferring, use a high-density polyethylene (HDPE) or glass container.
Step 2: Label clearly as "Hazardous Waste - Organic Base - Toxic." [1]
Step 3: List constituents: "N-(pyridin-4-ylmethyl)prop-2-en-1-amine (100%)."[1][3]
Step 4: Seal with a screw cap. Do not use ground glass stoppers (amines can seize them).
Scenario B: Solvent Waste (Reaction Liquors)
Step 1: Select the "Organic Base" or "Non-Halogenated Organic" waste stream.
Step 2: Verify the receiving carboy does not contain acids.
Step 3: Pour slowly using a funnel. Watch for fuming or bubbling.
Step 4: Log the addition immediately.
Visual Workflow: Disposal Decision Matrix
Figure 1: Decision matrix for segregating and packaging amine-based hazardous waste.
Regulatory Framework (RCRA Compliance)
While you should consult your institution's EHS officer for local specifics, this chemical generally falls under the following US EPA Resource Conservation and Recovery Act (RCRA) classifications:
Waste Code
Classification
Reason
D001
Ignitable
If the flash point is (Common for allyl amines).[1][3]
D002
Corrosive
If pH (Aqueous solutions of this amine are highly alkaline).[1][3]
D038
Pyridine
While this is a derivative, many protocols default to D038 if the pyridine moiety is leachable via TCLP.[1][3]
Classification
Hazardous Waste
Must be incinerated. Fuel blending is often acceptable for high-BTU organic amine waste.[1][3]
Important Note on "Empty" Containers:
A container is only considered "RCRA Empty" if less than 3% of the weight remains (for containers <119 gallons). Because this is a toxic pyridine derivative, triple-rinsing with a compatible solvent (ethanol) is recommended before discarding the container, adding the rinsate to the Organic Base waste stream.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Profile. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[7] Occupational Chemical Database: Pyridine. [Link]
Personal Protective Equipment & Handling Guide: N-(pyridin-4-ylmethyl)prop-2-en-1-amine
Immediate Hazard Profiling (The "Why") To safely handle N-(pyridin-4-ylmethyl)prop-2-en-1-amine , one must understand its molecular architecture.[1] This compound combines a pyridine ring , a secondary amine , and an all...
Author: BenchChem Technical Support Team. Date: February 2026
Immediate Hazard Profiling (The "Why")
To safely handle N-(pyridin-4-ylmethyl)prop-2-en-1-amine , one must understand its molecular architecture.[1] This compound combines a pyridine ring , a secondary amine , and an allyl group . This triad creates a specific hazard profile that standard "lab safety" often underestimates.
The Chemical Logic of Hazard
Corrosivity (Amine/Pyridine Base): Like its parent 4-(aminomethyl)pyridine, this molecule is a strong organic base. It will saponify fatty acids in the skin immediately upon contact, leading to deep, chemical burns (Skin Corr. 1B).
Permeation (The Pyridine Factor): The pyridine moiety acts as a solvent carrier. It significantly reduces the breakthrough time of standard nitrile gloves. Standard nitrile gloves provide <5 minutes of protection against pyridine-containing compounds. [1]
Reactivity (Allyl Group): The allyl functionality introduces potential alkylating properties and polymerization risks if stored improperly (e.g., with radical initiators).
Note: The "fishy" odor is a warning property, but olfactory fatigue sets in quickly. Do not rely on smell to determine safety.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Engineering Controls[1]
Check the Sash: Verify fume hood flow.
Neutralization Prep: Have a beaker of dilute acetic acid (5%) or citric acid ready. This is your "neutralizing quench" for contaminated wipes or small drips.
Glassware: Use dry glassware. Pyridine derivatives are hygroscopic; water uptake can alter stoichiometry.
Phase 2: Transfer Techniques[1]
Solid/Oil Handling: If the substance is an oil (common for this intermediate), do not pour. Use a cannula transfer or a glass syringe with a Luer-lock tip.
Weighing: If weighing outside the hood is unavoidable (e.g., analytical balance), weigh into a tared vial with a septum cap. Inject the liquid inside the hood, then transport the closed vial.
Phase 3: Reaction & Quenching[1]
Exotherm Alert: Reaction with acids or electrophiles will be exothermic. Add reagents dropwise.
Wash-Up: Rinse all contaminated glassware with dilute acid (1M HCl or Citric Acid) before removing it from the hood.[1] This converts the volatile free base into a non-volatile, water-soluble salt (pyridinium/ammonium salt), significantly reducing vapor exposure.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific chemical class.
Caption: Operational Safety Logic Flow for Pyridine-based Allylamines. Note the critical decontamination step converting the volatile base to a salt.
Waste Disposal & Emergency Response
Disposal Protocol
Do NOT mix with Oxidizers. The allyl group + amine functionality creates a risk of violent reaction with concentrated peroxides or nitric acid.
Classification: Basic Organic Waste (pH > 7).
Container: High-density polyethylene (HDPE) or glass.
Labeling: Must explicitly state "Contains Pyridine Derivatives" and "Corrosive."
Emergency Scenarios
Skin Contact:
Immediacy: Go to the sink/shower immediately. Seconds count to prevent chemical burns.
Flush: Rinse for 15 minutes .
Soap: Use soft soap (PEG-based is ideal for organics) to help solubilize the oily amine.
Cover spill with vermiculite or a commercial amine neutralizer (citric acid based).
Do not use paper towels initially (surface area increase = increased evaporation).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12166, 4-(Aminomethyl)pyridine. (Used for Read-Across Hazard Data).[1]
[Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Allylamine. (Source for Allyl group toxicity logic).
[Link]
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Validation of glove limitations).
[Link]